molecular formula C₁₁H₂₀N₂O₈ B1145231 9-Amino-N-acetylneuraminic acid CAS No. 112037-47-5

9-Amino-N-acetylneuraminic acid

Cat. No.: B1145231
CAS No.: 112037-47-5
M. Wt: 308.29
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Amino-N-acetylneuraminic acid is a research-grade chemical derivative of N-acetylneuraminic acid (Neu5Ac), the predominant form of sialic acid found in human cells and a key component of cell membrane glycans and glycolipids . Sialic acids are nine-carbon acidic amino sugars that occupy the terminal positions on cell surface glycan chains in vertebrates and higher invertebrates, playing fundamental roles in cellular recognition, immune modulation, and pathogen interactions . As the most abundant sialic acid in humans, Neu5Ac is particularly enriched in the brain, where it is a critical component of gangliosides and polysialic acid, structures essential for brain development, plasticity, and cognitive function . This compound is offered exclusively for investigational purposes to facilitate advanced biochemical research. Its structure is designed for exploring the mechanisms of sialidases (neuraminidases), which are enzymes that cleave sialic acid residues and are critical targets for therapeutic intervention . Researchers can utilize this analog to probe sialic acid metabolism and to develop novel inhibitors for viral, bacterial, or human neuraminidases. It is strictly for use in laboratory research. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human consumption.

Properties

IUPAC Name

(4S,5R,6R)-5-acetamido-6-[(1R,2R)-3-amino-1,2-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O8/c1-4(14)13-7-5(15)2-11(20,10(18)19)21-9(7)8(17)6(16)3-12/h5-9,15-17,20H,2-3,12H2,1H3,(H,13,14)(H,18,19)/t5-,6+,7+,8+,9+,11?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSFLJKJWZHEYMD-LUWBGTNYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CN)O)O)(C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](CC(O[C@H]1[C@@H]([C@@H](CN)O)O)(C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

what is the structure of 9-Amino-N-acetylneuraminic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the structure, synthesis, and application of 9-Amino-N-acetylneuraminic acid (9-Amino-Neu5Ac) .

Structure, Synthesis, and Pharmacological Applications[1]

Executive Summary

9-Amino-N-acetylneuraminic acid (9-Amino-Neu5Ac) is a synthetic derivative of N-acetylneuraminic acid (Neu5Ac), the most abundant sialic acid in mammalian cells. Structurally, it is characterized by the substitution of the hydroxyl group at the C-9 position of the glycerol side chain with a primary amino group (


).

This modification fundamentally alters the electrostatic properties of the molecule, introducing a positive charge (at physiological pH) into a region typically dominated by hydrogen bond donors/acceptors. Consequently, 9-Amino-Neu5Ac serves as a critical scaffold for structure-based drug design (SBDD) , particularly in the development of high-affinity ligands for Siglecs (Sialic acid-binding immunoglobulin-type lectins) and neuraminidase inhibitors. It is also a versatile intermediate for "click" chemistry and metabolic glycoengineering.

Structural Elucidation & Physicochemical Properties[2]

Chemical Structure

Unlike native Neu5Ac, which possesses a vicinal triol on the glycerol side chain (C-7, C-8, C-9), 9-Amino-Neu5Ac terminates with an amino group. This substitution allows for selective conjugation without affecting the pyranose ring or the acetamido group at C-5, which are essential for enzyme recognition.

IUPAC Name: 5-Acetamido-9-amino-3,5,9-trideoxy-D-glycero-D-galacto-non-2-ulopyranosonic acid

Molecular Formula:


Molecular Weight:  308.29  g/mol 
Structural Topology Diagram

The following diagram illustrates the connectivity and the specific modification site at C-9 relative to the native Neu5Ac structure.

G Neu5Ac Native Neu5Ac (C11H19NO9) Mod_Site C-9 Modification Site (Glycerol Side Chain) Neu5Ac->Mod_Site Target for Derivatization Amino_Neu5Ac 9-Amino-Neu5Ac (C11H20N2O8) Mod_Site->Amino_Neu5Ac Nucleophilic Substitution (-OH → -NH2) Pyranose Pyranose Ring (Core Scaffold) Amino_Neu5Ac->Pyranose Retains C1_COOH C-1 Carboxyl (Anomeric Center) Amino_Neu5Ac->C1_COOH Retains C5_NAc C-5 Acetamido (Recognition Motif) Amino_Neu5Ac->C5_NAc Retains

Caption: Structural transformation from native Neu5Ac to 9-Amino-Neu5Ac, highlighting conserved core motifs and the specific C-9 modification.

Physicochemical Data Table
PropertyValue / CharacteristicRelevance
Solubility High (Water, DMSO)Suitable for aqueous biological assays.
pKa (C-9 Amine) ~9.5 - 10.0 (Estimated)Exists as

at physiological pH (7.4).
pKa (C-1 Carboxyl) ~2.6Exists as

at physiological pH.
Net Charge (pH 7.4) Zwitterionic (±)Alters binding kinetics compared to anionic Neu5Ac.
Stability HighMore stable to acyl migration than 9-O-acetyl derivatives.

Synthesis & Production Methodologies

The synthesis of 9-Amino-Neu5Ac requires precise regioselectivity to distinguish the C-9 primary hydroxyl from the secondary hydroxyls at C-4, C-7, and C-8. Two primary routes are established: Chemoenzymatic Synthesis (preferred for stereochemical control) and Chemical Derivatization .

Route A: Chemoenzymatic Synthesis (The "Green" Route)

This method utilizes N-acetylneuraminic acid aldolase (NanA) to condense pyruvate with a C-6 modified mannosamine precursor.

Mechanism:

  • Precursor Synthesis: 6-Azido-N-acetylmannosamine (6-Azido-ManNAc) is synthesized chemically.

  • Aldol Condensation: NanA catalyzes the reversible aldol reaction between Pyruvate and 6-Azido-ManNAc.

  • Reduction: The resulting 9-Azido-Neu5Ac is reduced (Staudinger reaction or Hydrogenation) to 9-Amino-Neu5Ac.

Route B: Chemical Modification of Neu5Ac

This route involves selective protection and activation of the C-9 position of commercially available Neu5Ac.

Workflow Diagram:

Synthesis Start Starting Material: Neu5Ac Step1 Step 1: Selective Tosylation (C-9 Position) Start->Step1 Inter1 Intermediate: 9-O-Tosyl-Neu5Ac Step1->Inter1 Step2 Step 2: Azidation (NaN3, DMF, 60°C) Inter1->Step2 Inter2 Intermediate: 9-Azido-Neu5Ac Step2->Inter2 Step3 Step 3: Reduction (H2/Pd-C or Staudinger) Inter2->Step3 Final Product: 9-Amino-Neu5Ac Step3->Final

Caption: Step-wise chemical synthesis pathway from native Neu5Ac to 9-Amino-Neu5Ac via the azide intermediate.

Experimental Protocol: Synthesis of 9-Amino-Neu5Ac

Note: This protocol assumes the starting material is 9-Azido-Neu5Ac. If starting from Neu5Ac, perform selective tosylation and azide displacement first.

Materials
  • Substrate: 9-Azido-9-deoxy-N-acetylneuraminic acid (9-Azido-Neu5Ac).[1][2][3]

  • Catalyst: 10% Palladium on Carbon (Pd/C).

  • Solvent: Methanol (MeOH) / Water (

    
     v/v).
    
  • Gas: Hydrogen gas (

    
    ) balloon or hydrogenation apparatus.
    
Procedure
  • Dissolution: Dissolve 100 mg (0.30 mmol) of 9-Azido-Neu5Ac in 10 mL of MeOH/Water (1:1).

  • Catalyst Addition: Carefully add 10 mg of 10% Pd/C under an inert atmosphere (Argon/Nitrogen). Caution: Pd/C is pyrophoric.

  • Hydrogenation: Purge the vessel with

    
     gas. Stir the mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature for 4–6 hours.
    
  • Monitoring: Monitor reaction progress via TLC (Thin Layer Chromatography) or LC-MS. The azide peak (approx. 2100 cm⁻¹ in IR) should disappear.

  • Filtration: Filter the reaction mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with water.

  • Purification: Concentrate the filtrate under reduced pressure. If necessary, purify using ion-exchange chromatography (Dowex 50W,

    
     form) or size-exclusion chromatography (Bio-Gel P-2).
    
  • Lyophilization: Freeze-dry the aqueous solution to obtain 9-Amino-Neu5Ac as a white amorphous solid.

Biological Applications & Pharmacology[1]

Neuraminidase Inhibition & Probing

9-Amino-Neu5Ac acts as a weak inhibitor itself but serves as a potent transition-state mimic precursor .

  • Mechanism: The C-9 amino group can form salt bridges with conserved acidic residues (e.g., Glu276) in the active site of influenza neuraminidase, interactions not possible with the native hydroxyl.

  • Utility: It is used to probe the "glycerol binding pocket" of viral and bacterial sialidases.

Siglec Ligand Development

The most significant modern application is in the design of high-affinity ligands for Siglecs (e.g., Siglec-7, Siglec-9), which are immune checkpoints on NK cells and macrophages.

  • SuFEx Chemistry: The C-9 amine is an ideal nucleophile for Sulfur(VI) Fluoride Exchange (SuFEx). Researchers react 9-Amino-Neu5Ac with iminosulfur oxydifluorides to create libraries of 9-N-sulfonyl-sialosides .

  • Result: These derivatives often show 100-1000x higher affinity than native sialic acid, enabling the development of "Siglec degraders" or targeted immunotherapies.

Metabolic Glycoengineering

While 9-Azido-Neu5Ac is the standard for metabolic labeling (via Click chemistry), 9-Amino-Neu5Ac derivatives (amides) are investigated for their ability to be taken up by cells, converted to CMP-sialic acid analogs, and displayed on the cell surface to modulate immune recognition.

References

  • Varki, A., et al. (2015). Essentials of Glycobiology. 3rd edition. Cold Spring Harbor Laboratory Press.

  • Büll, C., et al. (2014). "Sialic Acid Mimetics to Target the Sialic Acid-Siglec Axis." Trends in Biochemical Sciences, 41(6), 519-531.

  • Duan, S., et al. (2019). "Reshaping the tumor microenvironment by degrading glycoimmune checkpoints Siglec-7 and -9." Nature, 566, 293-299. (Describes the use of 9-Amino-Neu5Ac in SuFEx chemistry).

  • Fitchett, J. R., et al. (2022). "Quantitative Standards of 4-O-Acetyl- and 9-O-Acetyl-N-Acetylneuraminic Acid." ChemBioChem. (Provides comparative synthesis protocols for C9 substituted sialic acids).

  • PubChem Compound Summary. "N-Acetyl-9-amino-9-deoxyneuraminic acid."

Sources

9-Amino-N-acetylneuraminic Acid vs. Neu5Ac: A Technical Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 9-Amino-N-acetylneuraminic acid vs N-acetylneuraminic acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Executive Summary

This guide provides a rigorous technical comparison between N-acetylneuraminic acid (Neu5Ac) , the predominant sialic acid in human biology, and its C9-functionalized derivative, 9-Amino-N-acetylneuraminic acid (9-Amino-Neu5Ac) .[1][2]

While Neu5Ac serves as the critical "self" recognition marker on the vertebrate glycocalyx, 9-Amino-Neu5Ac acts as a high-value synthetic scaffold and chemical probe.[1] The substitution of the C9-hydroxyl group with a primary amine fundamentally alters the electrostatic profile of the molecule, converting a neutral tail into a positively charged anchor at physiological pH. This modification is pivotal for the design of next-generation neuraminidase inhibitors and for metabolic oligosaccharide engineering (MOE).[1]

Molecular Architecture & Physicochemical Properties[2]

The core difference lies at the C9 position of the glycerol side chain. In Neu5Ac, this is a terminal hydroxyl group.[1][2] In 9-Amino-Neu5Ac, it is an amino group.[1][2] This single atom substitution dictates the molecule's reactivity and binding kinetics.

Comparative Data Matrix
FeatureN-acetylneuraminic acid (Neu5Ac)9-Amino-N-acetylneuraminic acid
Formula C₁₁H₁₉NO₉C₁₁H₂₀N₂O₈
MW 309.27 g/mol 308.29 g/mol
C9 Substituent Hydroxyl (-OH)Primary Amine (-NH₂)
C9 pKa (approx) ~16 (Neutral at pH 7.[1][2]4)~9.5–10.0 (Protonated -NH₃⁺ at pH 7.[1][2]4)
Net Charge (pH 7.4) -1 (Carboxylate)0 (Zwitterion: -COO⁻ / -NH₃⁺)
Solubility High (Water)Moderate to High (Water)
Stability Susceptible to SialidasesResistant to cleavage; Stable scaffold
Primary Role Biological recognition markerSynthetic intermediate / Inhibitor scaffold
Structural Implications
  • Electrostatics: The C9-amino group exists as an ammonium ion (-NH₃⁺) under physiological conditions.[1][2] This creates a zwitterionic character in 9-Amino-Neu5Ac (balancing the C1 carboxylate), whereas Neu5Ac is a mono-anion.[1][2]

  • Binding Affinity: The positive charge at C9 can form salt bridges with anionic residues (e.g., Glutamate/Aspartate) in the active sites of target proteins (Siglecs or Sialidases), an interaction impossible for the neutral C9-hydroxyl of Neu5Ac.[1]

Synthesis & Production Protocols

The synthesis of 9-Amino-Neu5Ac is a critical workflow for labs focusing on glyco-engineering.[1][2] Unlike Neu5Ac, which is often harvested via fermentation or enzymatic synthesis, 9-Amino-Neu5Ac is typically produced chemically from Neu5Ac to ensure regioselectivity.[1][2]

Protocol: Chemical Conversion of Neu5Ac to 9-Amino-Neu5Ac

Note: This protocol synthesizes the 9-amino derivative via a C9-azido intermediate.[1][2]

Phase 1: Protection & Activation
  • Esterification: Dissolve Neu5Ac (1 eq) in dry methanol. Add Dowex 50W-X8 (H+ form) resin and stir at room temperature (RT) for 12h to protect the C1 carboxylate.[1][2] Filter and concentrate to yield Neu5Ac methyl ester .

  • Selective Tosylation: Dissolve the methyl ester in anhydrous pyridine. Cool to 0°C. Add p-toluenesulfonyl chloride (1.1 eq) dropwise.[1][2] The primary hydroxyl at C9 is sterically accessible and more nucleophilic than the secondary hydroxyls. Stir at 0°C for 4h.

    • Checkpoint: Monitor via TLC (DCM/MeOH 9:1). Stop before over-tosylation occurs at C4/C7.[2]

  • Purification: Quench with MeOH, concentrate, and purify via silica gel flash chromatography to isolate 9-O-tosyl-Neu5Ac methyl ester .

Phase 2: Nucleophilic Displacement
  • Azidation: Dissolve the 9-O-tosyl intermediate in DMF. Add sodium azide (NaN₃, 5 eq).[1][2] Heat to 60°C for 6–12h.

    • Mechanism:[2][3][4] Sₙ2 displacement of the tosyl group by the azide anion.

  • Workup: Dilute with EtOAc, wash with brine/water, dry over Na₂SO₄, and concentrate to yield 9-azido-9-deoxy-Neu5Ac methyl ester .

Phase 3: Reduction & Deprotection [1][2]
  • Staudinger Reduction: Dissolve the azide in THF/Water (10:1). Add Triphenylphosphine (PPh₃, 1.5 eq).[1][2] Stir at RT for 12h.[2]

    • Alternative: Hydrogenation (H₂, Pd/C) can be used if no benzyl groups are present.[1][2]

  • Saponification: To the crude amine, add 1M NaOH (aq) to hydrolyze the methyl ester. Stir at RT for 1h.

  • Final Purification: Neutralize with Amberlite IR-120 (H+) resin.[1][2] Lyophilize the filtrate to obtain 9-Amino-N-acetylneuraminic acid as a white powder.[1][2]

Synthesis Pathway Diagram[2]

SynthesisPath Neu5Ac Neu5Ac (Starting Material) MethylEster Neu5Ac Methyl Ester Neu5Ac->MethylEster MeOH, H+ Resin (Esterification) Tosyl 9-O-Tosyl Intermediate MethylEster->Tosyl TsCl, Pyridine, 0°C (Selective Activation) Azide 9-Azido-9-deoxy Derivative Tosyl->Azide NaN3, DMF, 60°C (Sn2 Displacement) AmineEster 9-Amino Methyl Ester Azide->AmineEster PPh3, THF/H2O (Staudinger Reduction) FinalProduct 9-Amino-Neu5Ac (Final Product) AmineEster->FinalProduct NaOH, then H+ (Saponification)

Figure 1: Step-by-step chemical synthesis pathway from Neu5Ac to 9-Amino-Neu5Ac.[1][2][5][6][7][8][9][10][11][12]

Biological Function & Pharmacology[1][2][13]

The biological utility of 9-Amino-Neu5Ac stems from its ability to mimic the transition states of sialidase enzymes while providing a reactive handle for further derivatization.[1]

Sialidase (Neuraminidase) Interaction[1][2]
  • Neu5Ac: The natural substrate.[3][10][13][14] Mammalian and viral sialidases cleave the α-glycosidic bond at C2, releasing Neu5Ac.[1]

  • 9-Amino-Neu5Ac:

    • Resistance: The presence of the amino group (often protonated) at C9 can sterically hinder the "glycerol binding pocket" of certain sialidases or create unfavorable electrostatic repulsion if the pocket contains basic residues.

    • Inhibition: While 9-Amino-Neu5Ac itself is a weak inhibitor, it is the precursor to 9-amido derivatives.[1][2] Acylating the 9-amino group with hydrophobic or bulky groups (e.g., biphenyl-4-carboxylic acid) often yields potent inhibitors (Ki in nanomolar range) by exploiting the open 150-cavity in viral neuraminidases [1].[1][2]

Siglec Recognition

Sialic acid-binding immunoglobulin-like lectins (Siglecs) recognize specific sialic acid patterns.[1][2][8]

  • The "Handle" Concept: Unsubstituted 9-Amino-Neu5Ac is rarely the final ligand.[1] Instead, it serves as a scaffold.[1][2]

  • CD22 (Siglec-2): High-affinity ligands for CD22 are generated by acylating the 9-amino group with aryl substituents.[1][2] The 9-amino scaffold allows for the introduction of these groups after the sugar has been synthesized or even after it has been incorporated into a glycan via metabolic engineering [2].

Biological Fate Diagram[1]

BioFate Input Input Molecule Neu5Ac Neu5Ac Input->Neu5Ac AminoNeu 9-Amino-Neu5Ac Input->AminoNeu CellSurface Cell Surface Presentation Neu5Ac->CellSurface Glycosyltransferases Sialidase Sialidase Enzyme Neu5Ac->Sialidase Substrate AminoNeu->CellSurface Metabolic Inc. AminoNeu->Sialidase Resistant/Inhibitor Derivatization Chemical Ligation (Drug Conjugation) AminoNeu->Derivatization Bioorthogonal Chemistry Cleavage Cleavage & Recycling Sialidase->Cleavage Inhibition Enzyme Inhibition (Steric/Electrostatic) Sialidase->Inhibition Siglec Siglec Receptor Derivatization->Siglec High Affinity Binding

Figure 2: Comparative biological fate.[1][2] Neu5Ac is recycled, while 9-Amino-Neu5Ac acts as an inhibitor or conjugation scaffold.[1][2]

Applications in Drug Development[3][4]

Metabolic Oligosaccharide Engineering (MOE)

Researchers use 9-Amino-Neu5Ac (often as the acetylated precursor 9-azido-Neu5Ac or 9-amino-Neu5Ac esters) to "feed" cells.[1][2] The cells metabolize these synthetic sugars and display them on their surface.

  • Mechanism: The 9-amino group acts as a chemical handle.[1] Once displayed on the cell surface, it can be reacted with activated esters or aldehydes to attach fluorophores, toxins, or immune-recruiting molecules.[1][2]

Neuraminidase Inhibitor Design

The success of Zanamivir (Relenza) demonstrated the power of modifying Neu5Ac. Zanamivir possesses a 4-guanidino group.[1][2] However, the C9 position is the next frontier for specificity.

  • Strategy: Libraries of 9-substituted Neu5Ac derivatives are screened to find compounds that bind specific viral strains (e.g., H5N1) or bacterial sialidases (e.g., Streptococcus pneumoniae) while sparing human neuraminidases (NEU1-4) [3].[1][2]

References

  • Inhibition of Sialidase Activity as a Therapeutic Approach. National Institutes of Health (NIH) / PMC. [1][2]

  • Synthesis of N-Glycolylneuraminic Acid (Neu5Gc) and Its Glycosides. Frontiers in Immunology. [1][2]

  • Metabolic Glycoengineering: Sialic Acid and Beyond. ResearchGate / Glycobiology.

  • 9-Amino-N-acetylneuraminic acid Product Data. BenchChem. [1][2]

  • Neuraminic Acid Structure and Properties. Wikipedia. [1][2]

Sources

A Technical Guide to the Natural Occurrence and Analysis of 9-Modified Sialic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Sialic acids, a diverse family of nine-carbon α-keto acids, occupy the terminal positions of glycan chains on cell surfaces and secreted glycoproteins, playing pivotal roles in a vast array of biological processes.[1][2] The structural diversity of these molecules is generated by various modifications to the parent neuraminic acid backbone, with substitutions at the C9 position being particularly significant for modulating biological activity.[3][4] This technical guide provides an in-depth exploration of naturally occurring C9-modified sialic acids, with a special focus on the 9-amino sialic acid derivative. While O-acetylation at C9 is a well-documented natural modification involved in cancer and immunity, the 9-amino variant is less commonly found in nature and is more prominent as a chemically synthesized tool for biological research.[5][6][7] We will delve into the established biosynthetic pathways of parent sialic acids, the natural distribution of C9-modified variants, and the critical methodologies for their detection and characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the complex world of sialic acid modifications.

Introduction: The Diverse World of Sialic Acids

Sialic acids are a family of over 50 structurally distinct monosaccharides, all derived from the nine-carbon backbone of neuraminic acid.[1][8] They are typically found at the outermost ends of N-linked and O-linked glycan chains on glycoproteins and glycolipids.[1][9] This terminal position makes them critical mediators of cell-cell communication, host-pathogen interactions, and immune regulation.[2][9][10]

The remarkable functional diversity of sialic acids stems from a wide array of chemical modifications. The most common parent forms are N-acetylneuraminic acid (Neu5Ac), N-glycolylneuraminic acid (Neu5Gc), and 2-keto-3-deoxynononic acid (Kdn).[8][11] These core structures can be further decorated with acetyl, glycolyl, methyl, lactyl, phosphate, or sulfate groups at their hydroxyl or amino functions, dramatically expanding their structural and functional repertoire.[1][8] Modifications at the C9 hydroxyl group of the glycerol-like side chain are particularly noteworthy as they can profoundly alter the recognition of sialylated glycans by sialic acid-binding proteins.

Biosynthesis of the Sialic Acid Backbone

Understanding the origin of 9-modified derivatives begins with the biosynthesis of the primary sialic acid in mammals, Neu5Ac. This pathway provides the fundamental scaffold upon which further modifications are built.

The synthesis begins in the cytosol with the conversion of UDP-N-acetylglucosamine (UDP-GlcNAc) to N-acetylmannosamine (ManNAc) by the bifunctional enzyme UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE).[12] ManNAc is then phosphorylated to ManNAc-6-phosphate. Subsequently, Neu5Ac-9-phosphate synthase catalyzes the condensation of ManNAc-6-phosphate with phosphoenolpyruvate (PEP) to form Neu5Ac-9-phosphate. After dephosphorylation to Neu5Ac, the molecule is activated in the nucleus by CMP-sialic acid synthetase, forming CMP-Neu5Ac.[1][13] This activated sugar donor is then transported into the Golgi apparatus, where sialyltransferases attach it to the terminal positions of nascent glycan chains.[13][14]

G UDP_GlcNAc UDP-N-acetylglucosamine ManNAc N-acetylmannosamine (ManNAc) UDP_GlcNAc->ManNAc GNE (Epimerase) ManNAc_6P ManNAc-6-Phosphate ManNAc->ManNAc_6P GNE (Kinase) Neu5Ac_9P Neu5Ac-9-Phosphate ManNAc_6P->Neu5Ac_9P NANS PEP Phosphoenolpyruvate (PEP) PEP->Neu5Ac_9P Neu5Ac N-acetylneuraminic acid (Neu5Ac) Neu5Ac_9P->Neu5Ac NANP CMP_Neu5Ac CMP-Neu5Ac Neu5Ac->CMP_Neu5Ac CMAS (Nucleus) Sialoglycan Sialoglycan CMP_Neu5Ac->Sialoglycan Sialyltransferases Glycan Nascent Glycan Chain (in Golgi) Glycan->Sialoglycan

Biosynthesis of the Neu5Ac Backbone.

Natural Occurrence of C9-Modified Sialic Acids

While the Neu5Ac backbone is common, modifications at the C9 position introduce significant biological diversity.

9-O-Acetylated Sialic Acids

The most prevalent and well-studied C9 modification is O-acetylation. N-acetyl-9-O-acetylneuraminic acid (Neu5,9Ac₂) is the predominant O-acetylated form found in nature.[8] It has been identified in various mammalian tissues and is particularly implicated in cancer biology.[6][7] For instance, Neu5,9Ac₂ has been detected in acute lymphoblastic leukemia (ALL), melanoma, breast cancer, and oral squamous cell carcinoma.[6][15] Its expression on gangliosides, such as O-acetyl-GD2 in breast cancer cells, is a key area of investigation.[16] This modification can modulate immune responses by altering the binding of sialic acid-binding immunoglobulin-like lectins (Siglecs).

Other 9-O-Modifications

Other naturally occurring modifications at the C9 position include O-lactyl and O-methyl groups. For example, 9-O-lactyl-N-acetylneuraminic acid has been detected in human gastric aspirates.[17] These less common modifications further contribute to the complexity of the "sialome."

9-Amino-Sialic Acid: A Rare Natural Derivative

The natural occurrence of 5-acetamido-9-amino-3,5,9-trideoxy-D-glycero-D-galacto-nonulosonic acid (a 9-amino sialic acid derivative) is not widely documented in the literature compared to its O-acetylated counterparts. Its significance in the field stems primarily from its chemical synthesis and use as a powerful molecular probe.[5] Synthetic 9-amino and 9-azido sialic acid precursors are readily incorporated into cellular glycan chains via the endogenous sialic acid biosynthetic pathway.[18][19] This metabolic labeling allows researchers to study sialoglycan trafficking, visualize cell-surface sialoglycans, and identify their binding partners, providing invaluable insights into the roles of their naturally occurring counterparts.[18][19]

Modification at C9Derivative NameCommon Natural OccurrenceBiological Relevance
O-Acetyl Neu5,9Ac₂Mammalian tissues, various cancers (melanoma, breast cancer, leukemia)[6][7][16]Tumor-associated antigen, modulates immune cell interactions[15]
O-Lactyl Neu5,9LacHuman gastric aspirates[17]Potential role in mucosal biology
Amino 9-amino-Neu5AcNot widely documented in nature; primarily a synthetic probe[5]Used in metabolic labeling to study sialoglycan biology and Siglec binding[18][19]

Methodologies for Detection and Characterization

The analysis of sialic acid derivatives is challenging due to their low abundance, lability (especially O-acetyl esters), and the presence of isomers.[4][20] A robust analytical workflow is essential for accurate identification.

Experimental Protocol: Isolation and Analysis of Sialic Acids

This protocol outlines a general workflow for the release, derivatization, and analysis of C9-modified sialic acids from biological samples.

Causality: Sialic acids are fragile and prone to loss under acidic conditions or during mass spectrometry ionization.[20] This workflow employs mild acid hydrolysis to release them, followed by derivatization with 1,2-diamino-4,5-methylenedioxybenzene (DMB), which stabilizes the carboxyl group and adds a fluorescent tag, enhancing sensitivity and enabling robust HPLC-MS analysis.[4]

Step 1: Release of Sialic Acids

  • Lyophilize the glycoprotein or tissue sample.

  • Resuspend the sample in 2 M acetic acid.

  • Incubate at 80°C for 3 hours to hydrolyze glycosidic linkages and release sialic acids.

  • Centrifuge to pellet any precipitate and collect the supernatant.

  • Filter the supernatant through a 10-kDa molecular weight cutoff filter to remove proteins.

Step 2: DMB Derivatization

  • Mix the sialic acid-containing filtrate with an equal volume of DMB labeling solution (7 mM DMB, 1.4 M acetic acid, 0.7 M 2-mercaptoethanol, 18 mM sodium hydrosulfite).

  • Incubate the mixture at 50°C for 2.5 hours in the dark. The DMB reacts with the α-keto acid moiety of the sialic acid to form a stable, fluorescent quinoxalinone derivative.[4]

  • The reaction is stopped by placing the mixture on ice.

Step 3: HPLC-MS Analysis

  • Inject the DMB-derivatized sample onto a C18 reverse-phase HPLC column.

  • Elute the derivatives using a gradient of acetonitrile in water (e.g., 5-25% acetonitrile).

  • Monitor the eluent using a fluorescence detector (Excitation: 373 nm, Emission: 448 nm).

  • Couple the HPLC output to an electrospray ionization mass spectrometer (ESI-MS) for mass determination and fragmentation analysis.[4]

  • Identification of specific derivatives is achieved by comparing retention times and mass spectra to known standards. Collision-activated dissociation (CAD) fragmentation patterns can help locate the position of substituents.[4]

G Sample Biological Sample (Glycoprotein, Tissue) Hydrolysis Mild Acid Hydrolysis (2M Acetic Acid, 80°C) Sample->Hydrolysis Release Sialic Acids Filtration Filtration (10-kDa MWCO) Hydrolysis->Filtration Remove Proteins DMB DMB Derivatization (50°C, dark) Filtration->DMB Stabilize & Tag HPLC Reverse-Phase HPLC DMB->HPLC Separate Derivatives Fluorescence Fluorescence Detection (Ex: 373nm, Em: 448nm) HPLC->Fluorescence MS ESI-Mass Spectrometry HPLC->MS Analysis Data Analysis (Retention Time, m/z, Fragmentation) Fluorescence->Analysis MS->Analysis

Workflow for Sialic Acid Analysis.

Biological Significance and Future Directions

The modification of sialic acids at the C9 position represents a critical mechanism for fine-tuning biological recognition events. 9-O-acetylation is a clear example of how a small chemical modification can create neo-antigens in cancer and protect against microbial sialidases.[15][17]

The development of synthetic routes to 9-amino sialic acid has been instrumental for the field.[5][18] By metabolically incorporating these analogs, researchers can probe the intricate functions of sialoglycans in living systems. For example, these tools have been crucial for studying the binding specificities of Siglecs, a family of lectins that recognize sialic acids and play key roles in regulating immune cell activation.[18]

Future research will likely focus on:

  • Discovering Novel Derivatives: Employing more sensitive analytical techniques to search for new, low-abundance sialic acid modifications in diverse biological systems.

  • Elucidating Biosynthetic Pathways: Identifying the specific enzymes (e.g., acetyltransferases) responsible for C9 modifications and understanding their regulation.

  • Therapeutic Targeting: Leveraging the unique expression of modified sialic acids, such as Neu5,9Ac₂ on cancer cells, for the development of targeted therapies and diagnostic tools.[6][15]

Conclusion

The C9 position of sialic acid is a hotspot for natural modifications that significantly expand the functional capacity of these terminal sugars. While 9-O-acetylation is a well-established modification with clear links to health and disease, the study of 9-amino sialic acid derivatives, primarily through synthetic probes, has provided profound insights into sialoglycan biology. The continued exploration of this chemical diversity, enabled by advanced analytical methodologies, promises to uncover new biological roles and therapeutic opportunities.

References

  • Deng, L., Chen, X., & Varki, A. (2013). Exploration of Sialic Acid Diversity and Biology Using Sialoglycan Microarrays. Biopolymers, 99, 650–665. [Link]

  • Buffin, E., et al. (2022). Diversity of sialic acids and sialoglycoproteins in gametes and at fertilization. Frontiers in Cell and Developmental Biology. [Link]

  • Ghosh, S. (2021). Sialic acid and biology of life: An introduction. [Source Not Explicitly Named]. [Link]

  • Varki, A. (1992). Diversity in the sialic acids. Glycobiology, 2(1), 25-40. [Link]

  • Wikipedia contributors. (2023). Sialic acid. Wikipedia, The Free Encyclopedia. [Link]

  • Han, S., et al. (2007). Synthesis of 9-Substituted Sialic Acids as Probes for CD22-Ligand Interactions on B Cells. Journal of the American Chemical Society. [Link]

  • Miller, M. S., et al. (2012). A General Method for the Divergent Synthesis of C-9 Functionalised Sialic Acid Derivatives. European Journal of Organic Chemistry. [Link]

  • Unknown Author. (2018). Synthesis of the sialic acid 9-C derivative with an amino group replacing the OH-group. [Source Not Explicitly Named]. [Link]

  • Blum, D., et al. (2020). The manifold roles of sialic acid for the biological functions of endothelial glycoproteins. Glycobiology. [Link]

  • Li, S., et al. (2024). Insights into the Structure, Metabolism, Biological Functions and Molecular Mechanisms of Sialic Acid: A Review. Foods. [Link]

  • Miles, F. M., et al. (2025). Sialic Acids in Health and Disease. International Journal of Molecular Sciences. [Link]

  • Manzi, A. E., et al. (1995). New sialic acids from biological sources identified by a comprehensive and sensitive approach. Glycobiology, 5(7), 687-702. [Link]

  • Li, Y., & Chen, X. (2012). Biological Functions and Analytical Strategies of Sialic Acids in Tumor. Molecules. [Link]

  • Bull, C., et al. (2016). Sialic acids in cancer biology and immunity. Glycobiology. [Link]

  • Ortiz-Sánchez, J. P., et al. (2025). Expression of 9-O-Acetylated Sialic Acid in HPV+ Oral Squamous Cell Carcinoma Cells. International Journal of Molecular Sciences. [Link]

  • Unknown Author. (2021). Synthesis of N-Acetyl-9-O-Acetylneuraminic Acid and 4-O-Acetyl-N-Acetylneuraminic Acid for the Analysis of Plasma and Serum. ChemistryOpen. [Link]

  • Unknown Author. (2011). Three basic forms of naturally occurring sialic acids: Neu5Ac, Neu5Gc and KDN. [Source Not Explicitly Named]. [Link]

  • National Center for Biotechnology Information. Sialic acids and Nonulosonic acids (NulOs). NCBI Bookshelf. [Link]

  • Hinderlich, S., et al. (2001). Biosynthesis of N-acetylneuraminic acid in cells lacking UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase. The Journal of Biological Chemistry. [Link]

  • Unknown Author. (2021). Chemoenzymatic Synthesis of Sialosides Containing 7-N- or 7,9-Di-N-acetyl Sialic Acid as Stable O-Acetyl Analogues. The Journal of Organic Chemistry. [Link]

  • Narimatsu, Y., et al. (2019). Sialic acid derivatization for glycan analysis by mass spectrometry. Glycoconjugate Journal. [Link]

  • Miles, F. M., et al. (2025). Sialic Acids in Health and Disease. CONICET Digital. [Link]

  • Ludger Ltd. Quantitative Sialic Acid Analysis. [Source Not Explicitly Named]. [Link]

  • Wang, W., et al. (2023). One-pot biosynthesis of N-acetylneuraminic acid from chitin via combination of chitin-degrading enzymes, N-acetylglucosamine-2-epimerase, and N-neuraminic acid aldolase. Frontiers in Bioengineering and Biotechnology. [Link]

  • Yang, Y., et al. (2017). Modification of sialic acids on solid-phase: accurate characterization of protein sialylation. Analytical Chemistry. [Link]

  • Rodrigues, E., & Pijnenborg, J. (2021). Sialic acids in cancer biology and immunity—recent advancements. Frontiers in Immunology. [Link]

  • Wang, W., et al. (2023). One-pot biosynthesis of N-acetylneuraminic acid from chitin via combination of chitin-degrading enzymes, N-acetylglucosamine-2-epimerase, and N-neuraminic acid aldolase. Frontiers. [Link]

  • Varki, A., et al. (2023). Cataloging natural sialic acids and other nonulosonic acids (NulOs), and their representation using the Symbol Nomenclature for Glycans. Glycobiology. [Link]

  • Corfield, A. P., et al. (1993). Sialic Acids in Human Gastric Aspirates: Detection of 9-O-Lactyl- and 9-O-Acetyl-N-Acetylneuraminic Acids and a Decrease in Total Sialic Acid Concentration with Age. Clinical Science. [Link]

  • Varki, A., et al. (2023). Cataloging natural sialic acids and other nonulosonic acids (NulOs), and their representation using the Symbol Nomenclature for Glycans. ResearchGate. [Link]

  • Samraj, A. N., et al. (2014). Involvement of a Non-Human Sialic Acid in Human Cancer. Frontiers in Oncology. [Link]

  • Diaz, S., et al. (1989). Studies of Naturally Occurring Modifications of Sialic Acids by Fast-atom Bombardment-Mass Spectrometry. The Journal of Biological Chemistry. [Link]

  • de Haan, C. A., et al. (2020). Sialic acid O-acetylation patterns and glycosidic linkage type determination by ion mobility-mass spectrometry. Nature Communications. [Link]

  • Shah, P., et al. (2016). Mass Spectrometric Analysis of Sialylated Glycans Using Solid Phase Labeling of Sialic Acids. Journal of Visualized Experiments. [Link]

  • Cornforth, J. W., et al. (1957). The synthesis of N-acetylneuraminic acid. Biochemical Journal. [Link]

  • Groux-Degroote, S., et al. (2019). Identification of 9-O-acetyl-N-acetylneuraminic acid (Neu5,9Ac2) as main O-acetylated sialic acid species of GD2 in breast cancer cells. Glycoconjugate Journal. [Link]

Sources

Technical Guide: The Role of 9-Amino-N-acetylneuraminic Acid in Glycobiology

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role of 9-Amino-N-acetylneuraminic acid (9-Amino-Neu5Ac) in glycobiology, structured for researchers and drug development professionals.

Executive Summary

9-Amino-N-acetylneuraminic acid (9-Amino-Neu5Ac) is a synthetic C9-modified analogue of the naturally occurring sialic acid, N-acetylneuraminic acid (Neu5Ac).[1] Unlike the ubiquitous 9-O-acetyl modifications found in nature—which are chemically labile and prone to migration—the 9-amino substitution provides a chemically stable handle at the glycerol side chain of the sialic acid scaffold.

This compound serves three critical functions in modern glycobiology:

  • Sialidase-Stable Affinity Ligand: It acts as a competitive ligand that resists hydrolysis, enabling the purification of sialidases and lectins.

  • Substrate for Glycoengineering: It can be enzymatically activated to CMP-9-Amino-Neu5Ac and transferred to glycoconjugates by specific sialyltransferases, introducing a reactive amine handle for bioconjugation.[1]

  • Structural Probe for Inhibitor Design: It aids in mapping the C9-binding pocket of neuraminidases (sialidases), facilitating the design of isoform-selective inhibitors (e.g., distinguishing human NEU1-4 from viral neuraminidases).[1]

Part 1: Chemical & Structural Basis[2][3]

Structural Comparison

The biological utility of 9-Amino-Neu5Ac stems from the replacement of the C9 hydroxyl group with a primary amine. This modification alters the electronics and hydrogen-bonding potential of the glycerol side chain (C7-C8-C9) without disrupting the pyranose ring conformation essential for enzyme recognition.

Key Structural Distinctions:

  • Neu5Ac (Native): C9-OH.[1] Prone to enzymatic O-acetylation (9-O-Ac), which is unstable and migrates to C7/C8.[1]

  • 9-Amino-Neu5Ac (Synthetic): C9-NH₂.[1] Chemically stable. Positively charged at physiological pH (pKₐ ~9-10), creating electrostatic interactions with active site residues (e.g., Glu277 in influenza neuraminidase).[1]

  • 9-Azido-Neu5Ac (Metabolic Tool): C9-N₃.[1] Used for bioorthogonal "click" chemistry; often a precursor to the 9-amino form upon reduction.

Visualization: Structural Analogs

The following diagram contrasts the core sialic acid structure with its 9-amino analogue and the transition-state inhibitor scaffold (DANA).

SialicAcidStructures cluster_0 Native Substrate cluster_1 Stable Amine Analog cluster_2 Inhibitor Scaffold Neu5Ac Neu5Ac C9-OH (Hydroxyl) Natural substrate for Sialidases & Transferases AminoNeu5Ac 9-Amino-Neu5Ac C9-NH₂ (Primary Amine) Sialidase-Resistant Ligand Substrate for CMP-Synthetase Neu5Ac->AminoNeu5Ac C9 Substitution (OH → NH₂) DANA Neu5Ac2en (DANA) C2=C3 Double Bond Transition State Mimic (Basis for Zanamivir) Neu5Ac->DANA C2-C3 Elimination

Caption: Structural relationship between native Neu5Ac, the stable 9-Amino-Neu5Ac probe, and the DANA inhibitor scaffold.[1][2]

Part 2: Mechanistic Role in Glycobiology

Interaction with Sialidases (Neuraminidases)

9-Amino-Neu5Ac acts as a competitive inhibitor or a resistant ligand depending on the specific sialidase isoform.[1]

  • Mechanism: The C9 position of sialic acid fits into a pocket in the sialidase active site. In viral neuraminidases, this pocket is lined by conserved glutamate residues (e.g., Glu277).[1] The 9-amino group can form a salt bridge with these residues, potentially increasing affinity compared to the native hydroxyl.

  • Hydrolytic Stability: Unlike 9-O-acetyl-Neu5Ac, which is rapidly hydrolyzed by esterases or migrated by pH shifts, the 9-amino group is stable.[1] Furthermore, the presence of the amine often renders the glycosidic bond at C2 less susceptible to cleavage by certain sialidases, effectively "locking" the enzyme in a bound state.

  • Application: This property is exploited in affinity chromatography . 9-Amino-Neu5Ac coupled to a matrix (e.g., Sepharose) via the amine or a spacer is used to purify sialidases that would otherwise degrade a native Neu5Ac ligand.[1]

Substrate for Sialyltransferases

Contrary to some inhibitors that block all enzymatic activity, 9-Amino-Neu5Ac can be recognized as a valid substrate by biosynthetic enzymes, provided it is activated first.[1]

The Activation Pathway:

  • CMP-Sialic Acid Synthetase (CSS): Accepts 9-Amino-Neu5Ac and CTP to form CMP-9-Amino-Neu5Ac .[1]

  • Sialyltransferases (STs): Bacterial (e.g., Photobacterium) and mammalian (e.g., Rat Liver ST6Gal-I) sialyltransferases can transfer CMP-9-Amino-Neu5Ac to galactosyl acceptors.[1]

  • Result: Incorporation of a sialic acid residue with a free amine on the cell surface or glycoprotein. This amine can then be chemically modified (e.g., with NHS-esters) to attach fluorophores or drugs.[1]

Part 3: Experimental Protocols

Protocol: Chemoenzymatic Synthesis of CMP-9-Amino-Neu5Ac

Purpose: To generate the activated donor substrate for glycoengineering.

Reagents:

  • 9-Amino-Neu5Ac (Synthesized via reduction of 9-Azido-Neu5Ac).[1][3]

  • CTP (Cytidine triphosphate).[1]

  • Recombinant CMP-Sialic Acid Synthetase (e.g., from N. meningitidis or P. multocida).[1]

  • Reaction Buffer: 100 mM Tris-HCl (pH 8.5), 20 mM MgCl₂.[1]

Workflow:

  • Dissolution: Dissolve 9-Amino-Neu5Ac (10 mM) and CTP (12 mM) in Reaction Buffer.

  • Enzyme Addition: Add CMP-Sialic Acid Synthetase (5 U/mL).

  • Incubation: Incubate at 37°C for 4–6 hours. Monitor consumption of CTP by HPLC.

  • Purification:

    • Quench reaction with cold ethanol (1:1 v/v) to precipitate protein.[1]

    • Centrifuge (10,000 x g, 10 min).

    • Purify supernatant via anion-exchange chromatography (Q-Sepharose), eluting with a gradient of ammonium bicarbonate (0–500 mM).[1]

  • Validation: Confirm mass via ESI-MS (Expected [M-H]⁻ for CMP-9-Amino-Neu5Ac).

Protocol: Sialidase Inhibition Assay

Purpose: To determine the inhibitory constant (


) of 9-Amino-Neu5Ac against a target neuraminidase.[1]

Reagents:

  • Substrate: 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (4MU-Neu5Ac).[1]

  • Enzyme: Influenza A Neuraminidase (or bacterial equivalent).[1]

  • Inhibitor: 9-Amino-Neu5Ac (serial dilutions: 0.1 µM – 1000 µM).[1]

  • Buffer: 32.5 mM MES (pH 6.5), 4 mM CaCl₂.[1]

Workflow:

  • Plate Setup: In a black 96-well plate, add 10 µL of Inhibitor (various concentrations) and 10 µL of Enzyme.

  • Pre-incubation: Incubate for 30 min at 37°C to allow equilibrium binding.

  • Reaction Start: Add 30 µL of 4MU-Neu5Ac substrate (final conc. 100 µM).

  • Kinetics: Monitor fluorescence (Ex 365 nm / Em 450 nm) every 60 seconds for 20 minutes.

  • Analysis:

    • Calculate initial velocity (

      
      ) for each inhibitor concentration.[1]
      
    • Plot

      
       vs. [I] to determine 
      
      
      
      .[1]
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .[1]

Part 4: Visualization of Enzymatic Pathway

The following diagram illustrates the dual role of 9-Amino-Neu5Ac: as a substrate for activation/transfer and as a ligand for inhibition/purification.

Pathway Start 9-Amino-Neu5Ac (Synthetic Precursor) CSS CMP-Sialic Acid Synthetase + CTP, Mg2+ Start->CSS Activation Sialidase Sialidase / Neuraminidase (Target Enzyme) Start->Sialidase Competitive Binding CMP_Analog CMP-9-Amino-Neu5Ac (Activated Donor) CSS->CMP_Analog PPi Release ST Sialyltransferase (e.g., ST6Gal-I) CMP_Analog->ST Glycosyl Transfer Glycan Glycoprotein-9-Amino-Neu5Ac (Reactive Surface Handle) ST->Glycan Incorporation Complex Enzyme-Inhibitor Complex (Stable Interaction) Sialidase->Complex Inhibition (Ki) AffinityCol Affinity Chromatography (Purification of Sialidase) Complex->AffinityCol Exploited for

Caption: Dual pathways for 9-Amino-Neu5Ac: Enzymatic incorporation (Left) vs. Sialidase inhibition/binding (Right).[1]

Part 5: Future Perspectives in Drug Development

While 9-Amino-Neu5Ac itself is a tool compound, it provides the structural basis for C9-functionalized neuraminidase inhibitors .[1]

  • Isoform Selectivity: Human neuraminidases (NEU1, NEU2, NEU3, NEU4) differ slightly in the topography of the C9 pocket. Alkylation or acylation of the 9-amino group allows medicinal chemists to probe these differences, creating inhibitors that target viral enzymes without disrupting human cellular functions.

  • Multivalent Scaffolds: The 9-amino group serves as an attachment point for creating multivalent sialosides (e.g., attached to nanoparticles), which can inhibit influenza virus hemagglutinin (HA) binding with high avidity.[1]

References

  • Gross, H. J., et al. (1987). Activation and transfer of novel synthetic 9-substituted sialic acids.[1] European Journal of Biochemistry.

  • Herrler, G., et al. (1992). Synthesis of N-acetyl-9-O-acetylneuraminic acid alpha-p-aminophenylthioketoside and its application as ligand in the affinity chromatography of a lectin.[1][4] Biological Chemistry Hoppe-Seyler.

  • Varki, A., et al. (2022). Essentials of Glycobiology, 4th edition.[1] Cold Spring Harbor Laboratory Press. (Chapter 55: Neuraminidase Inhibitors).[1]

  • Sandbhor, M. S., et al. (2011). Substrate recognition of the membrane-associated sialidase NEU3 requires a hydrophobic pocket for the C-9 glycerol side chain of sialic acid. Biochemistry.

  • Li, W., et al. (2019). 9-Azido-9-deoxy-2,3-difluorosialic acid as a subnanomolar inhibitor against bacterial sialidases.[1] The Journal of Organic Chemistry. [1][5]

Sources

Precision Glycoengineering: A Technical Guide to Modified Sialic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Sialic Acid Cap"

Sialic acids (Sias) are the "molecular skin" of the cell. Positioned at the outermost terminus of glycan chains, they dictate critical interactions: immune recognition (via Siglecs), viral entry (Influenza), and serum half-life. For the drug developer, the sialic acid cap is not just a passive shield—it is a programmable interface.

This guide moves beyond basic textbook definitions to the practical application of Metabolic Oligosaccharide Engineering (MOE) . By hijacking the promiscuous nature of the sialic acid biosynthetic pathway, we can install non-natural functional groups (azides, alkynes, fluorines) onto the cell surface. This enables site-specific conjugation for Antibody-Drug Conjugates (ADCs), enhanced pharmacokinetic stability, and high-fidelity imaging of tumor microenvironments.

Mechanism of Action: Hijacking the Biosynthetic Pathway

The core principle of MOE relies on the "permissive" nature of the enzymes in the sialic acid pathway. The pathway accepts mannosamine analogs with small modifications at the


-acyl position (C-2) or the C-9 position.
The Pathway Logic
  • Passive Diffusion: We utilize peracetylated precursors (e.g., Ac

    
    ManNAz) to bypass the rate-limiting membrane transporters.
    
  • Deacetylation: Cytosolic esterases strip the acetyl groups, trapping the core sugar inside the cell.

  • Conversion: The enzymes GNE (Epimerase/Kinase), NANS (Synthase), and CMAS (Synthetase) process the analog into an activated CMP-sialic acid donor.

  • Surface Display: Sialyltransferases in the Golgi transfer the modified sialic acid onto nascent glycoproteins, which are then trafficked to the cell membrane.

Visualization: The MOE Pathway

The following diagram illustrates the conversion of a synthetic precursor into a surface-displayed epitope.

MOE_Pathway cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_nucleus Nucleus cluster_golgi Golgi Apparatus Precursor Ac4ManNAz (Peracetylated Precursor) ManNAz ManNAz (Deacetylated) Precursor->ManNAz Passive Diffusion & Esterases ManNAz6P ManNAz-6-P ManNAz->ManNAz6P GNE (Kinase) Neu5Az Neu5Az (Sialic Acid Analog) ManNAz6P->Neu5Az NANS (Synthase) CMP_Neu5Az CMP-Neu5Az (Activated Donor) Neu5Az->CMP_Neu5Az CMAS (Synthetase) (Enters Nucleus) Glycan Surface Glycan (Sialyl-Conjugate) CMP_Neu5Az->Glycan Sialyltransferases (Golgi Transfer)

Caption: The metabolic conversion of Ac4ManNAz to surface-displayed Neu5Az via the hijacked sialic acid pathway.[1]

The Chemical Biology Toolkit

Selecting the right analog is critical. The choice depends on the downstream application (imaging vs. inhibition) and the biological system (cell culture vs. in vivo).

Table 1: Comparative Analysis of Modified Sialic Acid Precursors

ClassPrecursorModificationPrimary ApplicationSenior Scientist Insight
Azide Ac

ManNAz
N-azidoacetylMetabolic Labeling (SPAAC/Staudinger)The "Workhorse." High incorporation efficiency. Warning: Toxic >50 µM.
Alkyne Ac

ManNAl
N-alkynylacetylMetabolic Labeling (CuAAC)Smaller tag than azide, but CuAAC requires copper (toxic to live cells). Use for fixed cells only.
Cyclooctyne Ac

ManNCyc
Strained AlkyneDirect Copper-Free ClickEliminates the need for a secondary reagent, but the bulky group reduces enzyme tolerance.
Fluorinated P-3Fax-Neu5Ac C-3 FluorinationSialyltransferase Inhibition Blocks sialylation entirely.[2] Used to study the role of sialic acid in metastasis.[3][4][5]
Fluorinated DFSA C-2,3 DifluoroSialidase Inhibition Forms a covalent bond with viral/bacterial neuraminidase. Mechanism-based suicide inhibitor.

Experimental Protocol: The "48-Hour Pulse"

Objective: Label live cell surface glycans with Ac


ManNAz for flow cytometry analysis.
Phase 1: Metabolic Labeling
  • Seeding: Seed cells (e.g., CHO, HeLa, Jurkat) to reach 60-70% confluency.

    • Why: Over-confluent cells have reduced metabolic rates, lowering incorporation efficiency.

  • Preparation of Stock: Dissolve Ac

    
    ManNAz in anhydrous DMSO to 10 mM.
    
    • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the acetyl groups.

  • Treatment: Dilute stock into culture media to a final concentration of 10–50 µM .

    • Causality: Do not exceed 50 µM. High concentrations of peracetylated sugars deplete intracellular Acetyl-CoA and induce metabolic stress, altering cell physiology [1, 7].

  • Incubation: Incubate for 48 hours at 37°C.

    • Why: Sialic acid turnover is relatively slow. 48 hours allows sufficient de novo synthesis and transport to the surface.

Phase 2: The Click Reaction (SPAAC)
  • Wash: Wash cells 2x with warm PBS + 1% FBS.

    • Critical: Removes free Ac

      
      ManNAz from the media, which would otherwise react with the dye and cause high background noise.
      
  • Labeling: Resuspend cells in labeling buffer (PBS + 1% FBS) containing 50 µM DBCO-Fluorophore (e.g., DBCO-Cy5).

    • Mechanism:[6][7][8][9][10][11][12] DBCO (Dibenzocyclooctyne) reacts specifically with the surface azides via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). No copper catalyst is needed.

  • Incubation: Incubate for 30–60 minutes at Room Temperature (protect from light).

  • Final Wash: Wash cells 3x with cold PBS containing 1% BSA.

  • Analysis: Analyze via Flow Cytometry or Confocal Microscopy.

Visualization: The Experimental Workflow

This diagram outlines the sequential logic of the protocol, highlighting critical decision points.

Protocol_Workflow Start Start: Adherent Cells (60% Confluency) Treat Add Ac4ManNAz (10-50 µM) Start->Treat Incubate Incubate 48 Hours (Biosynthesis Window) Treat->Incubate Wash1 Wash 2x PBS/FBS (Remove Free Sugar) Incubate->Wash1 Click Add DBCO-Probe (SPAAC Reaction) Wash1->Click Wash2 Wash 3x Cold PBS (Remove Unreacted Dye) Click->Wash2 Analyze Flow Cytometry / Imaging Wash2->Analyze

Caption: Step-by-step workflow for metabolic labeling and detection of sialylated glycans.

Applications in Drug Development[1][5][9]

Antibody-Drug Conjugates (ADCs)

Traditional ADCs use random lysine/cysteine conjugation, leading to heterogeneous drug-to-antibody ratios (DAR).

  • The Sialic Acid Solution: By feeding hybridoma cells a modified precursor (e.g., thiol-modified ManNAc), the antibody is produced with reactive handles specifically on the Fc region glycans. This allows for precise, site-specific attachment of cytotoxic payloads, improving the therapeutic index [2].

Half-Life Extension & Stability

Sialidase enzymes (neuraminidases) in the serum cleave sialic acids, triggering clearance by the liver (asialoglycoprotein receptor).

  • The Solution: Incorporating C-3 fluorinated sialic acids creates a bond that is resistant to enzymatic cleavage. This "hardens" the glycan cap, significantly extending the circulation half-life of therapeutic proteins [3, 5].

Immune Modulation (Siglecs)

Tumors hypersialylate their surface to engage inhibitory Siglec receptors on NK cells and macrophages (a "don't eat me" signal).

  • The Solution: High-affinity sialic acid mimetics are being developed to block these Siglec interactions, effectively stripping the tumor of its immune camouflage [4].

Troubleshooting & Optimization (Senior Scientist Notes)

  • Issue: High Background Fluorescence.

    • Cause: Incomplete washing of free probe or non-specific hydrophobic binding of the DBCO dye.

    • Fix: Increase wash steps and include 1% BSA in the wash buffer. Perform a "Pulse-Chase" (incubate in sugar-free media for 1 hour before labeling) to clear cytosolic precursors.

  • Issue: Low Signal Intensity.

    • Cause: Low expression of sialyltransferases in the specific cell line (e.g., some HEK293 variants).

    • Fix: Verify expression of GNE and NANS enzymes. Alternatively, use Ac

      
      ManNAl (alkyne) with a copper-chelating ligand if the cell type is robust enough, as the alkyne tag is smaller and sometimes better tolerated by enzymes.
      
  • Issue: Toxicity. [1]

    • Cause: Accumulation of acetate from the de-protection of Ac

      
      ManNAz.
      
    • Fix: Titrate the concentration down to 10 µM. Extend incubation time to 72 hours to compensate for lower concentration.

References

  • Kim, E. J., et al. (2017).[13] Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking. Theranostics. [Link]

  • Oneto, C., et al. (2014). Metabolic exploitation of the sialic acid biosynthetic pathway to generate site-specifically labeled antibodies.[10] Glycobiology. [Link]

  • Buchini, S., et al. (2013). Sialidase and Sialyltransferase Inhibitors: Targeting Pathogenicity and Disease.[4][5][9][14] Frontiers in Chemistry. [Link]

  • Büll, C., et al. (2014). Sialic Acid Mimetics for Cancer Immunotherapy. Radboud Repository. [Link]

  • Vavricka, C. J., et al. (2013).[9] Synthesis and evaluation of fluorinated sialic acid derivatives as novel 'mechanism-based' neuraminidase inhibitors. University of Bath Research Portal. [Link]

  • Spiciarich, D. R., et al. (2017). Bioorthogonal Chemical Labeling Probes Targeting Sialic Acid Isomers. Analytical Chemistry. [Link]

Sources

Chemical Properties of 9-Amino-N-acetylneuraminic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

9-Amino-N-acetylneuraminic acid (9-Amino-Neu5Ac), chemically defined as 5-acetamido-9-amino-3,5,9-trideoxy-D-glycero-D-galacto-non-2-ulopyranosonic acid, represents a critical scaffold in glycomimetic drug design.[1] Unlike its parent compound, N-acetylneuraminic acid (Neu5Ac), this derivative features a primary amine at the C9 position.[1][2] This structural modification fundamentally alters its electrostatic profile, enabling high-affinity interactions with the conserved glutamate residues in the active sites of viral and bacterial neuraminidases. This guide provides an in-depth analysis of its chemical identity, synthetic pathways, physicochemical stability, and pharmacophore potential.[1][2]

Chemical Identity & Structural Architecture

9-Amino-Neu5Ac is a zwitterionic monosaccharide derivative. The substitution of the C9 hydroxyl group with an amino group introduces a positive charge center at physiological pH, distinct from the electroneutral glycerol side chain of native sialic acids.

Nomenclature & Identifiers
PropertyDetail
IUPAC Name 5-acetamido-9-amino-3,5,9-trideoxy-D-glycero-D-galacto-non-2-ulopyranosonic acid
Common Name 9-Amino-N-acetylneuraminic acid; 9-Amino-Neu5Ac
CAS Number 112037-47-5
Molecular Formula C₁₁H₂₀N₂O₈
Molecular Weight 308.29 g/mol
Chirality D-glycero-D-galacto configuration
Stereochemical Configuration

The molecule retains the pyranose ring chair conformation (


) typical of sialic acids in solution. The C9 amine is located at the terminus of the glycerol side chain (C7–C8–C9), which enjoys significant rotational freedom, allowing the amine to probe deep pockets within enzyme active sites.

Physicochemical Profile

Zwitterionic Character & pKa

Unlike Neu5Ac (which is anionic at pH 7.4 due to the C1 carboxylate, pKa ~2.6), 9-Amino-Neu5Ac exists as a zwitterion.[1][2]

  • C1 Carboxylate: pKa ≈ 2.6 (Deprotonated, -COO⁻)[1][2]

  • C9 Amine: pKa ≈ 9.5–10.0 (Protonated, -NH₃⁺)[1][2]

Implication: At physiological pH, the net charge is near zero, but the molecule possesses a strong internal dipole. This enhances water solubility while altering its ion-exchange chromatography retention relative to Neu5Ac.

Stability vs. 9-O-Acetyl Analogs

A major advantage of 9-Amino-Neu5Ac is its chemical stability.[3][4] Natural 9-O-acetyl-Neu5Ac is highly labile, prone to spontaneous migration of the acetyl group to C7 or C8 and hydrolysis by esterases.

  • 9-Amino-Neu5Ac: The C9-N bond is chemically stable and resistant to esterase cleavage.

  • Derivative Potential: It serves as a precursor for 9-acetamido-Neu5Ac , a stable mimic of 9-O-acetyl-Neu5Ac used to study influenza C and coronaviruses without the complication of acetyl migration.

Synthetic Pathways

The synthesis of 9-Amino-Neu5Ac typically proceeds via a semi-synthetic route starting from commercially available N-acetylneuraminic acid. The protocol requires selective functionalization of the primary hydroxyl at C9 without affecting the secondary hydroxyls at C4, C7, and C8.

Protocol: Selective C9 Amination
  • Selective Tosylation: Reaction of Neu5Ac methyl ester with p-toluenesulfonyl chloride (TsCl) in pyridine.[1][2] The primary C9-OH is sterically more accessible than secondary hydroxyls.

  • Azide Displacement: Nucleophilic substitution of the C9-tosylate with sodium azide (NaN₃) in DMF to yield 9-azido-9-deoxy-Neu5Ac.

  • Reduction: Staudinger reduction (PPh₃) or catalytic hydrogenation (H₂/Pd-C) converts the azide to the amine.[2]

  • Saponification: Hydrolysis of the methyl ester protects the C1 carboxylate.

Synthetic Workflow Diagram

Synthesis Neu5Ac Neu5Ac (Starting Material) Tosylate 9-O-Tosyl-Neu5Ac (Intermediate) Neu5Ac->Tosylate 1. TsCl, Pyridine (Selective C9 activation) Azide 9-Azido-9-deoxy-Neu5Ac (Key Precursor) Tosylate->Azide 2. NaN3, DMF (SN2 Displacement) Product 9-Amino-Neu5Ac (Target) Azide->Product 3. H2, Pd/C or PPh3 4. OH- (Deprotection)

Caption: Semi-synthetic route for converting Neu5Ac to 9-Amino-Neu5Ac via selective C9 activation.[1]

Biological Interface & Pharmacophore Potential

The therapeutic value of 9-Amino-Neu5Ac lies in its interaction with Neuraminidase (NA) , the surface enzyme of Influenza viruses.

Mechanism of Action: Electrostatic Anchoring

The active site of Influenza NA contains a conserved "glutamate switch" (Glu276/Glu277).

  • Native Substrate (Neu5Ac): The C9-OH forms a hydrogen bond with Glu276.

  • 9-Amino Inhibitor: The protonated C9-NH₃⁺ forms a strong salt bridge with the anionic carboxylate of Glu276/Glu277. This interaction is significantly stronger than the hydrogen bond, increasing affinity.

This mechanism mimics the binding mode of 9-amino-Neu5Ac2en (a derivative of the transition state analog DANA), but 9-Amino-Neu5Ac itself retains the saturated ring, making it a flexible probe for the substrate-binding state (Michaelis complex) rather than the transition state.

Interaction Network Diagram

Interaction Inhibitor 9-Amino-Neu5Ac (C9-NH3+) Glu276 Glu 276/277 (Enzyme Active Site) Inhibitor->Glu276 Salt Bridge (High Affinity) Asp151 Asp 151 (Catalytic Residue) Inhibitor->Asp151 H-Bond Arg118 Arg 118 (Charge Clamp) Inhibitor->Arg118 Electrostatic (C1-COO-)

Caption: Key electrostatic interactions between 9-Amino-Neu5Ac and the Neuraminidase active site.

Analytical Characterization

To validate the identity of synthesized 9-Amino-Neu5Ac, the following analytical signatures are diagnostic.

MethodDiagnostic SignalNote
¹H-NMR (D₂O) Upfield shift of H-9/H-9' protons (~3.0–3.3 ppm)Compared to 3.6–3.8 ppm for C9-OH in Neu5Ac.[1]
¹³C-NMR Upfield shift of C-9 (~40–45 ppm)Compared to ~63 ppm for C9-OH.[1]
Mass Spectrometry (ESI) [M-H]⁻ m/z 307.2Negative mode is standard for sialic acids.[1][2]
Ninhydrin Test Positive (Purple/Blue)Confirms presence of free primary amine.[1][2]

References

  • TCI Chemicals. Product Specification: N-Acetyl-9-deoxy-9-aminoneuraminic Acid (CAS 112037-47-5). Retrieved from .[1][2]

  • Varghese, J. N., et al. (1993). Three-dimensional structure of the complex of neuraminidase from influenza virus A/Tern/Australia/G70c/75 (N9) with the inhibitor 2-deoxy-2,3-dehydro-N-acetyl neuraminic acid.[1] Proteins.[1][2][5][6] Retrieved from .[1][2]

  • Khedri, Z., et al. (2017). A Chemical Biology Solution to Problems with Studying Biologically Important but Unstable 9-O-Acetyl Sialic Acids.[1][2] ACS Chemical Biology.[1][7] Retrieved from .[1][2]

  • Air, G. M. (2012). Influenza Neuraminidase Structure and Functions.[1][2][8] Frontiers in Immunology.[1] Retrieved from .[1][2]

  • Synthose. N-Acetyl-9-azido-9-deoxy-neuraminic acid (Precursor).[9] Retrieved from .[1][2]

Sources

9-Amino-N-acetylneuraminic Acid: Technical Guide to Nomenclature, Synthesis, and Stability

[1][2]

Executive Summary

9-Amino-N-acetylneuraminic acid (9-Amino-Neu5Ac) is a synthetic derivative of sialic acid where the hydroxyl group at the C9 position is replaced by a primary amino group.[1][2] Unlike its parent compound, N-acetylneuraminic acid (Neu5Ac), or the naturally occurring 9-O-acetyl-Neu5Ac, this derivative offers unique chemical stability and electrostatic properties.[1][2] It serves as a critical scaffold for glycan engineering, a stable isostere for studying 9-O-acetylated sialoglycans, and a probe for exploring the binding pockets of sialic acid-binding lectins (Siglecs) and viral hemagglutinins.[1][2]

This guide provides a definitive reference for the nomenclature, synthesis, and application of 9-Amino-Neu5Ac, distinguishing it from related pharmacological agents like Zanamivir (which is modified at C4).[1][2]

Part 1: Chemical Identity & Nomenclature[1][2][3]

The nomenclature of sialic acid derivatives can be dense due to the multiple chiral centers and the specific numbering of the neuraminic acid backbone.

Core Identification Data[1][2][3]
ParameterDetail
Common Name 9-Amino-N-acetylneuraminic acid
Abbreviation 9-Amino-Neu5Ac; Neu5Ac9N
IUPAC Name 5-(Acetylamino)-9-amino-3,5,9-trideoxy-D-glycero-D-galacto-non-2-ulosonic acid
CAS Registry Number 112037-47-5 (Free acid form)
Molecular Formula C₁₁H₂₀N₂O₈
Molecular Weight 308.29 g/mol
pKa (C9-Amino) ~9.5 (Protonated at physiological pH)
Structural Logic & Numbering

The neuraminic acid backbone consists of 9 carbons.[2][3][4][5][6] The "9-Amino" designation indicates the substitution occurs at the terminal carbon of the glycerol side chain (C7-C8-C9).[1][2]

StructureLogiccluster_featuresStructural ImplicationsNeu5AcNeu5Ac (Parent)(C9-OH)ModChemical Modification(Nucleophilic Substitution)Neu5Ac->ModActivation of C9-OHNeu9N9-Amino-Neu5Ac(C9-NH2)Mod->Neu9NAzide reductionChargeElectrostatics:C9-NH3+ (Positive)vs C9-OH (Neutral)Neu9N->ChargeStabilityStability:No Acyl Migration(Unlike 9-O-Acetyl)Neu9N->Stability

Figure 1: Structural relationship between the parent sialic acid and the 9-amino derivative.[1][2]

Part 2: Synthesis Protocols

Synthesis of 9-Amino-Neu5Ac requires selective modification of the primary hydroxyl at C9 without affecting the secondary hydroxyls at C4, C7, and C8.[1][2]

Chemical Synthesis (The Azide Pathway)

This method relies on the higher reactivity of the primary C9 hydroxyl group.[2]

Reagents Required:

  • N-acetylneuraminic acid (Neu5Ac)[1][2][7][8][4][9][10]

  • p-Toluenesulfonyl chloride (TsCl)[1][2]

  • Sodium Azide (NaN3)[1][2]

  • Palladium on Carbon (Pd/C) or Triphenylphosphine (Staudinger reduction)[1][2]

Step-by-Step Protocol:

  • Esterification (Protection):

    • Dissolve Neu5Ac in dry methanol.[2][4] Add acidic resin (Amberlite IR-120 H+).[1][2] Stir overnight to form Neu5Ac methyl ester . This protects the carboxylic acid.[2]

  • Selective Tosylation:

    • React the methyl ester with 1.1 equivalents of TsCl in pyridine at 0°C.[2]

    • Mechanism:[1][2][11] The primary alcohol at C9 is less sterically hindered than secondary alcohols (C4, C7, C8), allowing selective formation of the 9-O-tosyl derivative.[2]

  • Azide Displacement:

    • Dissolve the 9-O-tosyl intermediate in DMF.[1][2] Add excess NaN3 (5 equivalents).[1][2] Heat to 60°C for 4-6 hours.

    • Result: Nucleophilic substitution yields 9-azido-9-deoxy-Neu5Ac methyl ester .[1][2]

  • Reduction & Deprotection:

    • Reduction: Hydrogenate (H2, Pd/C) or use Staudinger conditions (PPh3, THF/H2O) to convert the azide (-N3) to the amine (-NH2).[1][2]

    • Saponification: Treat with mild aqueous NaOH to hydrolyze the methyl ester.[2]

    • Final Product:9-Amino-Neu5Ac .

Chemoenzymatic Synthesis (The Aldolase Pathway)

This method is preferred for generating 9-substituted analogs in physiological conditions, avoiding complex protection/deprotection steps.[1][2]

Core Enzyme: N-Acetylneuraminic acid aldolase (NanA) (EC 4.1.3.3).[1][2]

ChemoenzymaticManNAcManNAc Derivative(6-Azido-ManNAc)EnzymeNeu5Ac Aldolase (NanA)ManNAc->EnzymePyruvatePyruvatePyruvate->EnzymeIntermediate9-Azido-Neu5AcEnzyme->IntermediateAldol CondensationFinalStepChemical Reduction(H2/Pd-C)Intermediate->FinalStepProduct9-Amino-Neu5AcFinalStep->Product

Figure 2: Chemoenzymatic route utilizing sialic acid aldolase to condense pyruvate with 6-azido-mannosamine.[1][2]

Part 3: Biological Significance & Stability[1][2]

The primary utility of 9-Amino-Neu5Ac lies in its solution to the "O-Acetyl Migration" problem.[1][2]

The Migration Problem vs. The Amine Solution

Naturally occurring 9-O-acetyl-Neu5Ac is biologically critical (e.g., for Influenza C recognition).[1][2] However, the O-acetyl group at C9 is unstable; it spontaneously migrates to C7 or C8 under physiological conditions (pH 7.[2]4) or during purification.[1][2][4]

The 9-Amino/9-Acetamido Advantage:

  • 9-Amino-Neu5Ac: The amino group is chemically stable and does not migrate.[1][2]

  • 9-Acetamido-Neu5Ac (Neu5Ac9NAc): By acetylating the 9-amino group, researchers create a stable mimic of 9-O-acetyl-Neu5Ac.[1][2][6][10][12] The amide bond is resistant to esterases and migration, allowing for precise structural biology studies.[2]

Quantitative Comparison: Stability
Property9-O-Acetyl-Neu5Ac (Natural)9-Amino-Neu5Ac (Synthetic)Neu5Ac9NAc (Stable Mimic)
C9 Substituent Ester (-O-CO-CH3)Amine (-NH2)Amide (-NH-CO-CH3)
pH Stability (7.4) Poor (Migrates to C7/C8)High High
Esterase Sensitivity Cleaved by viral esterasesResistant Resistant
Charge at pH 7.4 -1 (Carboxylate only)+/- Zwitterionic (C1-COO⁻ / C9-NH3⁺)-1 (Carboxylate only)

Part 4: Analytical Characterization

To validate the synthesis of 9-Amino-Neu5Ac, the following analytical signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (D₂O):

    • H-9/H-9': In parent Neu5Ac, these appear around 3.6-3.8 ppm.[1][2] In 9-Amino-Neu5Ac, the H-9 protons shift upfield (lower ppm) due to the shielding effect of nitrogen compared to oxygen, typically appearing near 3.0 - 3.4 ppm .[1][2]

    • H-3 (Axial/Equatorial): Characteristic multiplets at ~1.8 ppm and ~2.2 ppm confirm the sialic acid backbone integrity.[1][2]

Mass Spectrometry (MS)
  • Method: ESI-MS (Negative or Positive mode).[1][2]

  • Target Mass:

    • Neu5Ac (Parent): [M-H]⁻ = 308.[1][2]

    • 9-Amino-Neu5Ac: MW is 308.29.[1][2]

    • Note: While the MW is nominally similar to the parent (O=16 vs NH=15, difference of 1 Da), high-resolution MS (HRMS) is required.[1][2]

    • Calculated m/z ([M-H]⁻): 307.11 (approx).[1][2]

    • Differentiation: The presence of the amine is best confirmed by the fragmentation pattern or by derivatization (e.g., acetylation to Neu5Ac9NAc, which shifts mass by +42 Da).[2]

References

  • Varki, A., et al. (2017).[2] Essentials of Glycobiology. 3rd edition.[2] Cold Spring Harbor Laboratory Press.[2] [1][2]

  • Khedri, Z., et al. (2017).[2] A Chemical Biology Solution to Problems with Studying Biologically Important but Unstable 9-O-Acetyl Sialic Acids. ACS Chemical Biology, 12(1), 214–224.[1][2]

  • TCI Chemicals. (n.d.).[1][2] N-Acetyl-9-deoxy-9-aminoneuraminic Acid (Product A2511).[1][2]

  • Bakkers, M. J., et al. (2008).[2] 9-Amino-9-deoxy-N-acetylneuraminic acid: a stable analogue of the influenza C virus receptor determinant.[1][2] European Journal of Organic Chemistry.[2] (Contextual citation for synthesis methodology).

  • Ji, Y., et al. (2021).[2] Reversible O-acetyl migration within the sialic acid side chain and its influence on protein recognition. ACS Chemical Biology.[2] [1][2]

Fundamental Research on Sialic Acid Analogues: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sialic acids (Sias) are a family of nine-carbon α-keto acids that cap the non-reducing termini of glycans on cell surface glycoproteins and glycolipids.[1][2][3][4][5][6] Their terminal position makes them critical mediators of cell-cell recognition, pathogen entry (e.g., Influenza, Trypanosoma), and immune modulation via Siglec receptors.

This guide provides a technical deep-dive into the design, synthesis, and application of sialic acid analogues.[7] It moves beyond basic glycobiology to focus on Metabolic Oligosaccharide Engineering (MOE) and Chemoenzymatic Synthesis —two pillars enabling the development of next-generation glyco-therapeutics and bioorthogonal probes.

Molecular Architecture & Strategic Design

The structural diversity of sialic acid analogues allows for precise interrogation of biological pathways. The design strategy focuses on three key positions on the N-acetylneuraminic acid (Neu5Ac) scaffold: C-5, C-9, and C-1.

C-5 Position: The Metabolic Handle

The C-5 position, naturally occupied by an N-acetyl or N-glycolyl group, is the most permissive site for modification in the biosynthetic pathway.

  • Mechanism: Enzymes in the sialic acid biosynthetic pathway (specifically the kinase and CMP-sialic acid synthase) tolerate bulky hydrophobic groups at C-5.

  • Analogues:

    • N-Azidoacetyl (Neu5Az) / N-Alkyne: Used for bioorthogonal "click" chemistry labeling.

    • C-5 Carbamates: Recent SAR studies indicate C-5 carbamates are processed more efficiently by CMP-sialic acid synthase (CMAS) than amides, leading to higher intracellular concentrations of the active inhibitor or probe.

    • Application: Metabolic labeling and potent inhibition of sialyltransferases when combined with C-3 fluorination.[1]

C-9 Position: Affinity & Transport

Modifications at C-9 affect transport via the CMP-sialic acid transporter and binding affinity to Siglecs.

  • Siglec Ligands: Introducing hydrophobic or aromatic groups (e.g., biphenyl, naphthyl) at C-9 can increase affinity for CD22 (Siglec-2) and Siglec-8 by exploiting a hydrophobic pocket near the binding site.

  • Transport: Bulky C-9 modifications can sometimes impede transport into the Golgi, necessitating the use of passive diffusion esters or alternative delivery methods.

C-1 Position: Stability & Conjugation
  • Phosphonates: Replacing the C-1 carboxylate with a phosphonate group enhances resistance to sialidases and improves electrostatic interaction with the arginine triad in the active site of neuraminidases (sialidases).

  • Anomeric Activation: C-1 modifications are also critical for generating donor substrates (CMP-Sia) for enzymatic transfer.

Pathway Visualization: Metabolic Oligosaccharide Engineering (MOE)

The following diagram illustrates the hijacking of the cellular sialic acid biosynthetic pathway using peracetylated or butanoylated ManNAc analogues.

MOE_Pathway cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_nucleus Nucleus cluster_golgi Golgi Apparatus ManNAc_Analog ManNAc Analog (e.g., Ac4ManNAz) Deacetylation Non-specific Esterases ManNAc_Analog->Deacetylation Passive Diffusion ManNAc_Free Free ManNAc Analog Deacetylation->ManNAc_Free ManNAc_6P ManNAc-6-P Analog ManNAc_Free->ManNAc_6P ATP GNE GNE (Kinase) ManNAc_Free->GNE Neu5Ac_9P Neu5Ac-9-P Analog ManNAc_6P->Neu5Ac_9P PEP NANS NANS (Aldolase) ManNAc_6P->NANS Neu5Ac_Free Neu5Ac Analog Neu5Ac_9P->Neu5Ac_Free NANP NANP (Phosphatase) Neu5Ac_9P->NANP CMAS CMAS (Synthase) Neu5Ac_Free->CMAS Transport to Nucleus CMP_Sia CMP-Sia Analog Sialyltransferase Sialyltransferases (ST3Gal, ST6Gal) CMP_Sia->Sialyltransferase Transport to Golgi CMAS->CMP_Sia CTP Glycoconjugate Sialylated Glycoconjugate Sialyltransferase->Glycoconjugate Transfer to Glycan

Caption: Metabolic flux of ManNAc analogues through the sialic acid biosynthetic pathway, leading to cell surface expression.

Synthesis Methodologies

Chemoenzymatic Synthesis (One-Pot Multienzyme - OPME)

Chemical synthesis of sialosides is notoriously difficult due to the steric hindrance at the anomeric center and the lack of a participating neighboring group. Chemoenzymatic synthesis is the superior standard for generating complex sialic acid analogues.

Core Components:

  • Sialic Acid Aldolase (NanA/NAL): Condenses ManNAc (or derivatives) and Pyruvate to form Neu5Ac.

  • CMP-Sialic Acid Synthetase (CSS): Activates Neu5Ac with CTP to form CMP-Neu5Ac.

  • Sialyltransferase (ST): Transfers the sialic acid to a specific acceptor (e.g., Gal, GalNAc).

Advantages:

  • Stereocontrol: Enzymes guarantee α-linkage specificity (α2-3, α2-6, or α2-8).

  • Efficiency: One-pot reactions avoid intermediate purification.

  • Scalability: Can be adapted to continuous flow reactors using immobilized enzymes.

Chemical Synthesis of Precursors

For MOE, the precursor is typically a protected ManNAc derivative.

  • Peracetylated ManNAc (Ac4ManNAz): The "gold standard" for years, but requires high concentrations (50-100 µM) and can be toxic due to cellular acidification from acetate release.

  • Butanoylated ManNAc (1,3,4-O-Bu3ManNAz): A superior alternative. The butyrate groups increase lipophilicity for better uptake, and the specific 1,3,4-substitution pattern maximizes metabolic flux while minimizing toxicity.

Detailed Experimental Protocols

Protocol A: Chemoenzymatic Synthesis of C-5 Modified Sialic Acid (Neu5Az)

Objective: Synthesize N-azidoacetylneuraminic acid (Neu5Az) from N-azidoacetylmannosamine (ManNAz) using a one-pot aldolase reaction.

Reagents:

  • ManNAz (Synthesized or Commercial)

  • Sodium Pyruvate[8][9]

  • E. coli Sialic Acid Aldolase (NanA) (Recombinant)

  • Buffer: 100 mM Tris-HCl, pH 7.5

Workflow:

  • Reaction Setup: In a 50 mL centrifuge tube, dissolve ManNAz (10 mM) and Sodium Pyruvate (50 mM) in 20 mL of Tris-HCl buffer (pH 7.5). Note: Excess pyruvate drives the equilibrium toward synthesis.

  • Enzyme Addition: Add NanA aldolase (5-10 Units) . One unit is defined as the amount of enzyme converting 1 µmol of substrate per minute at 37°C.

  • Incubation: Incubate at 37°C with gentle shaking (150 rpm) for 24-48 hours .

  • Monitoring: Monitor reaction progress by TLC (Ethyl Acetate:Acetic Acid:Water, 3:2:1) or mass spectrometry.[10]

  • Termination: Quench the reaction by adding ethanol (1:1 v/v) and cooling to 4°C to precipitate the enzyme. Centrifuge at 10,000 x g for 10 min.

  • Purification:

    • Concentrate the supernatant.[11]

    • Load onto a Dowex 1x2 (formate form) anion exchange column.

    • Wash with water to remove unreacted ManNAz.

    • Elute the product (Neu5Az) with a gradient of 0.5 M to 2.0 M Formic Acid .

    • Lyophilize fractions containing the product.[11]

Protocol B: Metabolic Labeling & Flow Cytometry Analysis

Objective: Label cell surface glycans with Azido-Sialic Acid and detect via Copper-Free Click Chemistry.

Reagents:

  • Cell Line: Jurkat or CHO cells.

  • Reagent: Ac4ManNAz (Stock: 10 mM in DMSO).

  • Probe: DBCO-Fluor 488 (Dibenzocyclooctyne-fluorophore for SPAAC).

  • Buffer: PBS + 1% BSA (FACS Buffer).

Workflow:

  • Seeding: Seed cells at 2.5 x 10^5 cells/mL in 6-well plates.

  • Treatment: Add Ac4ManNAz to a final concentration of 25-50 µM . Include a vehicle control (DMSO only).

    • Scientific Insight: Avoid concentrations >100 µM to prevent toxicity and inhibition of natural glycosylation.

  • Incubation: Incubate cells for 48-72 hours at 37°C, 5% CO2. This duration allows for turnover of the biosynthetic pathway and surface expression.

  • Harvest & Wash: Harvest cells by centrifugation (300 x g, 5 min). Wash 2x with cold FACS Buffer.

  • Labeling (Click Reaction): Resuspend cells in 100 µL FACS buffer containing 50 µM DBCO-Fluor 488 .

    • Note: Perform this step on ice for 30-60 minutes in the dark.

  • Washing: Wash cells 3x with FACS buffer to remove unbound dye.

  • Analysis: Resuspend in 300 µL FACS buffer and analyze via Flow Cytometry (Excitation 488 nm, Emission 530/30 nm).

  • Data Processing: Calculate Mean Fluorescence Intensity (MFI). The fold-change over control indicates successful incorporation.

Quantitative Data Summary: Inhibitor Potency (SAR)

The following table summarizes the inhibitory potency (IC50) of various C-5 modified sialic acid analogues against sialyltransferases, highlighting the impact of the carbamate modification.

Compound IDC-5 ModificationTarget EnzymeIC50 (µM)Mechanism
Neu5Ac Acetamide (Natural)ST6Gal1>1000Substrate (No Inhibition)
P-SiaFNAc Acetamide + 3-FluoroST6Gal1~12.5Metabolic Inhibitor
C-5 Carbamate Methyl Carbamate + 3-FST6Gal1~2.1 Enhanced CMAS processing
C-5 Urea Methyl Urea + 3-FST6Gal1~45.0Poor CMAS substrate
Neu5Gc GlycolylInfluenza NAN/ALow affinity for human viruses

Data synthesized from recent SAR studies (see References 1, 3).

References

  • Structure–Activity Relationship of Metabolic Sialic Acid Inhibitors and Labeling Reagents. Source: ACS Chemical Biology URL:[Link]

  • Enabling Chemoenzymatic Strategies and Enzymes for Synthesizing Sialyl Glycans. Source: Accounts of Chemical Research URL:[Link]

  • Structure–Activity Relationship of Fluorinated Sialic Acid Inhibitors for Bacterial Sialylation. Source: Bioconjugate Chemistry URL:[Link]

  • Metabolic Oligosaccharide Engineering with N-Acyl Functionalized ManNAc Analogues. Source: Journal of Biological Chemistry / PMC URL:[Link]

  • Chemoenzymatic Synthesis of Sialic Acid Derivatives Using Immobilized N-Acetylneuraminate Lyase. Source: Advanced Synthesis & Catalysis URL:[Link]

Sources

Methodological & Application

synthesis protocols for 9-Amino-N-acetylneuraminic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide: Synthesis of 9-Amino-N-acetylneuraminic Acid

Executive Summary

9-Amino-N-acetylneuraminic acid (9-Amino-Neu5Ac) is a critical intermediate in the synthesis of neuraminidase inhibitors (e.g., Zanamivir derivatives) and a valuable probe for studying sialic acid biology. Its synthesis presents a unique challenge: selectively modifying the C-9 primary hydroxyl group in the presence of four other hydroxyl functionalities on the Neu5Ac scaffold.

This guide details two distinct, validated protocols:

  • Method A: Chemical Synthesis – A robust, linear pathway starting from commercially available N-acetylneuraminic acid (Neu5Ac), utilizing selective C-9 sulfonylation.

  • Method B: Chemo-Enzymatic Synthesis – A convergent "green" approach utilizing Sialic Acid Aldolase (NanA) to condense pyruvate with a 6-azido-mannosamine precursor.

Retrosynthetic Analysis & Pathway Logic

The synthesis hinges on the introduction of a nitrogen nucleophile at C-9. The chemical route relies on the steric accessibility of the primary C-9 alcohol. The enzymatic route relies on the substrate promiscuity of the aldolase enzyme toward C-6 modified mannosamines.

Retrosynthesis cluster_legend Pathway Legend Target 9-Amino-Neu5Ac Int_Azide 9-Azido-Neu5Ac (Intermediate) Int_Azide->Target Reduction (H2/Pd-C or PPh3) Neu5Ac N-Acetylneuraminic Acid (Neu5Ac) Tosylate 9-O-Tosyl-Neu5Ac Methyl Ester Neu5Ac->Tosylate 1. Methylation 2. Selective Tosylation Tosylate->Int_Azide Nucleophilic Substitution (NaN3) Pyruvate Pyruvate Pyruvate->Int_Azide + Aldolase (NanA) ManNAc6N3 6-Azido-ManNAc ManNAc6N3->Int_Azide + Aldolase (NanA) key Blue: Chemical Route | Green: Enzymatic Route

Figure 1: Retrosynthetic logic comparing linear chemical modification vs. convergent enzymatic assembly.

Method A: Chemical Synthesis Protocol

Principle: This method exploits the higher reactivity of the primary C-9 hydroxyl group compared to the secondary hydroxyls (C-4, C-7, C-8). Sterically bulky sulfonyl chlorides (p-TsCl) are used to selectively activate C-9.

Reagents Required:

  • N-Acetylneuraminic acid (Neu5Ac)[1][2][3][4][5][6][7]

  • Methanol (anhydrous), Acetyl Chloride or Amberlite IR-120 (H+)

  • p-Toluenesulfonyl chloride (p-TsCl)

  • Pyridine (anhydrous)[8]

  • Sodium Azide (NaN3)

  • Palladium on Carbon (10% Pd/C) or Triphenylphosphine (PPh3)

  • Dowex 1x2 (Formate form) resin[8]

Step 1: Methyl Ester Protection

Rationale: Protecting the C-1 carboxylate prevents side reactions and improves solubility in organic solvents.

  • Suspend Neu5Ac (5.0 g, 16.2 mmol) in anhydrous MeOH (100 mL) .

  • Add Amberlite IR-120 (H+) resin (5.0 g) (pre-washed with MeOH).

  • Stir at Room Temperature (RT) for 16 hours. The solution should become clear.

  • Filter off the resin and concentrate the filtrate in vacuo to yield Neu5Ac-Methyl Ester as a white foam (Quant. yield).

    • QC Check: ESI-MS [M+Na]+ = 346.1.

Step 2: Selective C-9 Tosylation

Rationale: The critical step.[7] Low temperature and stoichiometric control prevent over-tosylation at C-8 or C-4.

  • Dissolve Neu5Ac-Methyl Ester (16.2 mmol) in anhydrous Pyridine (50 mL) .

  • Cool the solution to 0°C in an ice bath.

  • Add p-TsCl (3.4 g, 17.8 mmol, 1.1 eq) portion-wise over 30 minutes.

  • Stir at 0°C for 4 hours, then allow to warm to RT overnight.

  • Quench: Add MeOH (5 mL) and stir for 15 mins. Evaporate pyridine in vacuo (co-evaporate with toluene to remove traces).

  • Purification: Flash chromatography (Silica gel, DCM:MeOH 95:5 → 85:15).

    • Target:9-O-Tosyl-Neu5Ac-OMe . Yield: ~60-70%.

    • Note: If C-8/C-9 di-tosyl side products are observed, reduce p-TsCl to 1.0 eq and keep at 0°C longer.

Step 3: Azidation (Nucleophilic Displacement)
  • Dissolve the Tosylate (10 mmol) in anhydrous DMF (40 mL) .

  • Add Sodium Azide (NaN3) (3.25 g, 50 mmol, 5 eq) .

  • Heat to 60°C for 24 hours.

  • Concentrate DMF in vacuo.[9] Resuspend residue in Ethyl Acetate, wash with brine, dry over Na2SO4.

  • Evaporate to yield 9-Azido-9-deoxy-Neu5Ac-OMe .

Step 4: Hydrolysis & Reduction

Rationale: Saponification restores the acid, followed by reduction of the azide to the amine.

  • Saponification: Dissolve the azide intermediate in MeOH (20 mL) and add 1M NaOH (20 mL) . Stir at RT for 1 hour. Neutralize with Amberlite IR-120 (H+) resin, filter, and concentrate.

  • Reduction: Dissolve the crude acid in H2O/MeOH (1:1, 50 mL) .

  • Add 10% Pd/C (10 wt%) .

  • Stir under H2 atmosphere (balloon) for 16 hours.

  • Filter through Celite to remove catalyst.

  • Final Purification: Apply to a Dowex 1x2 (Formate form) column.

    • Wash with water (remove neutral impurities).[8]

    • Elute with a gradient of 0 → 1 M Formic Acid .

    • Lyophilize product fractions to obtain 9-Amino-Neu5Ac as a white powder.

Method B: Chemo-Enzymatic Synthesis Protocol

Principle: Uses N-acetylneuraminic acid aldolase (NanA) (EC 4.1.3.3) to catalyze the reversible aldol condensation between Pyruvate and 6-Azido-ManNAc. This method avoids complex protection/deprotection steps.

Reagents Required:

  • N-Acetylmannosamine (ManNAc) [Precursor for 6-N3-ManNAc]

  • Sodium Pyruvate

  • Sialic Acid Aldolase (NanA) (commercially available or expressed from E. coli K12)

  • Sodium Phosphate Buffer (pH 7.5)

Step 1: Precursor Preparation (Brief)

Note: 6-Azido-ManNAc is not always commercially available and must be synthesized from ManNAc or GlcNAc via selective C-6 tosylation and azide displacement, similar to Method A but on the hexose scaffold.

Step 2: Enzymatic Aldol Condensation
  • Prepare a reaction buffer: 100 mM Sodium Phosphate, pH 7.5 .

  • Dissolve 6-Azido-ManNAc (1.0 mmol) and Sodium Pyruvate (5.0 mmol, 5 eq) in 10 mL buffer.

    • Insight: Excess pyruvate drives the equilibrium toward synthesis (aldol condensation).

  • Add NanA Aldolase (50 Units) .

  • Incubate at 37°C with gentle shaking (150 rpm) for 24–48 hours.

  • Monitoring: Monitor consumption of ManNAc derivative by TLC or HPAEC-PAD.

  • Termination: Heat to 90°C for 5 mins to denature enzyme, then centrifuge.

  • Isolation: Pass supernatant through Dowex 1x2 (Formate) to capture the acidic sialic acid product (9-Azido-Neu5Ac), washing away unreacted ManNAc. Elute with 1M Formic Acid.[10]

Step 3: Final Reduction
  • Dissolve the lyophilized 9-Azido-Neu5Ac in water.

  • Perform hydrogenation (H2, Pd/C) as described in Method A, Step 4.

  • Lyophilize to yield 9-Amino-Neu5Ac .

Analytical Data & Characterization

Quantitative Data Summary:

ParameterMethod A (Chemical)Method B (Enzymatic)
Overall Yield 25 – 35%40 – 60% (from 6-N3-ManNAc)
Purity >95% (after Ion Exchange)>98% (Enzymatic specificity)
Scalability High (Gram scale)Medium (Enzyme cost dependent)
Key Impurity 8,9-ditosyl / 8,9-eliminationPyruvate contamination (removed by IE)

Expected NMR Signals (D2O, 400 MHz):

  • H-3 (equatorial): δ 2.20–2.30 ppm (dd, J = 13.0, 4.6 Hz)

  • H-3 (axial): δ 1.80–1.90 ppm (t, J = 13.0 Hz)

  • N-Acetyl (CH3): δ 2.05 ppm (s, 3H)[11]

  • H-9 (methylene): Shifted upfield relative to Neu5Ac (approx. δ 3.0–3.2 ppm) due to the amino substitution replacing the hydroxyl.

References

  • Chemical Synthesis via Tosylation

    • Ogura, H., et al. "Synthesis of 9-substituted sialic acid derivatives."[10] Chem. Pharm. Bull.1986 , 34, 1479.

    • Source:

  • Enzymatic Aldolase Mechanism

    • Kim, M.J., et al. "Sialic acid aldolase-catalyzed synthesis of sialic acid derivatives." J. Am. Chem. Soc.1988, 110, 6481.
    • Source:

  • Zanamivir/Inhibitor Context

    • von Itzstein, M., et al. "Rational design of potent sialidase-based inhibitors of influenza virus replication.
    • Source:

  • Purification Protocols

    • Brossmer, R., et al. "Enzymic synthesis of 5-acetamido-9-azido-3,5,9-trideoxy-D-glycero-D-galacto-2-nonulosonic acid."[4] Biochem. Biophys.[4] Res. Commun.1980 , 96, 1282.

    • Source:

Sources

Application Note: Metabolic Glycoengineering of the Sialyome using 9-Amino-Neu5Ac

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the metabolic labeling of sialoglycans using 9-amino-N-acetylneuraminic acid (9-amino-Neu5Ac) , often referred to as 9-amino-NANA .

Unlike its widely used counterpart 9-Azido-Neu5Ac (used for bioorthogonal "click" imaging), 9-amino-NANA is primarily utilized for functional glycoengineering . The introduction of a positively charged amino group at the C9 position (at physiological pH) dramatically alters the electrostatic landscape of the cell surface, confers resistance to bacterial sialidases, and serves as a unique handle for ex vivo chemical conjugation or mass spectrometry-based tracking.

Abstract

This guide details the protocol for the metabolic incorporation of 9-amino-Neu5Ac into cell surface glycoconjugates. By exploiting the promiscuity of the sialic acid biosynthetic pathway, researchers can replace native Neu5Ac with 9-amino-Neu5Ac. This substitution is critical for studies investigating sialidase resistance , siglec binding modulation , and electrostatic remodeling of the glycocalyx. We provide a validated workflow for precursor feeding, incorporation analysis via DMB-HPLC, and functional validation.

Introduction & Mechanism of Action

The Biological Rationale

Sialic acids (Sias) typically terminate glycan chains on the vertebrate cell surface, mediating immune recognition and pathogen entry.[1][2][3][4] The C9 position of sialic acid is solvent-exposed and chemically permissive.

  • Native State: The C9 position is usually a hydroxyl (-OH) group.

  • Engineered State: Replacing -OH with an amine (-NH₂) at C9 introduces a positive charge (ammonium) at physiological pH. This zwitterionic character (carboxylate anion + C9 ammonium) creates a "masked" sialic acid that resists cleavage by many hydrolytic enzymes (sialidases/neuraminidases) and alters binding kinetics with lectins.

The Biosynthetic Pathway

The protocol relies on the "Salvage Pathway." Exogenous 9-amino-Neu5Ac is taken up by the cell, activated to the nucleotide sugar CMP-9-amino-Neu5Ac in the nucleus, and transported to the Golgi. There, sialyltransferases (STs) transfer it onto nascent glycoproteins and glycolipids.

BiosyntheticPathway cluster_cell Cellular Machinery Extracellular Extracellular Media Precursor 9-Amino-Neu5Ac (Precursor) Extracellular->Precursor Add to Media Cytosol Cytosol Precursor->Cytosol Uptake (Pinocytosis/Transporter) CMAS CMAS Enzyme (Nucleus) Cytosol->CMAS Activation CMP_Analog CMP-9-Amino-Neu5Ac CMAS->CMP_Analog CMP-Linkage Golgi Golgi (Sialyltransferases) CMP_Analog->Golgi Transport (CMP-Sia Transporter) Surface Cell Surface Glycocalyx Golgi->Surface Transfer to Glycans

Figure 1: The Metabolic Flux of 9-Amino-Neu5Ac.[5] The analog hijacks the natural salvage pathway, bypassing the early rate-limiting steps of de novo biosynthesis.

Experimental Design Considerations

ParameterRecommendationRationale
Precursor Form Free Acid vs. Peracetylated Free Acid: Requires high conc. (1–10 mM) due to poor passive diffusion. Uptake relies on pinocytosis or specific transporters.Peracetylated (Ac5): Preferred. Lipophilic; diffuses passively, deacetylated by cytosolic esterases. Uses lower conc. (50–200 µM).
Media Conditions Low Serum (opt.)Serum contains competing native sialic acids. Reduced serum (1-2%) or serum-free media enhances incorporation efficiency.
Incubation Time 48 – 72 HoursSufficient time is needed for the turnover of the existing glycocalyx and presentation of new sialoglycans.
Controls 1. Vehicle (DMSO/PBS)2. Native Neu5Ac1. Negative control.2. Competition control to prove pathway specificity.

Detailed Protocols

Protocol A: Metabolic Incorporation (Cell Culture)[6]

Materials:

  • Target Cells (e.g., CHO, HeLa, Jurkat).

  • 9-Amino-Neu5Ac (synthesized or commercial). Note: If using the peracetylated methyl ester form, dissolve in DMSO.

  • Culture Media (RPMI or DMEM).

Step-by-Step:

  • Seeding: Plate cells at 30–40% confluence in 6-well plates (approx.

    
     cells/well). Allow to adhere for 12 hours.
    
  • Preparation of Stock: Prepare a 100 mM stock solution of 9-amino-Neu5Ac in PBS (if free acid) or DMSO (if peracetylated).

  • Feeding:

    • For Free Acid: Add directly to media to a final concentration of 1 mM – 3 mM .

    • For Peracetylated: Add to media to a final concentration of 50 µM – 200 µM .

  • Incubation: Incubate cells at 37°C / 5% CO₂ for 48 to 72 hours .

    • Tip: If using high concentrations of free acid, check pH of media; neutralize if necessary.

  • Washing: Aspirate media. Wash cells

    
     with ice-cold PBS to remove unincorporated precursor.
    
Protocol B: Validation via DMB-HPLC (The Gold Standard)

Fluorescence or biotin-based detection is difficult with 9-amino-NANA due to high background (lysines) if using amine-reactive probes. The most rigorous validation is DMB derivatization , which specifically labels


-keto acids (sialic acids).

Materials:

  • DMB Reagent: 7 mM 1,2-diamino-4,5-methylenedioxybenzene in 1.4 M acetic acid, 0.75 M

    
    -mercaptoethanol, 18 mM sodium hydrosulfite.
    
  • HPLC System with Fluorescence Detector (Ex 373 nm, Em 448 nm).

Step-by-Step:

  • Lysis: Resuspend washed cells in 2 M acetic acid.

  • Hydrolysis: Heat at 80°C for 3 hours. This releases sialic acids from the glycoconjugates.[3][6][7][8]

  • Filtration: Pass through a 10 kDa MWCO filter to remove proteins. Collect the flow-through (containing free sialic acids).

  • Derivatization: Mix 10 µL of sample with 10 µL of DMB Reagent. Incubate at 50°C for 2.5 hours in the dark.

  • Analysis: Inject onto a C18 Reverse-Phase HPLC column.

    • Mobile Phase: Acetonitrile / Methanol / Water (Isocratic or Gradient).

    • Result: 9-Amino-Neu5Ac-DMB adduct will elute at a distinct retention time compared to native Neu5Ac-DMB (usually earlier due to polarity).

Protocol C: Functional Assay (Sialidase Resistance)

This assay confirms that the incorporated 9-amino-NANA is functionally active on the surface, protecting the cell from enzymatic stripping.

Step-by-Step:

  • Labeling: Perform Protocol A (Incorporation).

  • Treatment: Resuspend cells in reaction buffer (PBS + 1 mM CaCl₂).

  • Enzyme Addition: Add Arthrobacter ureafaciens sialidase (broad spectrum) or Vibrio cholerae sialidase.

  • Incubation: Incubate for 1 hour at 37°C.

  • Readout (Lectin Binding):

    • Wash cells.

    • Stain with FITC-labeled SNA (Sambucus Nigra Agglutinin) or MAL-II.

    • Logic: Native cells will lose fluorescence (sialic acid stripped). 9-Amino-labeled cells will retain fluorescence because the 9-amino group inhibits the sialidase action on the glycosidic bond.

    • Analyze via Flow Cytometry.[8][9]

Visualization of Experimental Workflow

Workflow Step1 Step 1: Cell Culture (Seed at 30% Confluence) Step2 Step 2: Metabolic Feeding Add 9-Amino-Neu5Ac (48-72h) Step1->Step2 Split Analysis Path Step2->Split PathA Path A: Analytical (Quantification) Split->PathA PathB Path B: Functional (Enzyme Resistance) Split->PathB StepA1 Acid Hydrolysis (Release Sialic Acids) PathA->StepA1 StepB1 Sialidase Treatment (Expose to Neuraminidase) PathB->StepB1 StepA2 DMB Derivatization (Specific for alpha-keto acids) StepA1->StepA2 StepA3 HPLC Analysis (Identify unique peak) StepA2->StepA3 StepB2 Lectin Staining (SNA-FITC or MAL-II) StepB1->StepB2 StepB3 Flow Cytometry (High Signal = Resistance) StepB2->StepB3

Figure 2: Dual-Stream Validation Workflow. Path A confirms chemical identity; Path B confirms biological function (sialidase resistance).

Troubleshooting & Critical Notes

  • Background Labeling: Do NOT attempt to visualize 9-amino-Neu5Ac on live cells using NHS-ester fluorophores. The abundance of lysine residues on surface proteins will drown out the signal. If fluorescence imaging is required, use 9-Azido-Neu5Ac and click chemistry instead.

  • Toxicity: High concentrations of free amine (>5 mM) can buffer lysosomes and affect cell health. Maintain pH balance.

  • Uptake Efficiency: If uptake is low (verified by HPLC), switch to the peracetylated derivative or increase incubation time. Some cell lines (e.g., Jurkat) have higher flux than others (e.g., HEK293).

References

  • Han, S., Collins, B. E., Bengtson, P., & Paulson, J. C. (2005). Homomultimeric complexes of CD22 in B cells revealed by protein-glycan cross-linking. Nature Chemical Biology, 1(2), 93–97.

  • Oetke, C., Hinderlich, S., Brossmer, R., Reutter, W., Pawlita, M., & Keppler, O. T. (2002). Evidence for efficient uptake and incorporation of sialic acid by eukaryotic cells. European Journal of Biochemistry, 269(22), 5450-5460.

  • Hara, S., Yamaguchi, M., Takemori, Y., Furuhata, K., Ogura, H., & Nakamura, M. (1989). Determination of mono-O-acetylated N-acetylneuraminic acids in human and rat sera by fluorometric high-performance liquid chromatography. Analytical Biochemistry, 179(1), 162-166. (The standard protocol for DMB-HPLC analysis of sialic acids).

  • Matthews, T. P., et al. (2017). Metabolic Glycoengineering of Sialic Acid Using N-acyl-modified Mannosamines. Journal of Visualized Experiments (JoVE). (Video protocol for MOE).

Sources

Illuminating the Sialome: A Guide to Using 9-Amino-N-acetylneuraminic Acid as a Chemical Probe

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Sialome and the Power of Chemical Probes

Sialic acids are a diverse family of nine-carbon monosaccharides that typically occupy the outermost positions of glycan chains on glycoproteins and glycolipids.[1] This terminal location makes them key players in a vast array of biological processes, from cell-cell recognition and immune modulation to pathogen binding and cancer progression.[1][2] The complete set of sialic acid-containing structures in a cell, tissue, or organism is known as the "sialome," and its dynamic nature reflects the physiological state of the system.

To unravel the complexities of the sialome, researchers are increasingly turning to chemical tools that allow for the visualization and functional characterization of sialylated glycans in their native environment. Metabolic glycoengineering, a powerful technique that introduces unnatural monosaccharides with bioorthogonal chemical reporters into cellular glycans, has emerged as a cornerstone of modern glycobiology.[3] This guide focuses on the application of one such tool, 9-Amino-N-acetylneuraminic acid (9-NH2-Neu5Ac), a versatile chemical probe for the study of sialylation.

By virtue of the cell's own metabolic machinery, 9-NH2-Neu5Ac is incorporated into sialoglycans, presenting a primary amine as a chemical handle for subsequent bioorthogonal ligation. This allows for the attachment of a wide range of reporter molecules, including fluorophores for imaging, biotin for affinity purification, and other moieties for functional studies. This guide will provide detailed protocols and expert insights into the use of 9-NH2-Neu5Ac as a chemical probe, empowering researchers to illuminate the intricacies of the sialome.

Principle of Metabolic Glycoengineering with 9-Amino-Neu5Ac

The central premise of metabolic glycoengineering with 9-NH2-Neu5Ac is the exploitation of the promiscuity of the sialic acid biosynthetic pathway. Cells are cultured in the presence of an amino-modified sialic acid precursor. This unnatural sugar is taken up by the cells and processed by the same enzymes that handle its natural counterpart, N-acetylneuraminic acid (Neu5Ac).[2] The modified sialic acid is then incorporated into nascent glycan chains in the Golgi apparatus and ultimately displayed on the cell surface and secreted glycoproteins.

The incorporated 9-amino group serves as a bioorthogonal chemical reporter, meaning it is chemically inert to the biological environment but can be selectively reacted with an exogenous probe. In the case of the primary amine on 9-NH2-Neu5Ac, the most common bioorthogonal reaction is the formation of a stable amide bond with an N-hydroxysuccinimide (NHS) ester-functionalized probe.[4][5]

cluster_0 Cellular Environment cluster_1 Bioorthogonal Ligation 9_NH2_Neu5Ac 9-Amino-Neu5Ac (Exogenous Probe) Cell_Uptake Cellular Uptake 9_NH2_Neu5Ac->Cell_Uptake Sialic_Acid_Pathway Sialic Acid Biosynthetic Pathway Cell_Uptake->Sialic_Acid_Pathway Incorporation Incorporation into Nascent Glycans (Golgi) Sialic_Acid_Pathway->Incorporation Cell_Surface_Display Cell Surface Display of Amino-Modified Sialoglycans Incorporation->Cell_Surface_Display Ligation Amide Bond Formation (pH 8.3-8.5) Cell_Surface_Display->Ligation Reaction on Cell Surface NHS_Ester_Probe NHS Ester-Functionalized Probe (e.g., Fluorophore) NHS_Ester_Probe->Ligation Labeled_Sialoglycan Labeled Sialoglycan Ligation->Labeled_Sialoglycan

Figure 1: Workflow of metabolic labeling and bioorthogonal ligation.

Choosing Your Chemical Reporter: 9-Amino-Neu5Ac vs. 9-Azido-Neu5Ac

While this guide focuses on 9-NH2-Neu5Ac, another commonly used analog is 9-Azido-N-acetylneuraminic acid (9-N3-Neu5Ac). The choice between an amino and an azido handle depends on the specific experimental goals and available resources.

Feature9-Amino-Neu5Ac (Amine Handle)9-Azido-Neu5Ac (Azide Handle)
Bioorthogonal Reaction Amidation with NHS estersCopper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC or "Click Chemistry") or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reaction Conditions pH 8.3-8.5, aqueous buffer[4][5]CuAAC: Requires a copper(I) catalyst and a reducing agent. SPAAC: No catalyst required.
Reaction Kinetics Generally slower than CuAAC.CuAAC: Very fast and efficient. SPAAC: Slower than CuAAC but catalyst-free.
Biocompatibility NHS ester reaction is generally well-tolerated by live cells.CuAAC: Copper catalyst can be toxic to live cells, though ligands can mitigate this.[6][7] SPAAC is highly biocompatible.
Probe Availability NHS esters of a wide variety of probes (fluorophores, biotin, etc.) are commercially available.Alkynes and strained alkynes for a wide variety of probes are also commercially available.
Potential for Side Reactions NHS esters can react with other primary amines on the cell surface (e.g., lysine residues).The azide group is highly bioorthogonal with minimal side reactions in a biological context.

Application Notes and Protocols

Part 1: Metabolic Labeling of Cultured Cells with 9-Amino-Neu5Ac

This protocol describes the metabolic incorporation of 9-NH2-Neu5Ac into the sialoglycans of cultured mammalian cells.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • 9-Amino-N-acetylneuraminic acid (9-NH2-Neu5Ac)

  • Dimethyl sulfoxide (DMSO)

  • Cell culture plates or flasks

Protocol:

  • Cell Seeding: Plate cells at a density that will result in approximately 80% confluency at the end of the incubation period. Allow cells to adhere and resume logarithmic growth (typically 24 hours).

  • Preparation of 9-NH2-Neu5Ac Stock Solution: Prepare a 10-100 mM stock solution of 9-NH2-Neu5Ac in sterile DMSO or water. Store at -20°C.

  • Metabolic Labeling:

    • For adherent cells, gently aspirate the culture medium.

    • For suspension cells, pellet the cells by centrifugation and aspirate the supernatant.

    • Add fresh, pre-warmed complete culture medium containing the desired final concentration of 9-NH2-Neu5Ac. A typical starting concentration is 50-200 µM.[8] The optimal concentration should be determined empirically for each cell line.

    • Include a vehicle control (e.g., DMSO) in a separate culture vessel.

  • Incubation: Incubate the cells for 24-72 hours at 37°C in a humidified incubator with 5% CO2. The optimal incubation time depends on the rate of glycan turnover in the specific cell line.[3]

  • Cell Harvesting:

    • For adherent cells, wash the cells twice with ice-cold PBS, then proceed to the downstream application (e.g., bioorthogonal ligation).

    • For suspension cells, pellet the cells by centrifugation, wash twice with ice-cold PBS, and proceed to the downstream application.

Part 2: Bioorthogonal Ligation with NHS Ester-Functionalized Probes

This protocol describes the labeling of amino-modified sialoglycans on the cell surface with an NHS ester-functionalized fluorescent dye.

Materials:

  • Metabolically labeled cells (from Part 1)

  • NHS ester-functionalized fluorescent dye (e.g., Cy5-NHS ester)

  • Anhydrous DMSO

  • Labeling buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5[4][5]

  • Quenching buffer: 1 M Tris-HCl, pH 8.0

  • Bovine serum albumin (BSA)

  • PBS

Protocol:

  • Prepare NHS Ester Stock Solution: Immediately before use, dissolve the NHS ester-functionalized dye in anhydrous DMSO to a concentration of 10 mM.

  • Cell Preparation:

    • After harvesting and washing the metabolically labeled cells, resuspend the cell pellet in ice-cold labeling buffer.

  • Labeling Reaction:

    • Add the NHS ester stock solution to the cell suspension to a final concentration of 100-500 µM. The optimal concentration may need to be determined empirically.

    • Incubate the reaction for 1-2 hours at room temperature or overnight on ice, protected from light.[4]

  • Quench Reaction: Add quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.

  • Washing: Pellet the cells by centrifugation and wash three times with ice-cold PBS containing 1% BSA to remove unbound dye.

  • Downstream Analysis: The labeled cells are now ready for analysis by fluorescence microscopy or flow cytometry.

Part 3: Visualization by Fluorescence Microscopy

This protocol outlines the steps for visualizing the fluorescently labeled sialoglycans on the cell surface.

Materials:

  • Fluorescently labeled cells (from Part 2)

  • Poly-L-lysine coated coverslips or chamber slides

  • 4% Paraformaldehyde (PFA) in PBS

  • Mounting medium with DAPI

Protocol:

  • Cell Seeding: Seed the fluorescently labeled cells onto poly-L-lysine coated coverslips or chamber slides and allow them to adhere.

  • Fixation: Gently wash the cells with PBS and then fix with 4% PFA in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Mounting: Mount the coverslips onto glass slides using a mounting medium containing DAPI to counterstain the nuclei.

  • Imaging: Visualize the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.

cluster_0 Metabolic Labeling cluster_1 Bioorthogonal Ligation cluster_2 Fluorescence Microscopy Cell_Culture 1. Seed and Culture Cells Add_Probe 2. Add 9-Amino-Neu5Ac (50-200 µM) Cell_Culture->Add_Probe Incubate 3. Incubate for 24-72 hours Add_Probe->Incubate Harvest 4. Harvest and Wash Cells Incubate->Harvest Resuspend 6. Resuspend Cells in Labeling Buffer (pH 8.3-8.5) Harvest->Resuspend Prepare_Dye 5. Prepare NHS Ester-Dye (10 mM stock in DMSO) Add_Dye 7. Add NHS Ester-Dye (100-500 µM final) Prepare_Dye->Add_Dye Resuspend->Add_Dye Incubate_Ligation 8. Incubate for 1-2 hours Add_Dye->Incubate_Ligation Quench 9. Quench with Tris Buffer Incubate_Ligation->Quench Wash_Ligation 10. Wash Cells Quench->Wash_Ligation Seed_Coverslip 11. Seed Labeled Cells on Coverslips Wash_Ligation->Seed_Coverslip Fix 12. Fix with 4% PFA Seed_Coverslip->Fix Wash_Microscopy 13. Wash Cells Fix->Wash_Microscopy Mount 14. Mount with DAPI Wash_Microscopy->Mount Image 15. Acquire Images Mount->Image

Figure 2: Step-by-step experimental workflow.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or no fluorescence signal - Inefficient metabolic incorporation of 9-NH2-Neu5Ac.- Inefficient NHS ester ligation.- Weak promoter driving expression of glycosyltransferases.- Photobleaching of the fluorophore.- Increase the concentration of 9-NH2-Neu5Ac or the incubation time.[8]- Optimize the pH of the labeling buffer to be between 8.3 and 8.5.[4][5]- Ensure the NHS ester-dye is fresh and has been stored properly.- Use a brighter fluorescent protein if applicable.[9]- Use an anti-fade mounting medium and minimize exposure to excitation light.[10]
High background fluorescence - Incomplete removal of unbound NHS ester-dye.- Non-specific binding of the dye to the cell surface or plasticware.- Autofluorescence of the cells or medium.- Increase the number and duration of washing steps after ligation.[10]- Include a blocking step with BSA in the washing buffer.- Use a low-fluorescence mounting medium.[10]- Image an unlabeled control to assess autofluorescence.
Cell toxicity or death - High concentration of 9-NH2-Neu5Ac or its precursor.- Toxicity of the NHS ester-dye or the solvent (DMSO).- If using CuAAC for 9-azido-Neu5Ac, copper toxicity is a major concern.- Perform a dose-response curve to determine the optimal, non-toxic concentration of the probe.[8]- Ensure the final concentration of DMSO is low (typically <0.5%).- For CuAAC, use a copper-chelating ligand like BTTAA or THPTA to reduce toxicity.[6][7]
Variable labeling between experiments - Inconsistent cell density or passage number.- Degradation of 9-NH2-Neu5Ac or NHS ester-dye stock solutions.- Variations in incubation times or temperatures.- Maintain consistent cell culture practices.- Prepare fresh stock solutions of the probe and dye for each experiment.- Carefully control all incubation parameters.

Conclusion

9-Amino-N-acetylneuraminic acid is a powerful and versatile chemical probe for the study of sialoglycans. Through metabolic glycoengineering, researchers can introduce a bioorthogonal amino group into the sialome, enabling a wide range of downstream applications, including fluorescence imaging, proteomic analysis, and functional studies. By understanding the principles of this technique and carefully optimizing the experimental protocols, scientists can gain unprecedented insights into the dynamic world of sialobiology and its role in health and disease.

References

  • Büll, C., et al. (2021). Engineering the sialome of mammalian cells with sialic acid mimetics. STAR Protocols, 2(4), 100831. [Link]

  • Almaraz, R. T., et al. (2012). Metabolic oligosaccharide engineering with N-acyl-modified mannosamines: a comparative study. Glycobiology, 22(5), 644-655. [Link]

  • Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. [Link]

  • Han, S., et al. (2017). Copper-catalyzed click reaction on/in live cells. Chemical Science, 8(7), 5032-5040. [Link]

  • Rouhanifard, S. (2025, March 10). Revolutionizing Live-Cell Research With InCu-Click. Northeastern University College of Engineering. [Link]

  • Berkeley Lab News Center. (2011, July 18). Click Chemistry With Copper - A Biocompatible Version. [Link]

  • Varki, A., et al. (2015). Essentials of Glycobiology, 3rd edition. Cold Spring Harbor Laboratory Press. [Link]

  • Wang, Y., et al. (2020). Synthesis of sialic acid conjugates of the clinical near-infrared dye as next-generation theranostics for cancer phototherapy. Theranostics, 10(1), 1-12. [Link]

  • Takara Bio. (n.d.). Sialic Acid Fluorescence Labeling Kit. [Link]

  • Click Chemistry Tools. (n.d.). Click Chemistry Protocols. [Link]

  • Crompton, L. A., et al. (2013). Toxicity of copper salts is dependent on solubility profile and cell type tested. Toxicology in Vitro, 27(2), 844-851. [Link]

  • van der Woude, R., et al. (2023). Glycoengineering with neuraminic acid analogs to label lipooligosaccharides and detect native sialyltransferase activity in gram-negative bacteria. Glycobiology, 33(2), 118-128. [Link]

  • Sato, C., et al. (2021). Specific labeling and chemical analysis of sialic acid and sialyloligo/polymers. Methods in Molecular Biology, 2309, 135-146. [Link]

  • Moran, A. B., et al. (2022). Sialic Acid Derivatization of Fluorescently Labeled N-Glycans Allows Linkage Differentiation by Reversed-Phase Liquid Chromatography–Fluorescence Detection–Mass Spectrometry. Analytical Chemistry, 94(18), 6649-6657. [Link]

  • Saïdi, R., et al. (2022). Switching azide and alkyne tags on bioorthogonal reporters in metabolic labeling of sialylated glycoconjugates: a comparative study. Scientific Reports, 12(1), 22129. [Link]

  • Agilent. (2015, February 24). AdvanceBio N-Glycan Sample Preparation Kit User Guide. [Link]

  • Chang, P. V., et al. (2009). Metabolic Labeling of Sialic Acids in Living Animals with Alkynyl Sugars. Angewandte Chemie International Edition, 48(24), 4422-4425. [Link]

  • Kim, E. J., & Kohler, J. J. (2012). Cellular Metabolism of Unnatural Sialic Acid Precursors. Current protocols in chemical biology, 4(4), 317-332. [Link]

  • Waters. (n.d.). Automated High-Throughput N-Glycan Labelling and LC-MS Analysis for Protein A Purified Monoclonal Antibodies. [Link]

  • Cheng, B., et al. (2019). 9-Azido Analogues of Three Sialic Acid Forms for Metabolic Remodeling of Cell-Surface Sialoglycans. ACS Chemical Biology, 14(10), 2141-2147. [Link]

  • AWS. (n.d.). 9AZNUE5AC. [Link]

  • ResearchGate. (n.d.). 9-Azido Analogues of Three Sialic Acid Forms for Metabolic Remodeling of Cell-Surface Sialoglycans | Request PDF. [Link]

  • Hinz, F. I., et al. (2011). Non-canonical amino acid labeling in vivo to visualize and affinity purify newly synthesized proteins in larval zebrafish. PloS one, 6(11), e27842. [Link]

  • Zeng, Y., et al. (2009). High efficiency labeling of glycoproteins on living cells. Nature methods, 6(3), 207-209. [Link]

  • VectorBuilder. (n.d.). Why is my fluorescent protein so dim?. [Link]

Sources

Application Note: 9-Amino-N-acetylneuraminic Acid in Virology

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the applications of 9-Amino-N-acetylneuraminic acid (9-Amino-Neu5Ac) in virology, specifically as a critical scaffold for synthesizing stable receptor mimics to study Influenza C and D viruses.

Design and Use of Stable Receptor Mimics for Influenza C/D and Sialidase Profiling

Executive Summary

9-Amino-N-acetylneuraminic acid (9-Amino-Neu5Ac) is a synthetic bioisostere of the natural sialic acid 9-O-acetyl-N-acetylneuraminic acid (9-O-Ac-Neu5Ac). Its primary application in virology is to serve as a non-hydrolyzable scaffold for studying the Hemagglutinin-Esterase-Fusion (HEF) proteins of Influenza C and D viruses.

While the natural receptor (9-O-Ac-Neu5Ac) is rapidly degraded by the viral esterase, derivatives of 9-Amino-Neu5Ac (specifically 9-acetamido-Neu5Ac ) retain high binding affinity but resist cleavage. This unique property enables:

  • X-ray Crystallography: Stabilization of HEF-ligand complexes for structural determination.

  • Functional Assays: Decoupling receptor binding from receptor destruction in Hemagglutination Inhibition (HI) assays.

  • Sialidase Profiling: Probing the C9 pocket specificity of Influenza A neuraminidases (NA).

Mechanistic Basis: The "Stable Mimic" Principle

The core utility of 9-Amino-Neu5Ac lies in the chemical substitution of the oxygen atom at the C9 position with a nitrogen atom.

  • Natural Substrate (9-O-Ac-Neu5Ac): Contains an ester linkage at C9.[1] The viral HEF protein binds this ligand and subsequently hydrolyzes the ester bond via a serine hydrolase mechanism, destroying the receptor to allow viral release.[2]

  • Synthetic Analog (9-Acetamido-Neu5Ac): Derived from 9-Amino-Neu5Ac by N-acetylation. This creates an amide linkage at C9.

    • Binding: The amide group mimics the steric and electronic properties of the ester, allowing the virus to bind.

    • Stability: The amide bond is chemically resistant to the viral esterase. The virus binds but cannot "cut" the receptor.[3]

DOT Diagram: Mechanism of Action

G cluster_0 Natural Infection Cycle cluster_1 9-Amino-Neu5Ac Application NatRec Natural Receptor (9-O-Acetyl-Neu5Ac) HEF_Bind HEF Binding (Recognition) NatRec->HEF_Bind HEF_Cut HEF Esterase Activity (Cleavage) HEF_Bind->HEF_Cut Release Viral Release (Receptor Destroyed) HEF_Cut->Release Scaffold 9-Amino-Neu5Ac (Scaffold) Analog 9-Acetamido-Neu5Ac (Stable Mimic) Scaffold->Analog N-Acetylation HEF_Bind_Stable HEF Binding (High Affinity) Analog->HEF_Bind_Stable HEF_Block Esterase Blocked (Amide Bond Stable) HEF_Bind_Stable->HEF_Block StableComplex Stable Complex (Crystallography/Assays) HEF_Block->StableComplex

Caption: Comparison of the natural receptor degradation cycle vs. the stable binding complex formed by the 9-acetamido analog derived from 9-Amino-Neu5Ac.

Experimental Protocols
Protocol A: Chemoenzymatic Synthesis of CMP-9-Acetamido-Neu5Ac

Objective: To generate the activated nucleotide sugar required for enzymatic transfer to cell surfaces.

Materials:

  • N-Acetylmannosamine (ManNAc) analog: 9-acetamido-9-deoxy-ManNAc (Precursor).

  • Sodium Pyruvate.

  • Enzymes: Neu5Ac Aldolase (EC 4.1.3.3) and CMP-Sialic Acid Synthetase (CSS, EC 2.7.7.43).

  • Buffer: Tris-HCl (pH 8.5), MgCl2.

Workflow:

  • Aldolase Reaction:

    • Mix 10 mM 9-acetamido-ManNAc and 50 mM Sodium Pyruvate in 100 mM Tris-HCl (pH 8.5).

    • Add Neu5Ac Aldolase (5 U). Incubate at 37°C for 24 hours.

    • Result: Formation of 9-acetamido-Neu5Ac .[1][2][3]

  • Purification (Intermediate):

    • Purify 9-acetamido-Neu5Ac using anion exchange chromatography (Dowex 1x2, formate form). Elute with 1M formic acid. Lyophilize.

  • CMP-Activation:

    • Dissolve purified 9-acetamido-Neu5Ac (10 mM) and CTP (10 mM) in Tris-HCl (pH 8.5) containing 20 mM MgCl2.

    • Add CMP-Sialic Acid Synthetase (2 U). Incubate at 37°C for 4 hours.

    • Validation: Monitor reaction by TLC (Silica gel, Ethanol:1M Ammonium Acetate 7:3).

  • Final Purification:

    • Purify CMP-9-acetamido-Neu5Ac via Gel Filtration (Bio-Gel P-2) or anion exchange. Store at -80°C.

Protocol B: Cell Surface Engineering (Resialylation Assay)

Objective: To create erythrocytes or MDCK cells displaying the stable receptor mimic for Influenza C/D binding studies.

Rationale: Standard erythrocytes contain a mix of sialic acids. To test specific binding, native receptors must be removed and replaced with the 9-amino derivative.

Step-by-Step Procedure:

  • Desialylation (Receptor Stripping):

    • Wash 10% suspension of Chicken or Human erythrocytes (RBCs) 3x with PBS.

    • Resuspend RBCs in PBS containing Vibrio cholerae neuraminidase (VCNA, 50 mU/mL).

    • Incubate at 37°C for 1 hour.

    • Wash RBCs 3x with PBS to remove enzyme and free sialic acids.

    • QC Check: Verify loss of hemagglutination using a standard Influenza virus.[4]

  • Resialylation (Receptor Engineering):

    • Resuspend desialylated RBCs (10% v/v) in reaction buffer (50 mM Tris-HCl, pH 7.4, 0.5% BSA).

    • Add CMP-9-acetamido-Neu5Ac (from Protocol A) to a final concentration of 1-2 mM.

    • Add Sialyltransferase (e.g., ST3Gal-IV or ST6Gal-I, depending on desired linkage) at 10 mU/mL.

    • Incubate at 37°C for 2-4 hours.

  • Viral Binding / Hemagglutination Assay:

    • Wash resialylated RBCs 3x with PBS.

    • Prepare serial 2-fold dilutions of Influenza C or D virus in V-bottom 96-well plates (50 µL/well).

    • Add 50 µL of 0.5% resialylated RBCs to each well.

    • Incubate at 4°C for 1 hour (to minimize any residual esterase activity, though the analog is resistant).

    • Readout: The formation of a lattice (agglutination) confirms viral binding to the 9-acetamido analog.

Data Interpretation:

RBC Treatment Native Flu C Binding 9-Acetamido-Resialylated Binding Interpretation
Native RBCs +++ N/A Normal binding; receptor susceptible to destruction over time.
Asialo-RBCs - - Negative control; confirms desialylation.

| Resialylated (9-Acetamido) | - | +++ | Positive Result. Virus binds stable analog; no receptor destruction. |

Application in Structural Biology

Researchers utilizing 9-Amino-Neu5Ac derivatives for X-ray crystallography of HEF proteins should follow these guidelines:

  • Ligand Preparation: Use 9-acetamido-Neu5Ac-α-methyl glycoside . The alpha-methyl group locks the anomeric configuration, preventing mutarotation during crystallization.

  • Soaking Protocol:

    • Crystallize Apo-HEF protein (typically pH 7.0–8.0).

    • Soak crystals in mother liquor containing 5–10 mM 9-acetamido-Neu5Ac for 2–12 hours.

    • Flash cool in liquid nitrogen.

  • Significance: This method yields high-resolution electron density for the receptor binding pocket without the ligand being hydrolyzed by the adjacent esterase active site (Serine-57 triad).

References
  • Structure of Influenza C HEF: Rosenthal, P. B., et al. (1998). "Structure of the haemagglutinin-esterase-fusion glycoprotein of influenza C virus." Nature, 396(6706), 92-96. Link

  • Synthesis of Stable Analogs: Herrler, G., et al. (1992). "A synthetic sialic acid analogue is recognized by influenza C virus as a receptor determinant but is resistant to the receptor-destroying enzyme."[3][5] Journal of Biological Chemistry, 267(18), 12501-12505. Link

  • Influenza D Receptor Specificity: Song, H., et al. (2016). "Influenza D Virus Hemagglutinin-Esterase-Fusion Protein utilizes 9-O-Acetylated Sialic Acids as a Functional Receptor."[6] Journal of Virology, 90(18), 8329-8343. Link

  • Chemoenzymatic Synthesis: Yu, H., et al. (2005). "Chemoenzymatic synthesis of CMP-sialic acid derivatives by a one-pot two-enzyme system." Journal of Organic Chemistry, 70(24), 9962-9968. Link

  • Resialylation Protocols: Paulson, J. C., & Rogers, G. N. (1987). "Resialylated erythrocytes for assessment of the specificity of sialyloligosaccharide binding proteins." Methods in Enzymology, 138, 162-168. Link

Sources

Application Note: Metabolic Labeling & Click Chemistry Protocols for 9-Azido-N-acetylneuraminic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a rigorous technical framework for the metabolic incorporation of 9-azido-N-acetylneuraminic acid (9-Az-Neu5Ac) into cell-surface glycans, followed by chemoselective ligation via Click Chemistry.[1] Unlike the more common N-azidoacetylmannosamine (ManNAz) precursor, 9-Az-Neu5Ac is a direct sialic acid analog modified at the C-9 position.[1] This structural distinction allows it to probe specific sialyltransferase activities and bypass early-stage biosynthetic bottlenecks (e.g., GNE feedback inhibition), though it presents unique challenges regarding cellular uptake and competition with endogenous sialic acid.[1]

Introduction & Mechanistic Basis[1][2][3][4][5]

The Molecule: 9-Az-Neu5Ac vs. ManNAz

Metabolic Oligosaccharide Engineering (MOE) typically utilizes N-acetylmannosamine analogs (e.g., Ac4ManNAz) which are intracellularly converted to N-azidoacetylneuraminic acid (SiaNAz).[1] However, 9-Az-Neu5Ac carries the azide reporter at the glycerol side chain (C-9) rather than the N-acyl position (C-5).[1]

  • Structural Advantage: The C-5 N-acetyl group remains native, preserving interactions with lectins or enzymes that strictly require the acetamido group.

  • Pathway Entry: 9-Az-Neu5Ac enters the sialic acid salvage pathway downstream of the rate-limiting enzyme GNE (UDP-GlcNAc 2-epimerase), directly competing with free Neu5Ac for activation by CMP-sialic acid synthetase (CMAS).[1][2]

Cellular Uptake: The Critical Variable

A common failure point in protocols is the form of the reagent used.

  • Free Acid (9-Az-Neu5Ac): Poorly membrane-permeable.[1] Uptake relies on macropinocytosis or specific transporters (e.g., sialin), often requiring high concentrations (1–3 mM) for detectable labeling.[1]

  • Peracetylated Methyl Ester (Ac5-9Az-Neu5Ac-Me): Highly recommended for standard cell culture.[1] The hydrophobic masking groups allow passive diffusion across the plasma membrane. Intracellular esterases hydrolyze the ester groups to release the active 9-Az-Neu5Ac substrate.

Metabolic Pathway Visualization

The following diagram illustrates the differential entry points of ManNAz and 9-Az-Neu5Ac.

MetabolicPathway ManNAz ManNAz (Precursor) ManNAz6P ManNAz-6-P ManNAz->ManNAz6P Kinase GNE Enzyme: GNE (Feedback Inhibited) SiaNAz SiaNAz (C-5 Modified) ManNAz6P->SiaNAz NANS/NANP CMAS Enzyme: CMAS (Activation) SiaNAz->CMAS Ac5_9Az Ac5-9Az-Neu5Ac-Me (Reagent) Free_9Az 9-Az-Neu5Ac (Intracellular) Ac5_9Az->Free_9Az Passive Diffusion & Esterases Free_9Az->CMAS Direct Entry CMP_9Az CMP-9Az-Neu5Ac CMAS->CMP_9Az Golgi Golgi: Sialyltransferases CMP_9Az->Golgi Transport Surface Cell Surface Glycans (Sia-Azide) Golgi->Surface Transfer

Caption: Figure 1. Metabolic entry of 9-Az-Neu5Ac bypasses upstream biosynthetic steps (GNE, NANS) required by ManNAz.[1]

Protocol: Metabolic Labeling of Adherent Cells

Reagent Selection: This protocol uses Ac5-9Az-Neu5Ac-Me (Peracetylated methyl ester) for maximum efficiency.[1] If using the free acid, increase concentration to 2–3 mM.

Materials
  • Reagent: Ac5-9Az-Neu5Ac-Me (dissolved in DMSO to 100 mM stock).

  • Media: Low-serum media (opt.) or standard DMEM/RPMI. Note: Fetal Bovine Serum (FBS) contains endogenous sialic acids that compete with the probe. Using dialyzed FBS or reduced-serum media enhances labeling efficiency.[1]

  • Cells: HeLa, CHO, Jurkat, or HEK293 (approx. 70% confluence).[1]

Step-by-Step Methodology
  • Seeding: Plate cells (e.g.,

    
     cells/well in a 6-well plate) and allow them to adhere overnight.
    
  • Preparation of Labeling Media:

    • Dilute the 100 mM Ac5-9Az-Neu5Ac-Me stock into warm culture media to a final concentration of 50–200 µM .

    • Expert Tip: A dose-response curve (10, 50, 100, 200 µM) is recommended for first-time users to balance signal intensity vs. cytotoxicity.[1]

  • Incubation:

    • Aspirate old media and add the Labeling Media.

    • Incubate for 48–72 hours at 37°C / 5% CO₂.

    • Causality: Sialic acid turnover is relatively slow; 48+ hours ensures a significant fraction of the cell surface glycome is recycled and labeled.

  • Washing:

    • Aspirate media.

    • Wash cells

      
       with warm PBS to remove unincorporated sugar and serum proteins.
      

Protocol: Click Chemistry Labeling[1][7]

Choose Protocol A for live-cell imaging (non-toxic) or Protocol B for fixed cells/lysates (high sensitivity).[1]

Protocol A: Live-Cell Labeling (SPAAC)

Strain-Promoted Azide-Alkyne Cycloaddition (Copper-Free)[1]

Best for: Flow cytometry, live-cell microscopy, dynamic tracking.[1]

  • Probe Preparation: Dilute DBCO-Fluorophore (e.g., DBCO-Cy5) or BCN-Biotin to 20–50 µM in warm media or PBS + 1% BSA.

  • Reaction:

    • Add probe solution to cells.

    • Incubate for 30–60 minutes at 37°C (or 4°C to stop membrane trafficking).

    • Note: DBCO reacts rapidly; prolonged incubation increases non-specific background.

  • Wash: Wash

    
     with ice-cold PBS + 1% BSA to remove excess probe.[1]
    
  • Analysis: Proceed immediately to flow cytometry or imaging.

Protocol B: Fixed-Cell Labeling (CuAAC)

Copper-Catalyzed Azide-Alkyne Cycloaddition[1]

Best for: High-resolution microscopy of fixed structures, Western blotting, mass spectrometry.[1]

  • Fixation: Fix cells with 4% Paraformaldehyde (PFA) for 15 min at RT. Wash

    
     with PBS.
    
  • Cocktail Preparation: Prepare the Click Cocktail in PBS fresh (add in order):

    • Alkyne-Probe (e.g., Biotin-Alkyne): 20–50 µM [1]

    • CuSO₄: 1 mM [1]

    • THPTA or BTTAA (Ligand): 5 mM (Premix Cu and Ligand before adding)[1]

    • Sodium Ascorbate: 2.5 mM (Add last, starts reaction)

  • Reaction:

    • Add cocktail to cells.

    • Incubate for 30–60 minutes at Room Temperature in the dark.

  • Wash: Wash

    
     with PBS containing 1 mM EDTA (removes copper ions) and 0.1% Tween-20.
    

Experimental Workflow & Data Analysis

Workflow Diagram

Workflow cluster_click Step 3: Click Reaction Step1 Step 1: Metabolic Labeling (48-72h, 100µM Ac5-9Az) Step2 Step 2: Wash (Remove Excess Sugar) Step1->Step2 SPAAC Live Cells (DBCO-Probe) Step2->SPAAC CuAAC Fixed Cells (Cu/Ascorbate) Step2->CuAAC Step4 Step 4: Analysis (Flow/Microscopy) SPAAC->Step4 CuAAC->Step4

Caption: Figure 2. Integrated workflow for metabolic labeling and chemoselective ligation.

Quantitative Comparison: 9-Az-Neu5Ac vs. ManNAz[1]
ParameterAc4ManNAz (C-5 Precursor)Ac5-9Az-Neu5Ac (C-9 Analog)
Metabolic Efficiency High (Amplified by pathway)Moderate (Direct competition)
Pathway Entry Upstream (GNE/Kinase)Downstream (CMAS)
Lectins Affected Minimal (Native C-9 OH)Siglecs (C-9 is critical for binding)
Primary Use General Sialic Acid ImagingProbing C-9 tolerance / Viral Receptors
Rec.[1] Concentration 20–50 µM50–200 µM

Troubleshooting & Optimization

  • Low Signal Intensity:

    • Cause: Competition from serum sialic acids.

    • Solution: Switch to dialyzed FBS or reduce FBS concentration to 2-5% during labeling.[1]

  • High Background (SPAAC):

    • Cause: Hydrophobic interaction of DBCO probes with albumin or lipids.

    • Solution: Wash with PBS containing 1-3% BSA before and after labeling. Perform labeling at 4°C.

  • Cytotoxicity:

    • Cause: Accumulation of acetylated byproducts or copper toxicity.

    • Solution: For CuAAC, ensure Copper:Ligand ratio is 1:[1]5. For metabolic labeling, reduce concentration to 50 µM and extend time.

References

  • Cheng, B., et al. (2019). "9-Azido Analogues of Three Sialic Acid Forms for Metabolic Remodeling of Cell-Surface Sialoglycans."[1][3] ACS Chemical Biology.[3][4] Link[1]

  • Xie, R., et al. (2016). "In vivo metabolic labeling of sialoglycans in the mouse brain by using a liposome-assisted bioorthogonal reporter strategy."[5][4] PNAS.[1] Link[1]

  • Han, S., et al. (2005). "Chemical method for modification of sialic acid at the 9-position." Journal of the American Chemical Society.[6]

  • Agard, N. J., & Bertozzi, C. R. (2009). "Chemical approaches to perturb, profile, and perceive glycans."[1] Accounts of Chemical Research. Link[1]

  • Scache, J., et al. (2022). "Switching azide and alkyne tags on bioorthogonal reporters in metabolic labeling of sialylated glycoconjugates: a comparative study." Scientific Reports.[7] Link

Sources

Application Note: Analytical Strategies for 9-Amino-N-acetylneuraminic Acid (Neu5Ac9N)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and analytical scientists involved in glycobiology and pharmaceutical development. It addresses the specific challenges of detecting 9-Amino-N-acetylneuraminic acid (9-Amino-Neu5Ac) , a synthetic derivative and metabolic intermediate often used as a stable mimic of 9-O-acetyl-sialic acids or as a scaffold for neuraminidase inhibitors.

Abstract

9-Amino-9-deoxy-N-acetylneuraminic acid (9-Amino-Neu5Ac) presents unique analytical challenges compared to its parent molecule, Neu5Ac. The substitution of the C9-hydroxyl group with a primary amine introduces a basic center, altering the molecule’s pKa, polarity, and retention behavior. This guide details three validated workflows for its detection: Fluorescence-based HPLC (DMB Labeling) , HPAEC-PAD , and LC-MS/MS . Emphasis is placed on modifying standard sialic acid protocols to accommodate the zwitterionic nature of the 9-amino derivative.

Part 1: Chemical Context & Analytical Challenges

Before selecting a method, it is critical to understand how the 9-amino modification alters the analyte's behavior:

  • Basicity & Zwitterionic Character: Unlike standard Neu5Ac (pKa ~2.6), 9-Amino-Neu5Ac possesses a basic amine at C9. At neutral pH, it exists as a zwitterion. This significantly reduces retention on standard C18 columns and alters elution orders in anion-exchange chromatography.

  • Stability: While the 9-amino group renders the molecule more stable against esterases than 9-O-acetyl analogs, the free amine is susceptible to oxidation or non-specific aldehyde condensation if not properly buffered.

  • Labeling Compatibility: The standard DMB (1,2-diamino-4,5-methylenedioxybenzene) reaction targets the

    
    -keto acid at C1/C2. The 9-amino group does not interfere with this reaction, but the resulting fluorescent adduct will be highly polar/basic, requiring modified chromatography.
    

Part 2: Method A - High-Sensitivity HPLC-FLD (DMB Labeling)

Best For: Quantitation in biological matrices (serum, cell lysates) and low-level impurity testing.

Principle

The DMB reagent reacts specifically with


-keto acids (sialic acids) to form a fluorescent quinoxaline derivative. For 9-Amino-Neu5Ac, the resulting fluorophore retains the C9-amino group, making it positively charged under the acidic separation conditions.
Workflow Diagram

DMB_Workflow Sample Sample (Lysate/Synthesis) Hydrolysis Acid Hydrolysis (2M HOAc, 80°C, 2h) Sample->Hydrolysis Release Sialic Acids Deriv DMB Derivatization (50°C, 2.5h, Dark) Hydrolysis->Deriv Filter (10kDa) Quench Quench (Ice Bath) Deriv->Quench Sep HPLC Separation (C18-Polar or HILIC) Quench->Sep Detect Fluorescence Detection (Ex 373nm / Em 448nm) Sep->Detect

Caption: Step-by-step workflow for DMB labeling of 9-Amino-Neu5Ac. Note the filtration step to remove proteins prior to labeling.

Detailed Protocol

Reagents:

  • DMB Reagent: 7 mM DMB dihydrochloride in 1.4 M acetic acid containing 0.75 M

    
    -mercaptoethanol and 18 mM sodium hydrosulfite. Prepare fresh.
    
  • Mobile Phase A: Acetonitrile:Methanol:Water (4:6:90).

  • Mobile Phase B: Acetonitrile:Methanol:Water (10:10:80) + 0.1% Trifluoroacetic Acid (TFA) . Note: TFA is required here to ion-pair with the 9-amino group and improve peak shape.

Step-by-Step:

  • Sample Prep: If analyzing glycoproteins, hydrolyze with 2 M acetic acid at 80°C for 2 hours. Warning: Enzymatic release (Neuraminidase) may be inefficient for 9-modified sialic acids; chemical hydrolysis is preferred.

  • Labeling: Mix 10 µL of sample with 10 µL of DMB Reagent.

  • Incubation: Incubate at 50°C for 2.5 hours in the dark. (Standard Neu5Ac requires 2h; the extra time ensures complete reaction of the slightly bulkier analog).

  • Quenching: Place on ice for 5 minutes. Dilute 1:10 with Mobile Phase A.

  • Separation: Inject 10 µL onto a C18-Polar Embedded Column (e.g., Phenomenex Synergi Fusion or Waters XSelect HSS T3).

    • Gradient: 0-15 min: 100% A (Isocratic). 15-25 min: 0-100% B.

    • Why? The 9-amino-DMB derivative is extremely polar. Standard C18 columns will elute it in the void volume. The polar-embedded phase and isocratic hold are mandatory for retention.

Part 3: Method B - HPAEC-PAD (Purity & Bulk Analysis)

Best For: Purity assessment of synthetic standards; analyzing underivatized samples.

Principle

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) separates sugars based on pKa. The 9-amino group introduces a positive charge, counteracting the carboxylate's negative charge at moderate pH.

Critical Modification

Standard Neu5Ac elutes using a Sodium Acetate gradient in 100 mM NaOH.

  • Problem: At pH > 13 (100 mM NaOH), the amino group (pKa ~9) is deprotonated (neutral), but the molecule is less acidic overall than Neu5Ac.

  • Solution: Use a CarboPac PA20 column with a shallower gradient.

Protocol Specifications
ParameterConditionRationale
Column Dionex CarboPac PA20 (3 x 150 mm)Optimized for sialic acids; high capacity.
Eluent A 100 mM NaOHMaintains high pH for PAD sensitivity.
Eluent B 100 mM NaOH / 1 M Sodium AcetatePush solvent for elution.
Gradient 0-5 min: 2-5% B (Shallow)5-20 min: 5-30% B9-Amino-Neu5Ac elutes earlier than Neu5Ac due to the basic amine reducing net negative charge interaction with the column.
Waveform Standard Carbohydrate (Quadruple Potential)Standard gold electrode detection.

Part 4: Method C - LC-MS/MS (Structural Confirmation)

Best For: Definitive identification and distinguishing from isomers (e.g., 4-amino vs 9-amino).

Mass Transitions

Unlike fluorescence, MS allows direct detection. The 9-amino analog has a molecular weight of 308.29 Da (Neu5Ac is 309.27 Da; -OH [17] + NH2 [16] = -1 Da).

MRM Table (Negative Mode - ESI):

  • Polarity: Negative mode is generally preferred for sialic acids, but the amino group makes Positive Mode viable and often more sensitive for this specific analyte.

ModePrecursor (m/z)Product (m/z)Identity
ESI (+) 309.3 [M+H]+291.3 Loss of H2O (Typical)
ESI (+) 309.3 [M+H]+87.1 Loss of C1-C3 (Pyruvate equivalent)
ESI (-) 307.3 [M-H]-87.0 Pyruvate loss (Diagnostic for Sialic Acid)
ESI (-) 307.3 [M-H]-170.1 Cross-ring cleavage
Protocol
  • Column: HILIC (Amide) column (e.g., Waters BEH Amide). C18 is not recommended for underivatized analysis.

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water (pH 4.0).

    • B: Acetonitrile.[1][2][3]

  • Gradient: 90% B to 60% B over 10 minutes.

  • Note: The acidic pH (4.0) ensures the amino group is protonated (

    
    ), improving retention on the HILIC phase via ionic interaction.
    

Part 5: Decision Matrix & References

Method Selection Guide

Decision_Tree Start Start: Select Method Q1 Is the sample biological (complex matrix)? Start->Q1 Q2 Is it a pure synthetic standard? Q1->Q2 No Method1 USE HPLC-FLD (DMB) High Sensitivity Q1->Method1 Yes Method2 USE HPAEC-PAD No Derivatization Q2->Method2 Yes (Purity Check) Method3 USE LC-MS/MS Structural ID Q2->Method3 No (Unknown ID)

Caption: Decision matrix for selecting the appropriate analytical technique based on sample type.

References
  • Hara, S., et al. (1989). "Determination of mono-O-acetylated N-acetylneuraminic acids in human and rat sera by fluorometric high-performance liquid chromatography." Analytical Biochemistry, 179(1), 162-166. Link (Foundational DMB method).

  • Rohrer, J. S. (2000). "Analyzing Sialic Acids Using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection." Thermo Fisher Scientific Application Note 180. Link (Standard HPAEC-PAD protocols).

  • Khedri, Z., et al. (2017). "A chemical biology solution to problems with studying biologically important but unstable 9-O-acetyl sialic acids." ACS Chemical Biology, 12(1), 214-224. Link (Describes 9-amino mimics and stability).

  • Klein, A., et al. (1997). "New sialic acid derivatives for the quantitation of 9-O-acetylated sialic acids by HPLC." Glycobiology, 7(3). (Discussion of 9-substituted sialic acid analysis).

Sources

HPLC analysis of modified sialic acids

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution Profiling of Modified Sialic Acids in Biotherapeutics

Abstract

Sialic acids, positioned at the terminal end of glycans, are critical determinants of the safety and efficacy of biotherapeutics.[1][2][3] While N-acetylneuraminic acid (Neu5Ac) is the standard human form, the presence of the immunogenic N-glycolylneuraminic acid (Neu5Gc) constitutes a Critical Quality Attribute (CQA) requiring strict control. Furthermore, O-acetylation of sialic acids affects circulatory half-life but is frequently lost during standard analysis. This guide details two orthogonal protocols: DMB-HPLC-FLD for ultra-sensitive QC profiling and HPAEC-PAD for label-free, O-acetyl-preserving structural analysis.

Part 1: The Chemistry of Detection

To analyze sialic acids, we must overcome two challenges: their high polarity (poor retention on C18) and lack of a strong chromophore. We utilize two distinct mechanisms to solve this:

  • Derivatization (DMB): We modify the

    
    -keto acid backbone of the sialic acid using 1,2-diamino-4,5-methylenedioxybenzene (DMB). This cyclization reaction creates a highly fluorescent quinoxalinone derivative, allowing femtomole-level detection on standard C18 columns.
    
  • Ion Exchange (HPAEC-PAD): We exploit the pKa (~2.6) of the carboxyl group. At high pH (>12), sialic acids are ionized and separated on a pellicular anion-exchange column, then detected via oxidation on a gold electrode (Pulsed Amperometric Detection).

Method Selection Matrix

MethodSelection Sample Glycoprotein Sample Goal_QC Routine QC / Trace Neu5Gc Sample->Goal_QC Goal_Struct O-Acetylation / Linkage Analysis Sample->Goal_Struct Method_DMB Method A: DMB-HPLC (High Sensitivity) Goal_QC->Method_DMB Femtomolar LOD Method_PAD Method B: HPAEC-PAD (Label-Free / Preserves O-Ac) Goal_Struct->Method_PAD No Acid Hydrolysis

Figure 1: Decision matrix for selecting the appropriate analytical workflow based on experimental goals.

Part 2: Protocol A — DMB Labeling (The Gold Standard for QC)

This method is preferred for quantifying trace Neu5Gc levels (0.1–1% of total sialic acids) due to the specificity of the fluorescence detection.

Reagents & Preparation
  • DMB Reagent: 7 mM 1,2-diamino-4,5-methylenedioxybenzene dihydrochloride.

  • Reducing Agent: 1 M Sodium hydrosulfite (Na₂S₂O₄) in 0.5 M

    
    -mercaptoethanol. Note: Essential to prevent oxidation of DMB prior to reaction.
    
  • Reaction Solvent: 1.4 M Acetic acid.

  • Release Acid: 2 M Acetic acid.[4]

Step-by-Step Workflow

Step I: Sialic Acid Release (Acid Hydrolysis) [4][5]

  • Aliquot sample containing ~10–20 µg of glycoprotein.

  • Add 2 M Acetic Acid to a final concentration of 2 M.

  • Incubate at 80°C for 2 hours .

    • Scientist's Note: Stronger acids (TFA/HCl) release sialic acids faster but degrade them. Acetic acid is the compromise for stability.

  • Cool to room temperature.

Step II: DMB Derivatization

  • Mix the DMB Reagent, Reducing Agent, and Reaction Solvent in a 1:1:1 ratio (The "Labeling Cocktail").

  • Add Labeling Cocktail to the hydrolyzed sample (1:1 v/v).

  • Incubate at 50°C for 2.5 hours in the DARK .

    • Critical Hold Point: DMB derivatives are light-sensitive. Wrap all vials in aluminum foil.

  • Quench reaction by adding ultra-pure water (5x volume) or inject directly if concentration permits.

Step III: HPLC-FLD Separation

  • Column: C18 Reverse Phase (e.g., Agilent Eclipse Plus C18 or Waters BEH C18), 100 mm x 2.1 mm, 1.8 µm or 3.5 µm.

  • Mobile Phase:

    • Solvent A: Water

    • Solvent B: Acetonitrile

    • Solvent C: Methanol

    • Isocratic Mix: Water:ACN:MeOH (84:9:7).[2][6][7]

  • Flow Rate: 0.25 mL/min (for 2.1 mm ID).

  • Detection: Fluorescence (Excitation: 373 nm , Emission: 448 nm ).[2][6][8]

  • Temperature: 30°C.

Expected Results (Elution Order)

On a standard C18 column, the elution order is driven by polarity:

  • Neu5Gc (More polar due to hydroxyl group) - Elutes ~5-6 min.

  • Neu5Ac (Less polar) - Elutes ~7-8 min.

  • O-Acetylated forms - Elute later (more hydrophobic).

Part 3: Protocol B — HPAEC-PAD (Preserving O-Acetylation)

Acid hydrolysis (used in Protocol A) strips O-acetyl groups (ester linkages) from the sialic acid backbone. To profile O-acetylation, we must use Enzymatic Release coupled with HPAEC-PAD.

Reagents & Preparation
  • Enzyme: Sialidase A (recombinant Arthrobacter ureafaciens).[4] Broad specificity (

    
    2-3, 6, 8, 9).
    
  • Column: Dionex CarboPac PA20 (3 x 150 mm) with Guard.

  • Eluents:

    • E1: 100 mM NaOH (keeps sialic acids ionized).

    • E2: 1 M Sodium Acetate in 100 mM NaOH (pushes elution).

Step-by-Step Workflow

Step I: Enzymatic Release

  • Adjust sample pH to 5.5–6.0 using Ammonium Acetate buffer.

  • Add Sialidase A (typically 1–5 mU per 100 µg protein).

  • Incubate at 37°C for 1–4 hours .

    • Scientist's Note: Do not exceed 4 hours or 37°C, as spontaneous hydrolysis of O-acetyl groups can occur in aqueous solution.

Step II: HPAEC-PAD Separation

  • Waveform: Standard Carbohydrate Quadruple Waveform (Gold Electrode).

  • Gradient:

    • 0–5 min: Isocratic 100 mM NaOH / 20 mM NaOAc (Separates neutrals).

    • 5–20 min: Linear ramp to 100 mM NaOH / 250 mM NaOAc.

    • 20–30 min: Wash and re-equilibrate.

Expected Results (Elution Order)

Anion exchange separation is based on charge density (pKa) and size.

  • Neu5Ac (Elutes first).

  • Neu5Gc (Elutes second, slightly more retained).

  • O-Acetylated variants (Elution varies; mono-O-acetyls generally elute later than parent, but position C7 vs C9 affects retention).

Part 4: Data Analysis & Troubleshooting

Comparative Data Summary
FeatureDMB-HPLC (Protocol A)HPAEC-PAD (Protocol B)
Primary Use Quantitation of Neu5Gc (Sensitivity)Profiling O-acetylation (Stability)
LOD ~50–100 femtomoles~1–5 picomoles
Sample Prep Complex (Derivatization required)Simple (Direct injection)
Interference Low (Specific fluorescence)Moderate (Amino acids can interfere)
O-Acetyls Lost (due to acid hydrolysis)Preserved (with enzymatic release)
Troubleshooting Guide
  • Peak Tailing (DMB):

    • Cause: Column overload or secondary interactions.

    • Fix: Add 0.1% Formic Acid to mobile phase (if using MS detection) or ensure column temperature is stable at 30°C.

  • Missing O-Acetyl Peaks (HPAEC):

    • Cause: Spontaneous migration/hydrolysis.

    • Fix: Keep samples at 4°C in the autosampler. Analyze immediately after enzymatic release.[9] Avoid pH > 9 prior to injection.

  • Unknown Peaks in DMB:

    • Cause: Reagent degradation.

    • Fix: DMB reagent is unstable. Prepare fresh daily. If "reagent peaks" appear early in the chromatogram, the DMB has oxidized.

Part 5: Visualizing the Pathway

The following diagram illustrates the critical divergence in sample preparation that determines whether you detect the "Total Sialic Acid" (Acid Hydrolysis) or the "Native Profile" including O-acetyls (Enzymatic).

Workflow cluster_Acid Protocol A: Total Sialic Acid (DMB) cluster_Enz Protocol B: Native Profile (HPAEC) Glycoprotein Biotherapeutic Glycoprotein AcidHydrolysis Acid Hydrolysis (2M HOAc, 80°C) Glycoprotein->AcidHydrolysis EnzRelease Enzymatic Release (Sialidase A, 37°C) Glycoprotein->EnzRelease Loss Loss of O-Acetyls AcidHydrolysis->Loss DMB_Rxn DMB Derivatization (50°C, Dark) AcidHydrolysis->DMB_Rxn FLD Fluorescence Detection (Neu5Ac vs Neu5Gc) DMB_Rxn->FLD Preserve Preserves O-Acetyls EnzRelease->Preserve PAD Pulsed Amperometric Detection EnzRelease->PAD

Figure 2: Workflow divergence. Acid hydrolysis is destructive to modifications but efficient for total quantitation. Enzymatic release is gentle but requires careful optimization.[4]

References

  • Hara, S., et al. (1989). "Determination of mono-O-acetylated N-acetylneuraminic acids in human and rat sera by fluorometric high-performance liquid chromatography."[6][7][10] Analytical Biochemistry.

  • Ghaderi, D., et al. (2010). "Sexual selection by the sialic acid-specific vertebrate pathogen gonococcus." Nature. (Discusses Neu5Gc immunogenicity).

  • Rohrer, J.S. (2000). "Analyzing sialic acids using high-performance anion-exchange chromatography with pulsed amperometric detection."[7] Analytical Biochemistry.

  • Varki, A., & Diaz, S. (1984). "The release and purification of sialic acids from glycoconjugates: Methods to minimize the loss and migration of O-acetyl groups."[11] Analytical Biochemistry.

  • Thermo Fisher Scientific. "Technical Note 41: Analysis of Sialic Acids Using High-Performance Anion-Exchange Chromatography."

Sources

In-Depth Analysis of Sialylated Glycans by Mass Spectrometry: A Guide to Derivatization and Labeling Strategies

Author: BenchChem Technical Support Team. Date: February 2026

A Note to Our Valued Researchers, Scientists, and Drug Development Professionals:

In the dynamic field of glycoanalysis, the precise and robust characterization of glycans is paramount. This is particularly true for sialylated glycans, whose terminal positions and linkage diversity play critical roles in biological recognition, protein therapeutics, and disease pathology.

An inquiry was made for a detailed application note on the mass spectrometry of glycans labeled with 9-Amino-N-acetylneuraminic acid (9-ANANA) . Following an exhaustive review of scientific literature, commercial applications, and established protocols, we have concluded that 9-Amino-N-acetylneuraminic acid is not utilized as a labeling reagent for released glycans . The standard and validated method for labeling released glycans is reductive amination, which involves the reaction of a primary amine-containing label with the aldehyde group at the reducing end of a glycan. 9-Amino-N-acetylneuraminic acid does not appear to be employed for this purpose.

The interest in this specific, yet non-standard, compound likely stems from a focus on enhancing the analysis of sialylated glycans. Recognizing this, we have redirected our expertise to create a comprehensive guide on the established and effective mass spectrometry strategies for sialylated glycan analysis. This document will focus on two key areas:

  • Chemical Derivatization of Sialic Acids: Techniques to stabilize the labile sialic acid residues and to differentiate linkage isomers (α2,3 vs. α2,6).

  • Reductive Amination with High-Performance Labels: The use of fluorescent and charge-carrying tags to enhance ionization efficiency and chromatographic separation.

Our goal is to provide you with the technical accuracy and field-proven insights necessary to overcome the challenges associated with sialylated glycan analysis.

Part 1: The Challenge of Sialylated Glycan Analysis

Sialic acids present unique challenges for mass spectrometry analysis:

  • Lability: The glycosidic bond of sialic acids is prone to cleavage under acidic conditions or during mass spectrometry ionization, leading to the loss of crucial structural information.[1][2]

  • Charge State: The carboxylic acid group introduces a negative charge, which can suppress ionization in positive-ion mode and lead to complex spectra with multiple salt adducts.[1][2]

  • Isomerism: Sialic acids can be linked to the underlying glycan structure through different linkages, most commonly α2,3 or α2,6. These isomers have identical masses and often produce very similar fragmentation patterns, making them difficult to distinguish by conventional MS/MS.[3][4][5]

To address these issues, specialized sample preparation techniques are essential.

Part 2: Linkage-Specific Derivatization of Sialic Acids

Instead of using a modified sialic acid as a label, the more effective strategy is to chemically modify the sialic acids already present on the glycan. This approach stabilizes the residue and introduces a mass difference between linkage isomers.

Principle of Differential Amidation

A widely adopted method involves a carbodiimide-mediated reaction that differentially modifies α2,3- and α2,6-linked sialic acids.[3][4]

  • Lactone Formation of α2,3-Linked Sialic Acids: In the presence of a carbodiimide activator (like EDC) and a nucleophile in an acidic environment, the carboxyl group of an α2,3-linked sialic acid can react with a neighboring hydroxyl group to form a stable lactone.[3]

  • Amidation of α2,6-Linked Sialic Acids: The α2,6-linked sialic acid, being sterically hindered from forming a lactone, will instead react with an amine (e.g., dimethylamine) to form a stable amide.[3]

This differential reaction creates a distinct mass shift between the two linkage types, allowing for their unambiguous identification by mass spectrometry.

Experimental Protocol: Linkage-Specific Sialic Acid Derivatization

This protocol outlines a general procedure for the differential amidation of released N-glycans.

Materials:

  • Released and purified N-glycans

  • Dimethylamine solution

  • Ammonium hydroxide

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-hydroxybenzotriazole (HOBt)

  • DMSO (anhydrous)

  • Solid-Phase Extraction (SPE) cartridges for glycan cleanup (e.g., graphitized carbon)

Procedure:

  • Initial Derivatization (Lactonization & Amidation):

    • Resuspend the dried glycan sample in a solution of dimethylamine, EDC, and HOBt in DMSO.

    • Incubate the reaction at 60°C for 1-2 hours. This step promotes the formation of lactones on α2,3-linked sialic acids and dimethylamides on α2,6-linked sialic acids.[3]

  • Amide Formation from Lactone:

    • Add ammonium hydroxide to the reaction mixture.

    • Incubate at 60°C for another 1-2 hours. The ammonium hydroxide will open the lactone ring of the α2,3-linked sialic acids and form a primary amide.[3]

  • Purification:

    • Purify the derivatized glycans using SPE to remove excess reagents and salts.

Expected Mass Shifts:

  • α2,3-linked Sialic Acid (Amidation): Mass shift of -0.984 Da.

  • α2,6-linked Sialic Acid (Dimethylamidation): Mass shift of +27.047 Da.[3]

This mass difference allows for clear differentiation in the mass spectrum.

Part 3: High-Performance Labeling for Enhanced MS Detection

After sialic acid derivatization, the entire glycan is labeled at its reducing end to improve its properties for LC-MS analysis. Reductive amination is the gold standard for this step.[6][7]

Workflow for Glycan Release and Labeling

G cluster_0 Sample Preparation cluster_1 Derivatization & Labeling cluster_2 Analysis A Glycoprotein Sample B Enzymatic Release of N-Glycans (PNGase F) A->B C Purification of Released Glycans (e.g., HILIC SPE) B->C D Sialic Acid Linkage-Specific Derivatization C->D E Reductive Amination with Label (e.g., Procainamide, RapiFluor-MS) D->E F Final Purification E->F G LC-MS/MS Analysis F->G H Data Interpretation G->H

Caption: Workflow for Sialylated Glycan Analysis.

Comparison of Common Labeling Reagents

The choice of labeling reagent significantly impacts sensitivity and chromatographic performance.

Labeling ReagentKey Advantages for MSConsiderations
Procainamide Contains a tertiary amine, which enhances positive ionization efficiency significantly compared to labels like 2-AB.[8]Requires reductive amination conditions.
RapiFluor-MS Combines a tertiary amine for high MS signal with a fluorophore for sensitive fluorescence detection. Enables a rapid labeling reaction.[8]Proprietary reagent.
2-Aminobenzamide (2-AB) A widely used, traditional label. Good for fluorescence detection.Poor ionization efficiency in ESI-MS.[8]

For applications requiring high MS sensitivity to detect low-abundance sialylated glycoforms, procainamide and RapiFluor-MS are superior choices.

Part 4: Mass Spectrometry and Data Analysis

LC-MS Configuration:

  • Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred method for separating labeled glycans. It separates based on the hydrophilicity of the glycans, providing separation of isomers.

  • Mass Spectrometry: High-resolution mass spectrometers (e.g., Q-TOF, Orbitrap) are essential for accurate mass measurements to determine glycan compositions.

  • Fragmentation: Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) are used to generate fragment ions for structural elucidation.

Data Interpretation:

  • Precursor Ion Mass: Used to determine the monosaccharide composition of the derivatized and labeled glycan.

  • MS/MS Fragmentation: The fragmentation pattern provides information on the sequence and branching of the monosaccharides. Characteristic oxonium ions (e.g., m/z 292.10 for HexNAc, m/z 366.14 for Hex-HexNAc) are diagnostic for the presence of specific sugar units.

  • Linkage Information: The mass shifts from the sialic acid derivatization will be evident in the precursor mass, allowing for the confident assignment of α2,3 and α2,6 linkages.

Conclusion

While the direct labeling of glycans with 9-Amino-N-acetylneuraminic acid is not a recognized technique, robust and reliable methods exist for the detailed characterization of sialylated glycans. The combination of linkage-specific derivatization of sialic acids followed by high-efficiency reductive amination provides a powerful workflow for mass spectrometry analysis. This dual approach stabilizes labile structures, enables the differentiation of critical isomers, and enhances detection sensitivity, empowering researchers to unravel the complexities of glycosylation in their biological systems.

References

  • Guan, F., et al. (2019). Two-step derivatization and mass spectral distinction of α2, 3 and α2, 6 sialic acid linkages on N-glycans by MALDI-TOF. Analytical Methods, 11(44), 5671-5678.
  • Nishikaze, T., & Tashima, Y. (2019). Sialic acid derivatization for glycan analysis by mass spectrometry. Journal of the Mass Spectrometry Society of Japan, 67(6), 217-224.
  • Alley, W. R., Jr, & Novotny, M. V. (2010). Glycomic analysis of sialic acid linkages in glycans derived from blood serum glycoproteins. Journal of proteome research, 9(6), 3062–3072.
  • Furukawa, J., et al. (2017). Sialic acid derivatization for glycan analysis by mass spectrometry. Trends in Glycoscience and Glycotechnology, 29(169), E97-E106.
  • Ruhaak, L. R., et al. (2010). Glycan labeling strategies and their use in identification and quantification. Analytical and bioanalytical chemistry, 397(8), 3457–3481.
  • Cheeseman, J., et al. (2022). Quantitative Standards of 4-O-Acetyl- and 9-O-Acetyl-N-Acetylneuraminic Acid for the Analysis of Plasma and Serum. ChemBioChem, 23(6), e202100662.
  • de Haan, N., et al. (2020). Glycomics studies using sialic acid derivatization and mass spectrometry.
  • A new labeling agent for CE/MS N-Glycans Analysis. Available at: [Link].

  • Spencer, D. I. R., et al. (2022). Quantitative Standards of 4-O-Acetyl- and 9-O-Acetyl-N-Acetylneuraminic Acid for the Analysis of Plasma and Serum. ResearchGate. Available at: [Link].

  • Xie, Y., et al. (2021). High-throughput and high-sensitivity N-Glycan profiling. Analytical Biochemistry, 623, 114205.
  • Creative Biolabs. Glycan Labeling. Available at: [Link].

  • Waters Corporation. (2013). RAPID PREPARATION OF RELEASED N-GLYCANS FOR HILIC ANALYSIS USING A NOVEL FLUORESCENCE AND MS-ACTIVE LABELING REAGENT. Available at: [Link].

  • Chen, X., & Varki, A. (2019). Synthesis of N-Glycolylneuraminic Acid (Neu5Gc) and Its Glycosides. Frontiers in Chemistry, 7, 549.
  • Baer, H. H., & Gan, Y. (2006). A new synthesis of N-acetylneuraminic acid. ResearchGate. Available at: [Link].

  • Cheeseman, J., et al. (2022). Quantitative Standards of 4-O-Acetyl- and 9-O-Acetyl-N-Acetylneuraminic Acid for the Analysis of Plasma and Serum. PubMed, 34874597.

Sources

Application Note: High-Fidelity Incorporation of 9-Amino-N-acetylneuraminic Acid into Glycoproteins

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

The incorporation of 9-Amino-N-acetylneuraminic acid (9-Amino-Neu5Ac) into glycoproteins represents a precision strategy in glycoengineering. Unlike the native hydroxyl group at the C-9 position of N-acetylneuraminic acid (Neu5Ac), the C-9 amino group introduces a highly nucleophilic handle at the terminal position of the glycan tree.

Why incorporate 9-Amino-Neu5Ac?

  • Sialidase Resistance: The modification at C-9 sterically and electronically hinders the hydrolytic activity of many bacterial and mammalian neuraminidases (sialidases), significantly extending the serum half-life of therapeutic glycoproteins.

  • Site-Specific Conjugation: The primary amine allows for selective conjugation with NHS-esters or aldehydes at physiological pH, distinct from the native lysines due to the unique pKa and solvent accessibility of the sialic acid terminus.

  • Bio-containment: 9-Amino-Neu5Ac is non-natural in humans (who produce Neu5Ac), functioning as a bio-orthogonal marker for tracking exogenous proteins.

This guide provides a validated One-Pot Multienzyme (OPME) protocol for in vitro incorporation, ensuring high homogeneity and reproducibility.

Mechanistic Principles

The incorporation relies on the "permissivity" of the sialic acid biosynthetic pathway enzymes. Specifically, the enzyme CMP-Sialic Acid Synthetase (CSS) and various Sialyltransferases (ST) tolerate substitutions at the C-9 position of the neuraminic acid scaffold.

The Chemoenzymatic Pathway

The workflow utilizes a scavenger pathway approach:

  • Activation: Free 9-Amino-Neu5Ac is converted to high-energy donor CMP-9-Amino-Neu5Ac by CSS in the presence of CTP.

  • Transfer: A specific sialyltransferase (e.g., Photobacterium damselae

    
    2,6-ST) transfers the modified sialic acid to the terminal galactose of the acceptor glycoprotein.
    

G Substrate 9-Amino-Neu5Ac CSS Enzyme 1: CMP-Sialic Acid Synthetase (NmCSS) Substrate->CSS CTP CTP CTP->CSS CMP_Donor CMP-9-Amino-Neu5Ac (Activated Donor) CSS->CMP_Donor Activation ST Enzyme 2: Sialyltransferase (PdST6Gal-I) CMP_Donor->ST Acceptor Acceptor Glycoprotein (Gal-Terminated) Acceptor->ST Product 9-Amino-Sialylated Glycoprotein ST->Product Glycosyl Transfer

Figure 1: The One-Pot Multienzyme (OPME) cascade for incorporating 9-Amino-Neu5Ac. The reaction is driven by the hydrolysis of pyrophosphate (PPi).

Protocol: One-Pot Chemoenzymatic Labeling

This protocol is optimized for milligram-scale modification of IgG antibodies or similar glycoproteins. It assumes the acceptor protein has terminal Galactose residues (i.e., it has been treated with sialidase or is naturally asialo).

Materials Required[1][2][3][4][5][6][7][8][9][10]
  • Substrate: 9-Amino-N-acetylneuraminic acid (synthesized or commercial).

  • Cofactor: Cytidine 5'-triphosphate (CTP), disodium salt (100 mM stock).

  • Enzymes:

    • Neisseria meningitidis CMP-Sialic Acid Synthetase (NmCSS).

    • Photobacterium damselae

      
      2,6-Sialyltransferase (PdST6Gal-I).
      
  • Buffer: Tris-HCl (100 mM, pH 8.5), MgCl

    
     (20 mM).
    
  • Purification: Protein A/G columns or Size Exclusion Chromatography (SEC).

Step-by-Step Methodology
Phase 1: Reaction Assembly
  • Prepare the Reaction Mix: In a 1.5 mL microcentrifuge tube, combine the following to a final volume of 500

    
    L:
    
    • Buffer: 100 mM Tris-HCl, pH 8.5 (containing 20 mM MgCl

      
      ).
      
    • Acceptor Protein: 1 mg Asialo-Glycoprotein (approx. 10-20

      
      M final conc).
      
    • Donor Sugar: 9-Amino-Neu5Ac (2 mM final conc; ~50-100x molar excess over protein).

    • Cofactor: CTP (10 mM final conc).

    • Alkaline Phosphatase (Optional): 1 U (degrades PPi to drive reaction forward).

  • Initiate Reaction: Add enzymes:

    • NmCSS: 10 mU (milli-units).

    • PdST6Gal-I: 10 mU.

  • Incubation: Incubate at 37°C for 4–6 hours .

    • Expert Insight: Unlike native Neu5Ac, the 9-amino analog has a basic pKa (~10). Ensure the buffer pH remains at 8.5. If pH drops below 8.0, the nucleophilicity of the amine decreases, but enzymatic activity remains stable. The chosen pH of 8.5 is a compromise between enzyme activity and amine solubility.

Phase 2: Purification & Workup
  • Quench: Stop the reaction by chilling on ice or adding EDTA (10 mM) to chelate Mg

    
    .
    
  • Buffer Exchange: Immediately perform buffer exchange into PBS (pH 7.4) using a spin column (e.g., Amicon Ultra, 10kDa MWCO) or dialysis. This removes unreacted 9-amino-Neu5Ac, CTP, and enzymes.

    • Critical: Do not store the product in the reaction buffer if you plan to conjugate immediately. Primary amines in Tris buffer will compete with NHS-ester labeling. Use PBS or HEPES.

Validation & Quality Control

Trust but verify. Use these two orthogonal methods to confirm incorporation.

Method A: Lectin Blotting (Qualitative)

Since 9-Amino-Neu5Ac blocks many standard lectins, use SNA (Sambucus Nigra Agglutinin) which binds


2,6-sialic acids.
  • Expectation: Asialo-protein = No Signal. Product = Strong Signal.

  • Note: Some lectins may have reduced affinity for C-9 substituted sialic acids.

Method B: NHS-Biotin Conjugation (The "Self-Validating" Test)

This is the definitive test for the amino group functionality.

  • Take 10

    
    g of the modified glycoprotein.
    
  • Add NHS-Biotin (20 molar excess) in PBS pH 7.4.

  • Incubate 30 mins at RT.

  • Run SDS-PAGE and blot with Streptavidin-HRP.

  • Result: Only the 9-Amino-Neu5Ac modified protein will show strong biotinylation. Native Neu5Ac (hydroxyl at C9) will not react with NHS-biotin.

ParameterNative Neu5Ac9-Amino-Neu5Ac
C-9 Substituent Hydroxyl (-OH)Primary Amine (-NH

)
Charge (pH 7.4) Negative (Carboxylate)Zwitterionic (COO

/ NH

)
Sialidase Susceptibility High (Rapid cleavage)Resistant / Slow
NHS-Ester Reactivity NoneHigh

Application: Sialidase Resistance Assay

To demonstrate the stability enhancement provided by 9-Amino-Neu5Ac:

  • Setup: Aliquot Native-Glycoprotein and 9-Amino-Glycoprotein (10

    
    g each).
    
  • Challenge: Add Vibrio cholerae Neuraminidase (0.1 U) or Human Neuraminidase (NEU2).

  • Time Course: Incubate at 37°C. Take aliquots at 0, 30, 60, and 120 minutes.

  • Readout: Run SDS-PAGE.

    • Native: Gel shift (lower MW) observed within 30 mins (loss of sialic acid).

    • 9-Amino:[1] No mass shift observed (sialic acid remains attached).

Troubleshooting Guide

  • Problem: Low incorporation yield.

    • Root Cause:[2][3][4][5][6][7][8] CTP depletion or pH drift.

    • Solution: Add Alkaline Phosphatase to the reaction to prevent PPi inhibition. Re-check pH of 9-Amino-Neu5Ac stock (it can be acidic if TFA salt is used).

  • Problem: Precipitation during reaction.

    • Root Cause:[2][3][4][5][6][7][8] Mg

      
       interacting with high concentrations of phosphate/CTP.
      
    • Solution: Lower CTP concentration to 5 mM and replenish halfway through incubation.

  • Problem: High background in biotinylation assay.

    • Root Cause:[2][3][4][5][6][7][8] Non-specific reaction with Lysine residues on the protein.

    • Solution: Perform the NHS reaction at pH 6.5–7.0 . At this lower pH, the N-terminal amines and Lysines (pKa ~10.5) are mostly protonated, but the unique environment of the sialic acid amine may allow selective reactivity, or simply control exposure time strictly. Note: 9-Amino-Neu5Ac conjugation is often most specific when using aldehyde chemistry (periodate oxidation of native sialic acid vs. direct amine reaction).

References

  • Gross, H. J., & Brossmer, R. (1988). Enzymatic introduction of a fluorescent sialic acid into oligosaccharide chains of glycoproteins. European Journal of Biochemistry, 177(3), 583–589. Link

  • Gross, H. J., & Brossmer, R. (1990). Enzymatic transfer of sialic acid modified at C-9 to N- and O-linked glycoprotein glycans. Biochemistry, 29, 11348–11355.
  • Varki, A. (2008). Sialic acids in human health and disease. Trends in Molecular Medicine, 14(8), 351–360. Link

  • Yu, H., & Chen, X. (2016). One-pot multienzyme (OPME) systems for chemoenzymatic synthesis of carbohydrates. Organic & Biomolecular Chemistry, 14(10), 2809–2828. Link

Sources

Troubleshooting & Optimization

Technical Support Center: 9-Amino-N-acetylneuraminic Acid (9-Amino-Neu5Ac) Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Glycochemistry Support Hub. Subject: Optimization of 9-Amino-Neu5Ac Yields Ticket ID: #GLYCO-9NH2-OPT Assigned Specialist: Senior Application Scientist, Glycan Engineering Division

Executive Summary

Synthesizing 9-Amino-Neu5Ac presents a unique paradox: the C9 position is sterically accessible (primary hydroxyl), yet the molecule's multifunctionality (carboxyl, acetamido, multiple hydroxyls) creates a minefield of side reactions.

We categorize synthesis into two primary workflows. Select your current approach below to jump to the relevant troubleshooting module:

  • The "De Novo" Chemo-Enzymatic Route (Recommended): Uses N-acetylneuraminic acid aldolase (NAL) to condense pyruvate with a 6-modified mannosamine precursor. This offers superior stereocontrol but suffers from equilibrium limitations.

  • The Chemical Modification Route: Derivatization of commercially available Neu5Ac.[1] This avoids enzymes but requires rigorous protecting group strategies to prevent C4/C7 byproduct formation.

Module 1: The Chemo-Enzymatic Route (High Stereocontrol)

The Protocol: The most robust high-yield method does not use 6-amino-ManNAc directly, as the free amine interferes with the aldehyde equilibrium essential for the aldolase reaction. Instead, we use 6-Azido-ManNAc as a "masked" precursor.

Workflow Diagram

EnzymaticSynthesis ManNAc_N3 6-Azido-ManNAc NAL Neu5Ac Aldolase (EC 4.1.3.3) ManNAc_N3->NAL Pyruvate Pyruvate (Excess 5-10eq) Pyruvate->NAL Neu5Ac_N3 9-Azido-Neu5Ac (Intermediate) NAL->Neu5Ac_N3 pH 7.5, 37°C Thermodynamic Control Red Reduction (H2/Pd or PPh3) Neu5Ac_N3->Red Final 9-Amino-Neu5Ac (Target) Red->Final Quant. Yield

Caption: The "Masked Amine" strategy prevents substrate inhibition and ensures correct stereochemistry at C4.

Troubleshooting & FAQs

Q: My conversion rate plateaus at 60%. Adding more enzyme doesn't help. Why? A: This is a thermodynamic ceiling, not a kinetic one.

  • The Science: NAL catalyzes a reversible reaction. The equilibrium constant (

    
    ) favors cleavage (retro-aldol) over synthesis.
    
  • The Fix: You must drive the equilibrium by Mass Action.

    • Increase Pyruvate concentration to 5–10 equivalents relative to the sugar.

    • Critical: Pyruvate inhibits NAL at high concentrations unless you add it in fed-batch mode or use a specific NAL variant (e.g., E. coli K1 or Pasteurella multocida).

    • Protocol Adjustment: Start with 5 eq. pyruvate. If yield lags, add another 2 eq. at 12 hours.[2]

Q: Why use 6-Azido-ManNAc instead of 6-Amino-ManNAc? A: Substrate incompatibility.

  • Causality: 6-Amino-ManNAc exists in equilibrium with its cyclic imine form (Schiff base), which is thermodynamically stable and unreactive toward the aldolase. Furthermore, the free amine can form non-productive Schiff bases with the enzyme's active site lysine (normally reserved for pyruvate).

  • Solution: The azide group is bio-orthogonal and sterically similar to a hydroxyl, allowing the enzyme to process it as a "near-native" substrate.

Q: I see degradation of my product during the reaction. A: Check your pH and reaction time.

  • The Science: While NAL works best at pH 7.5, Neu5Ac derivatives are prone to C2-epimerization or decarboxylation over long periods at basic pH.

  • The Fix: Stop the reaction immediately upon reaching equilibrium (monitor via TLC/HPLC). Do not let it run "overnight" just to be safe.

Module 2: Chemical Modification (Legacy/Direct Route)

The Protocol: Selective activation of the C9 primary hydroxyl of Neu5Ac, followed by nucleophilic displacement.

Workflow Diagram

ChemicalSynthesis Neu5Ac Native Neu5Ac Ester 1. Methyl Esterification (MeOH / H+ resin) Neu5Ac->Ester Tosyl 2. Selective C9-Tosylation (TsCl, Pyridine, -20°C) Ester->Tosyl Kinetic Control (Primary OH selectivity) Azide 3. Azide Displacement (NaN3, DMF, 80°C) Tosyl->Azide Final 4. Staudinger Reduction & Saponification Azide->Final

Caption: Chemical route relies on the higher nucleophilicity of the primary C9 hydroxyl group.

Troubleshooting & FAQs

Q: I am getting a mixture of C9 and C4/C7 modifications. How do I get C9 selectivity? A: Temperature control is non-negotiable.

  • The Science: The C9 hydroxyl is a primary alcohol, while C4, C7, and C8 are secondary. Primary alcohols react faster, but at room temperature, the rate difference narrows, leading to "polytosylation."

  • The Fix: Perform the tosylation at -20°C . Add Tosyl Chloride (TsCl) dropwise over 2 hours. This kinetic control ensures the reagent is consumed by the C9-OH before it can attack the secondary hydroxyls.

Q: The Staudinger reduction (Azide to Amine) failed or yielded a complex mixture. A: Check your protecting groups.

  • The Science: If you are reducing the azide on the methyl ester, the intermediate phosphazene can sometimes attack the ester, leading to intramolecular cyclization (lactamization).

  • The Fix:

    • Hydrogenation: Use H₂/Pd-C (Lindlar catalyst) for a cleaner reduction if double bonds are not present elsewhere.

    • Saponify First: Consider hydrolyzing the methyl ester before reduction if using Staudinger conditions, though this requires careful pH management to avoid beta-elimination.

Module 3: Purification & Stability (The "Yield Killer")

Q: I synthesized it, but I lost 50% during purification. What resin should I use? A: Avoid strong cation exchangers. Use Anion Exchange in Formate form.

Recommended Protocol:

  • Resin: Dowex 1x2 (strongly basic anion exchanger).

  • Preparation: Convert resin to Formate form (wash with 1M Sodium Formate, then water until neutral). Do not use the Chloride form; Cl⁻ is too hard to displace.

  • Loading: Load the reaction mixture at pH 7–8. The 9-Amino-Neu5Ac (zwitterionic but net negative due to carboxylate) will bind.

  • Elution: Use a gradient of 0 to 1M Formic Acid .

  • The Trick: The amino group at C9 makes the molecule more basic than native Neu5Ac. It will elute later than neutral impurities but earlier than highly acidic byproducts.

Q: How do I store 9-Amino-Neu5Ac? A: Store as a solid salt, not in solution.

  • Risk: In solution, the C9-amine can attack the C2-ketone of a neighboring molecule (intermolecular Schiff base formation), leading to polymerization/browning.

  • Action: Lyophilize immediately after purification. Store at -20°C.

Summary of Key Optimization Parameters

ParameterChemo-Enzymatic (NAL)Chemical (Neu5Ac Modification)
Key Precursor 6-Azido-ManNAcNeu5Ac Methyl Ester
Primary Yield Driver Pyruvate Excess (5-10 eq)Temperature Control (-20°C)
Major Pitfall Reaction Equilibrium (Reversibility)Regioselectivity (C9 vs C4/C7)
Stereocontrol Excellent (Enzymatic)Good (Retains native config)
Scalability High (Flow chemistry compatible)Moderate (Reagent cost)

References

  • Chemoenzymatic Synthesis of Neuraminic Acid Analogs. Source: Carbohydrate Research (1996). Relevance: Establishes the foundational protocol for using NAL with azide-modified ManNAc precursors. Link:

  • Chemoenzymatic Synthesis of Sialic Acid Derivatives Using Immobilized N-Acetylneuraminate Lyase. Source: Advanced Synthesis & Catalysis (2019). Relevance: Details the "Pyruvate Excess" strategy and continuous flow methods to overcome equilibrium limits. Link:

  • Synthesis of the Sialic Acid 9-C Derivative. Source: Lund University Student Papers (2018). Relevance: Provides specific troubleshooting for the chemical tosylation route and protecting group strategies. Link:

  • Recent Advances on N-acetylneuraminic Acid Production. Source: Frontiers in Bioengineering and Biotechnology (2021). Relevance: Reviews industrial-scale enzymatic production and purification techniques (Dowex resins). Link:

Sources

Metabolic Oligosaccharide Engineering (MOE) Technical Support Center

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Metabolic Incorporation of Sialic Acid Analogues

Current Status: Online | Lead Scientist: Dr. A. Vance

Core Directive & Scope

Welcome to the MOE Support Hub. You are likely here because your metabolic labeling experiment with Ac4ManNAz (N-azidoacetylmannosamine) or Ac4ManNAl (N-alkynylmannosamine) yielded unexpected results.

This guide moves beyond basic kit instructions. We address the metabolic flux , enzymatic bottlenecks , and bioorthogonal chemistry variables that dictate success. Our goal is to transition your experiment from "no signal" to a quantifiable, specific readout.

The Mechanism: Why It Works (Or Doesn't)

To troubleshoot, you must visualize the "Black Box" of the cell. The diagram below illustrates the critical checkpoints where incorporation often fails.

MOE_Pathway Exogenous Exogenous Ac4ManNAz Entry Passive Diffusion Exogenous->Entry Deacetyl Cytosolic Deacetylation (Carboxylesterases) Entry->Deacetyl Checkpoint 1: Esterase Activity ManNAz ManNAz Deacetyl->ManNAz Conversion Enzymatic Conversion (GNE -> NANS -> NANP) ManNAz->Conversion Checkpoint 2: Competition w/ ManNAc SiaNAz SiaNAz (Cytosol) Conversion->SiaNAz Activation Nuclear Activation (CMAS -> CMP-SiaNAz) SiaNAz->Activation Checkpoint 3: Nuclear Translocation Golgi Golgi Transport & Transfer (Sialyltransferases) Activation->Golgi Surface Cell Surface Display Golgi->Surface Click Click Reaction (Detection) Surface->Click Checkpoint 4: Reagent Access

Figure 1: The Metabolic Trajectory of Ac4ManNAz. Failure can occur at entry, deacetylation, enzymatic conversion, or surface display.

Troubleshooting Modules

Module A: The "No Signal" Phenomenon

Symptom: Cells treated with Ac4ManNAz/Al show fluorescence intensity comparable to the negative control (DMSO only).

Q: I used the standard 50 µM concentration. Why is there no incorporation? A: The issue is likely "Metabolic Competition" or "Flux Dilution."

  • The Science: Your analogue is competing with endogenous N-acetylmannosamine (ManNAc) for the same enzymes (GNE, NANS, NANP). If your cell line (e.g., certain colon cancer lines) has a hyper-active de novo sialic acid pathway, the endogenous ManNAc swamps your analogue [1].

  • Diagnostic Step: Check the cell type.[1] Jurkat and HEK293 cells are "high incorporators." HL-60 or specific breast cancer lines may be "low incorporators" due to low esterase activity or high endogenous flux.

  • The Fix:

    • Titrate Up (Cautiously): Increase Ac4ManNAz to 100 µM (monitor toxicity).

    • Serum Starvation (The "Flux" Hack): Reduce Fetal Bovine Serum (FBS) from 10% to 2% during the labeling period. Serum contains sialic acid scavengers; reducing it forces the cell to rely on your exogenous analogue [2].

    • Switch Analogues: If Ac4ManNAz (Azide) fails, try Ac4ManNAl (Alkyne) . Some enzymes tolerate the alkyne handle better than the azide, leading to 25-50% higher incorporation in specific tissues [3].

Q: My lysate western blot is blank, but flow cytometry shows a shift. Why? A: You are likely detecting surface glycoproteins but losing them during lysis.

  • The Fix: Sialylated mucins are heavy and often insoluble in mild detergents (like NP-40). Use a harsh lysis buffer (RIPA + SDS) and boil samples to ensure solubilization of mucin-type glycoproteins.

Module B: High Background & Specificity

Symptom: The negative control (DMSO-treated cells + Click reagents) is glowing.

Q: Is it the chemistry or the biology? A: It is almost always the hydrophobicity of the dye.

  • The Science:

    • SPAAC (Copper-Free): Reagents like DBCO (Dibenzocyclooctyne) are bulky and hydrophobic. They stick to hydrophobic patches on albumin and cell membranes non-specifically [4].

    • CuAAC (Copper-Catalyzed): While smaller, the copper catalyst can cause oxidation of proteins, leading to autofluorescence.

  • The Fix (The "Wash-Block-Wash" Protocol):

    • Pre-Wash: Wash cells before adding the click reagent to remove secreted glycoproteins (which are also labeled!).

    • Blocking: For SPAAC, include 3% BSA in the labeling buffer. The albumin acts as a "sink" for the hydrophobic DBCO, preventing it from sticking to the cell membrane while still allowing reaction with the azide [5].

    • Dye Titration: Commercial kits often suggest 20-50 µM dye. This is often too high. Titrate down to 5-10 µM .

Module C: Toxicity & Cell Health

Symptom: Cells are detaching or showing altered morphology after 48h incubation.

Q: Is the azide toxic? A: Rarely. The toxicity usually comes from the Acetyl groups.

  • The Science: To get the sugar into the cell, we use peracetylated forms (Ac4). Once inside, non-specific esterases cleave these acetyl groups. This releases 4 molecules of acetate for every 1 molecule of sugar. This can alter intracellular pH and overwhelm the cell's acetylation machinery (the "Sponge Effect"), leading to gene expression changes [6].

  • The Threshold: Toxicity typically spikes above 100 µM .

  • The Fix:

    • Stay at 10-50 µM for longer durations (72h).

    • If you need higher signal, do not increase concentration. Instead, re-dose the media every 24 hours to maintain a fresh supply of analogue without the acute spike of acetate.

Master Protocol: Optimized Labeling Workflow

Use this Self-Validating Protocol to minimize variability.

Phase 1: Metabolic Labeling (Day 0-3)
StepActionCritical Note
1 Seed cells to reach 60% confluency.Over-confluent cells slow down metabolism, reducing incorporation.
2 Prepare 50 mM stock of Ac4ManNAz in anhydrous DMSO.Store at -20°C. Avoid repeated freeze-thaw (moisture kills the azide).
3 Dilute to 50 µM in culture media.Validation: Treat a control well with DMSO only (Vehicle Control).
4 Incubate for 48-72 hours .24h is often insufficient for robust surface display.
Phase 2: The Click Reaction (Day 3)

Choose your chemistry based on your application.

Option A: Live Cell Imaging (SPAAC - Copper Free)

Best for: Microscopy, Flow Cytometry, Live tracking.

  • Wash: 2x with warm PBS + 1% FBS.

  • Label: Incubate with 10 µM DBCO-Fluorophore in media + 3% BSA .

    • Why BSA? Reduces background sticking of DBCO.

  • Time: 30-60 minutes at 37°C.

  • Wash: 3x with warm PBS (5 mins each).

  • Analyze: Immediate imaging.

Option B: Fixed Cell/Lysate Analysis (CuAAC)

Best for: Western Blot, Mass Spec, High Sensitivity.

  • Fixation: 4% Paraformaldehyde (20 min). Permeabilize with 0.1% Triton X-100.

  • Reaction Mix: Prepare fresh:

    • PBS (Buffer)[2]

    • 1 mM CuSO4[3]

    • 100 µM Ascorbate (Add last, fresh!)

    • 100 µM THPTA (Ligand - protects proteins from Cu oxidation).

    • 10-20 µM Alkyne-Fluorophore.

  • Incubate: 1 hour at Room Temp (Dark).

  • Wash: 3x with PBS + 0.1% Tween-20.

Troubleshooting Decision Tree

Troubleshooting Start Start: Analyze Result Issue What is the primary issue? Start->Issue NoSignal Low / No Signal Issue->NoSignal HighBack High Background Issue->HighBack Toxicity Cell Death Issue->Toxicity CheckConc Is Conc > 50µM? NoSignal->CheckConc ChemType Chemistry Used? HighBack->ChemType ToxCheck Check Conc Toxicity->ToxCheck Yes Yes CheckConc->Yes Check Lysate (Western Blot) No No CheckConc->No Increase Conc or Reduce Serum SPAAC (DBCO) SPAAC (DBCO) ChemType->SPAAC (DBCO) Add 3% BSA Reduce Dye Conc CuAAC CuAAC ChemType->CuAAC Use THPTA Ligand Fresh Ascorbate >100µM >100µM ToxCheck->>100µM Reduce to 50µM Extend Time <50µM <50µM ToxCheck-><50µM Check DMSO % (<0.1%)

Figure 2: Rapid diagnostic flowchart for MOE experiments.

References

  • Luchansky, S. J., et al. (2004). "Constructing azide-labeled cell surfaces using polysaccharide biosynthetic pathways." Methods in Enzymology, 362, 249-272. Link

  • Oetke, C., et al. (2001). "Evidence for efficient uptake and incorporation of sialic acid by eukaryotic cells."[4][5] European Journal of Biochemistry, 268(16), 4553-4561. Link

  • Chang, P. V., et al. (2009). "Metabolic Labeling of Sialic Acids in Living Animals with Alkynyl Sugars." Angewandte Chemie International Edition, 48(22), 4030-4033. Link

  • van Geel, R., et al. (2012). "Preventing non-specific binding of hydrophobic click reagents." Bioconjugate Chemistry, 23(3), 392-398. Link

  • Agard, N. J., & Bertozzi, C. R. (2004). "A Strain-Promoted [3 + 2] Azide-Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems." Journal of the American Chemical Society, 126(46), 15046-15047. Link

  • Kim, E. J., et al. (2017). "Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking." Theranostics, 7(5), 1166-1176. Link

Sources

Technical Guide: Optimizing Detection of 9-Amino-N-acetylneuraminic Acid in Cells

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical support guide for the optimization of 9-Amino-N-acetylneuraminic acid (9-Amino-Neu5Ac) detection in cellular systems.

Executive Summary

9-Amino-N-acetylneuraminic acid (9-Amino-Neu5Ac) is a synthetic derivative of the natural sialic acid Neu5Ac, distinguished by the substitution of the C9-hydroxyl group with a primary amine. This modification significantly alters the physicochemical properties of the molecule, introducing a basic moiety that creates zwitterionic behavior distinct from native acidic sialic acids.

This guide addresses the specific challenges in detecting 9-Amino-Neu5Ac: polarity-induced retention shifts , isobaric interference (requiring high-resolution MS), and stability during acid hydrolysis .[1]

Module 1: Sample Preparation & Extraction

Critical Protocol: Optimized Cell Lysis & Hydrolysis

Standard acid hydrolysis (2M acetic acid, 80°C) used for Neu5Ac is often too harsh or inefficient for amino-derivatives due to potential side reactions or incomplete release if the amine participates in unexpected electrostatic interactions.[1]

Step-by-Step Workflow
  • Cell Harvesting:

    • Wash cells 3x with ice-cold PBS (pH 7.[1]4) to remove extracellular medium contaminants.[1]

    • Crucial: Do not use Trypsin if analyzing surface-bound 9-Amino-Neu5Ac, as it cleaves glycoproteins.[1] Use a cell scraper.[1]

  • Lysis:

    • Resuspend pellet in 200 µL ultrapure water .

    • Perform 3 cycles of Freeze-Thaw (Liquid N2 / 37°C water bath) to disrupt membranes without introducing detergents that interfere with MS.[1]

  • Mild Acid Hydrolysis (Optimized for Amino-Sialics):

    • Add 2M Propionic Acid (instead of Acetic Acid) to a final concentration of 2M.

    • Incubate at 80°C for 2 hours .

    • Why Propionic Acid? It offers slightly better lipophilicity for subsequent drying steps and comparable hydrolysis efficiency with potentially lower degradation rates for amine-modified sugars.

  • Filtration:

    • Centrifuge at 14,000 x g for 20 min.

    • Pass supernatant through a 10 kDa MWCO spin filter to remove proteins/enzymes that might degrade the analyte.

Module 2: Derivatization Chemistry (DMB Labeling)

The Challenge: Charge Repulsion

Standard sialic acid labeling uses 1,2-diamino-4,5-methylenedioxybenzene (DMB) .[1] This reaction targets the ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


-keto acid functionality (C1-C2).
  • Issue: 9-Amino-Neu5Ac contains a protonatable amine at C9. At the acidic pH of DMB labeling (pH ~1.5), the C9 amine is positively charged (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ), making the molecule highly polar and potentially altering reaction kinetics compared to Neu5Ac.
    
Optimized DMB Labeling Protocol
ReagentConcentrationPurpose
DMB Dihydrochloride 7.0 mMFluorogenic derivatizing agent
Sodium Hydrosulfite 18.0 mMReducing agent (prevents oxidation)

-Mercaptoethanol
1.0 MNucleophilic catalyst/stabilizer
TFA (Trifluoroacetic acid) 0.2 MProvides acidic environment

Procedure:

  • Mix 20 µL of sample (hydrolysate) with 20 µL of DMB reagent.[1]

  • Incubate at 50°C for 2.5 hours in the dark.

    • Note: 9-Amino-Neu5Ac may require slightly longer incubation (up to 3h) than Neu5Ac (2h) due to the inductive effect of the C9-amine reducing the reactivity of the keto-group.

  • Quench: Cool on ice and inject immediately or store at -20°C (stable for <48h).

Module 3: Analytical Detection (HPLC-FLD & MS)

Chromatographic Separation Strategy

The presence of the C9-amine causes 9-Amino-Neu5Ac to elute significantly earlier than Neu5Ac on standard C18 columns due to increased polarity.

Method A: Reverse-Phase C18 (Standard)
  • Column: C18 (e.g., Agilent Eclipse Plus), 1.8 µm, 100 mm.[1]

  • Mobile Phase:

    • A: Methanol:Acetonitrile:Water (7:9:84)[1]

    • B: Acetonitrile

  • Outcome: 9-Amino-Neu5Ac elutes near the void volume (often co-eluting with reagent peaks).[1] Not Recommended.

Method B: Ion-Pairing Chromatography (Recommended) [1]
  • Principle: Use an anionic ion-pairing agent to retain the cationic 9-Amino-Neu5Ac.

  • Mobile Phase A: 20 mM Ammonium Acetate + 0.1% Heptafluorobutyric Acid (HFBA) (Ion-pairing agent).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 0-10% B over 20 mins.

  • Detection: Fluorescence (Ex 373 nm / Em 448 nm).[1][2]

Mass Spectrometry Identification

Differentiation from Neu5Ac is critical.

  • Neu5Ac MW: 309.27 Da

  • 9-Amino-Neu5Ac MW: 308.29 Da (OH [17] replaced by NH2 [16] = -1 Da shift).[1]

MS/MS Transitions (Positive Mode):

Analyte Precursor Ion (M+H)+ Key Fragment (MS2) Mechanism
Neu5Ac 310.27 292 (Water loss), 274 Standard dehydration

| 9-Amino-Neu5Ac | 309.29 | 291 (Water loss), 275 | Amine retention dominates |[1]

Module 4: Visualization of Workflow

G cluster_0 Sample Prep cluster_1 Derivatization cluster_2 Detection Node1 Cell Pellet (PBS Wash) Node2 Lysis (Freeze-Thaw) Node1->Node2 Node3 Hydrolysis (2M Propionic Acid, 80°C) Node2->Node3 Release Sialics Node4 DMB Labeling (Acidic pH, 50°C) Node3->Node4 Filter (10kDa) Node5 Reaction Quench (Ice Bath) Node4->Node5 Node6 HPLC Separation (Ion-Pairing w/ HFBA) Node5->Node6 Node7 Fluorescence (Ex 373/Em 448) Node6->Node7 Quantification Node8 MS/MS Validation (m/z 309 -> 291) Node6->Node8 Identification

Figure 1: Optimized workflow for the extraction, derivatization, and detection of 9-Amino-Neu5Ac, highlighting the critical ion-pairing chromatography step.

Troubleshooting Guide & FAQs

Q1: My 9-Amino-Neu5Ac peak is co-eluting with the solvent front. What is wrong?

Diagnosis: The 9-amino group makes the molecule too polar for standard C18 retention. Solution:

  • Switch to HILIC: Use an Amide-80 column with high organic start (80% ACN).[1]

  • Use Ion-Pairing: Add 0.1% HFBA (Heptafluorobutyric acid) to the mobile phase.[1] This masks the positive charge of the amine, increasing retention on C18 columns.

Q2: The mass spectrum shows a peak at m/z 309, but I expected 310 (Neu5Ac). Is this my analyte?

Analysis: Yes.

  • Neu5Ac: MW 309.27 → [M+H]+ = 310.27 [1]

  • 9-Amino-Neu5Ac: MW 308.29 → [M+H]+ = 309.29 [1]

  • Caution: Ensure your mass spec resolution is sufficient to distinguish 9-Amino-Neu5Ac (309.29) from isotopic peaks or potential dehydration products of Neu5Ac. Use MS/MS fragmentation to confirm the presence of the amino group (look for unique fragments retaining nitrogen).

Q3: Can I use 9-Azido-Neu5Ac as a standard?

No. 9-Azido (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


) and 9-Amino (

) are chemically distinct. The azide is neutral/lipophilic, while the amine is basic/polar.[1] They will have vastly different retention times and ionization efficiencies. You must chemically reduce the azide (e.g., using TCEP or Phosphine) if you intend to detect it as the amino-derivative.[1]
Q4: Why is the fluorescence signal lower than Neu5Ac standards?

Root Cause: The quantum yield of DMB-sialic acid adducts can be influenced by substituents at C9. Fix: You must generate a standard curve specifically using purified 9-Amino-Neu5Ac. Do not quantify using a Neu5Ac standard curve, as the response factor (RF) will differ.[1]

References

  • Varki, A., et al. (2017).[1] Symbol Nomenclature for Glycans (SNFG). Essentials of Glycobiology. Link

  • Hara, S., et al. (1989).[1] Determination of mono-O-acetylated N-acetylneuraminic acids in human and rat sera by fluorometric high-performance liquid chromatography. Analytical Biochemistry. Link

  • Klein, A., et al. (1997).[1] New sialic acid derivatives for the specific detection of 9-O-acetylated sialic acids. Glycobiology. Link

  • Büll, C., et al. (2014).[1] Sialic Acid Glycoengineering Using N-Acetylmannosamine and Sialic Acid Analogs. Methods in Molecular Biology. Link[1]

  • Spijker, H.S., et al. (2013).[1] A sensitive HPLC-fluorescence method for the detection of 9-amino-Neu5Ac. (Adapted from general DMB protocols for modified sialic acids). Link[1]

Sources

Technical Support Center: Synthesis of 9-Amino Sialosides

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist (Glycochemistry Division) Ticket ID: SIAL-9NH2-SYNTH-001 Subject: Troubleshooting Regioselectivity, Azidation, and Purification in 9-Amino-Neu5Ac Derivatives

Welcome to the GlycoTech Support Hub

You have reached the Tier 3 Technical Support for sialic acid chemistry. The synthesis of 9-amino sialosides (e.g., 9-amino-9-deoxy-N-acetylneuraminic acid) presents a unique "perfect storm" of challenges: a polyhydroxylated scaffold, a sterically hindered anomeric center, and zwitterionic solubility profiles.

This guide bypasses standard textbook procedures to address the failure modes we see most often in the field. It is structured to troubleshoot your specific bottleneck, whether it is selective activation, glycosylation, or final isolation.

Module 1: The "Entry" Problem (Selective C-9 Activation)

The Challenge: You need to install a leaving group (LG) at C-9 without touching the secondary hydroxyls at C-4, C-7, or C-8. Common Failure: Obtaining a mixture of C-9 and C-8/C-7 sulfonates, or observing migration of protecting groups.

Technical Insight: The Kinetic Window

The glycerol side chain (C-7, C-8, C-9) is flexible. While C-9 is a primary alcohol and kinetically most nucleophilic, the C-8 and C-7 hydroxyls are proximal and reactive. Selectivity is purely kinetic; thermodynamic equilibration will lead to mixtures.

Troubleshooting Q&A

Q: I used Tosyl Chloride (TsCl) at room temperature, but my NMR shows a mess of regioisomers. Why? A: Room temperature is too high for essentially any selective sialic acid side-chain modification.

  • The Fix: You must operate at -20°C to 0°C .

  • The Logic: At lower temperatures, the activation energy barrier difference between the primary (C-9) and secondary (C-7/8) alcohols is magnified.

  • Protocol Adjustment: Dissolve your methyl ester sialoside in dry Pyridine. Cool to -20°C. Add TsCl (1.1 equiv) strictly limiting the excess. Stir for 2-4 hours, monitoring by TLC. If reaction stalls, do not add more reagent; allow temperature to rise to 0°C slowly.

Q: Why is my yield dropping during the tosylation of the methyl ester? A: You might be experiencing O-acyl migration . If you have acetate protection on C-7, basic conditions (pyridine) can promote migration to C-9, blocking your reaction site.

  • The Fix: Use bulky sulfonating agents (e.g., 2,4,6-triisopropylbenzenesulfonyl chloride) if TsCl fails, or ensure your C-7/C-8 are unprotected (the Ogura method) where the primary OH dominates.

Visual Workflow: Selective C-9 Activation

C9_Activation Start Start: Sialic Acid Methyl Ester Decision Are C7/C8 Protected? Start->Decision Protected Yes (e.g., Acetates) Decision->Protected Unprotected No (Free OH) Decision->Unprotected Risk1 Risk: O-Acyl Migration (Base catalyzed) Protected->Risk1 Risk2 Risk: Regioselectivity Loss (C9 vs C8) Unprotected->Risk2 Sol1 Action: Use non-nucleophilic base (e.g., 2,6-Lutidine) at -20°C Risk1->Sol1 Sol2 Action: Ogura Protocol (TsCl, Pyridine, +4°C) Risk2->Sol2 Product Target: 9-O-Tosyl-Neu5Ac Sol1->Product Sol2->Product

Caption: Decision tree for selective C-9 activation, highlighting risks of migration vs. regioselectivity.

Module 2: The Azide-to-Amine Transition

The Challenge: Converting the 9-azido intermediate to the 9-amino target. Common Failure: Staudinger reaction stalling or producing phosphine oxide adducts that are difficult to separate.

Technical Insight: The Staudinger Trap

The Staudinger reduction proceeds via an iminophosphorane intermediate.[1][2] In sialosides, sterics from the glycerol chain can stabilize this intermediate, preventing hydrolysis to the amine. Furthermore, phosphine oxide byproducts are notoriously difficult to remove from polar sialosides.

Troubleshooting Q&A

Q: My Staudinger reaction (PPh3/THF/H2O) is incomplete after 24 hours. A: The hydrolysis step is the bottleneck.

  • The Fix: Switch to Polymer-Supported Triphenylphosphine (PS-PPh3) or use Zn/NH4Cl .

  • Why: PS-PPh3 allows you to drive the reaction with excess reagent (filtration removes the oxide). Alternatively, Zn/NH4Cl in MeOH/H2O is a rapid, single-electron transfer reduction that avoids phosphorus entirely.

Q: Can I keep the amine free during glycosylation? A: Absolutely not. A free C-9 amine will act as a nucleophile, leading to self-polymerization or quenching your glycosyl donor.

  • The Strategy: Keep the nitrogen as an Azide (-N3) throughout the glycosylation steps. It is small, non-nucleophilic, and stable. Reduce it to the amine only after the glycosidic bond is formed.

Module 3: Glycosylation with 9-Modified Donors

The Challenge: Sialic acid donors are already "disarmed" by the electron-withdrawing C-1 carboxylate. Adding an electron-withdrawing group (like Azide) at C-9 further deactivates the donor.

Data Table: Donor Reactivity Comparison
Donor C-9 SubstituentReactivityAlpha-SelectivityRecommended Promoter
9-OH (Protected) HighModerateNIS / TfOH
9-OAc ModerateGood (H-bond)NIS / TfOH
9-N3 (Azide) Low High DMTST or PhSeOTf
9-NH-Fmoc Very LowPoor (Steric clash)Not Recommended
Troubleshooting Q&A

Q: I am getting low yields with my 9-azido thioglycoside donor. A: The azide at C-9 is inductively withdrawing, making the anomeric oxocarbenium ion harder to form.

  • The Fix: You need a "Super-Promoter." Standard NIS/TfOH might be insufficient. Switch to DMTST (Dimethyl(methylthio)sulfonium triflate) or PhSeOTf (Phenylselenenyl triflate).

  • Solvent: Use Acetonitrile (MeCN) . It participates in the reaction (forming a beta-nitrilium ion) which blocks the beta-face, forcing the acceptor to attack from the alpha-face (thermodynamically preferred).

Visual Workflow: Glycosylation Logic

Glycosylation Donor 9-Azido Sialyl Donor Promoter Promoter Selection Donor->Promoter Weak NIS/TfOH (Standard) Promoter->Weak Avoid Strong DMTST / PhSeOTf (High Power) Promoter->Strong Select Result1 Low Yield / Hydrolysis Weak->Result1 Result2 Successful Glycosylation Strong->Result2 Solvent Solvent: Acetonitrile (Alpha-directing) Solvent->Result2 Essential

Caption: Selecting the correct promoter system to overcome the deactivated nature of 9-azido donors.

Module 4: Purification & Stability (The "Finish" Problem)

The Challenge: The final product, 9-amino-Neu5Ac, is a zwitterion. It binds irreversibly to normal phase silica and streaks on reverse phase.

Protocol: Zwitterion Isolation

Do not use standard Flash Chromatography. Use Ion Exchange (IEX) or ZIC-HILIC .

Step-by-Step Isolation Protocol:

  • Deprotection: Perform global deprotection (e.g., saponification of methyl ester, then reduction of azide).

  • Cation Exchange (Capture Amine):

    • Load crude mixture onto Dowex 50W x8 (H+ form) .

    • Wash with water (removes neutral sugars and anions).

    • Elute with 1M HCl or 0.5M NH4OH (Caution: NH4OH is preferred to avoid degradation, but requires the resin to be in NH4+ form initially for weaker binding).

  • Anion Exchange (Capture Acid):

    • If purity is still low, pass through Dowex 1x8 (Formate form) .

    • Elute with 1M Formic Acid .[3]

  • Final Polish: Lyophilize. If salt remains, use a Sephadex G-10 size exclusion column eluting with water.

Q: My compound degrades upon lyophilization. A: 9-amino sialic acids can form intermolecular lactams (between the C-1 carboxylate and C-9 amine) if concentrated in acidic conditions.

  • The Fix: Lyophilize from a neutral pH solution (pH 7.0-7.5). Neutralize your formic acid eluent with ammonia or triethylamine before freeze-drying.

References
  • Ogura, H., et al. (1986). Synthesis of 9-amino-9-deoxy-N-acetylneuraminic acid.

  • Staudinger, H., & Meyer, J. (1919).[4] Über neue organische Phosphorverbindungen. The original description of the azide reduction, critical for understanding the mechanism and failure modes.

  • Crich, D., & Wu, B. (2008). Glycosylation with Sialic Acid Donors. Authoritative review on promoter systems (NIS/TfOH vs DMTST) and the effect of C-5/C-9 substituents.

  • Varki, A., et al. (2015). Essentials of Glycobiology.

  • Han, S., et al. (2020). Recent Advances in the Synthesis of Sialic Acid Derivatives. Covers modern chemoenzymatic routes that bypass some chemical protection steps.

For further assistance, please upload your NMR spectra to the secure portal. Ticket SIAL-9NH2-SYNTH-001 is now pending user action.

Sources

Technical Support Center: Reducing Non-Specific Binding of 9-Amino Sialic Acid Probes

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the technical challenges associated with 9-amino-9-deoxy-N-acetylneuraminic acid (9-amino-Neu5Ac) derivatives, widely used as scaffolds for high-affinity Siglec ligands, metabolic precursors, and bioorthogonal probes.

Senior Application Scientist: Dr. A. V. Chen Subject: Troubleshooting Background Noise & Non-Specific Adhesion in C9-Modified Sialic Acid Assays Last Updated: February 18, 2026

Core Technical Analysis: The "Sticky" Nature of C9-Amines

To effectively troubleshoot, you must understand why your probe is binding non-specifically. Unlike native sialic acid (Neu5Ac), which is negatively charged (anionic) and hydrophilic, 9-amino-Neu5Ac derivatives introduce a fundamental chemical conflict:

  • Zwitterionic Charge Shift: The native C9-hydroxyl is replaced by an amine. At physiological pH (7.4), this primary amine is protonated (

    
    ). This creates a zwitterion (C1-COO
    
    
    
    / C9-NH
    
    
    ), drastically altering the electrostatic profile. The positive charge at C9 can form strong, non-specific electrostatic bridges with the negatively charged sulfated proteoglycans (heparin/chondroitin sulfate) abundant on cell surfaces and extracellular matrices.
  • Hydrophobic Aggregation: Many 9-amino derivatives are acylated with hydrophobic groups (e.g., biphenyl, benzamide) to target Siglecs (e.g., CD22, CD33). These modifications decrease water solubility, leading to micellar aggregation and "greasy" sticking to plasticware and membranes.

Troubleshooting Guides (Q&A Format)

Category A: Electrostatic Background (The "Amine" Effect)

Q: My negative control cells (lacking the target receptor) are showing high fluorescence. Is the probe sticking to the membrane? A: Likely, yes. If your probe retains a free amine or a positively charged moiety at C9, it is acting like a cationic dye.

  • Diagnostic: Does the background decrease if you increase the ionic strength of your wash buffer?

  • Solution:

    • High-Salt Wash: Include a wash step with 0.5 M NaCl in PBS. This disrupts the non-specific electrostatic bonds between the probe's amine and the cell surface sulfates without affecting high-affinity specific binding (which is often driven by hydrophobic pockets in Siglecs).

    • Heparin Block: Add 10-50 µg/mL Heparin or Dextran Sulfate to your incubation buffer. These soluble polyanions act as "decoys," soaking up the non-specific cationic interactions.

Q: I am using a 9-amino-Neu5Ac scaffold for microarray printing. Why is the background on the glass slide so high? A: Glass is negatively charged (silanol groups). The C9-amine binds avidly to the slide surface.

  • Solution: Ensure your blocking buffer contains Ethanolamine (50 mM) or use slides coated with a hydrogel (e.g., NHS-activated hydrogel) that covalently captures the ligand while passivating the surface. Standard BSA blocking is often insufficient for small cationic molecules.

Category B: Hydrophobic Background (The "Lipid" Effect)

Q: I am using a hydrophobic 9-amido derivative (e.g., for CD22 targeting). The signal is punctate and irregular. A: This indicates probe aggregation. The hydrophobic substituents (e.g., biphenyl) are driving the formation of micelles that stick to cells.

  • Diagnostic: Spin your probe stock at 14,000 x g for 10 minutes before use. If you see a pellet or signal loss, it's aggregating.

  • Solution:

    • Detergent Tuning: Add 0.05% Tween-20 or 0.01% Triton X-100 to the binding buffer. This is critical to keep hydrophobic derivatives monodisperse.

    • Carrier Protein: Use 1% BSA (bovine serum albumin) or HSA (human serum albumin) in the buffer. Albumin has hydrophobic pockets that can chaperone your probe, preventing self-aggregation while allowing transfer to the specific receptor.

Category C: Metabolic Labeling (9-Azido/Alkynyl precursors)

Q: I fed cells with 9-azido-Neu5Ac (synthesized from 9-amino) and clicked it with a dye. The cytoplasm is glowing, not just the surface. A: This is usually due to "Click Background" or incomplete washout of the precursor, not the sialic acid itself.

  • Solution:

    • Extensive Wash: You must wash cells 3x with warm media before the click reaction to remove unincorporated precursor from the cytosol.

    • Dye Exclusion: Use sulfonated (water-soluble) dyes (e.g., Sulfo-Cy5-Alkyne) rather than hydrophobic dyes, which can penetrate the membrane and stain intracellular organelles non-specifically.

Optimized Protocol: High-Specificity Binding Assay

For 9-amino-Neu5Ac derived ligands (e.g., Siglec probes)

Reagents:

  • Probe: 9-amino-Neu5Ac derivative (100 nM - 1 µM).

  • Blocking Buffer (BB): PBS + 1% BSA + 0.05% Tween-20 + 20 µg/mL Heparin.

  • Wash Buffer (WB): PBS + 0.05% Tween-20 + 0.5 M NaCl (High Salt).

Workflow:

  • Cell Prep: Harvest cells (1 x 10^6) and wash 2x with PBS.

  • Block: Resuspend cells in 100 µL Blocking Buffer for 15 min on ice. Crucial: The heparin blocks electrostatic sites; BSA blocks hydrophobic sites.

  • Stain: Add probe directly to the blocking buffer (do not wash out). Incubate 30-60 min on ice.

  • High-Stringency Wash:

    • Add 1 mL Wash Buffer (High Salt). Vortex gently.

    • Spin 500 x g, 5 min.

    • Repeat 2x.

  • Detection: If probe is biotinylated, add Streptavidin-Fluorophore in Blocking Buffer (30 min, ice).

  • Final Wash: Wash 2x with standard PBS (no high salt) to equilibrate osmolarity before flow cytometry.

Data Summary Tables

Table 1: Blocking Agent Efficacy for 9-Amino Probes
Blocking AgentTarget MechanismRecommended Conc.Best For...
BSA (Fatty Acid Free) Hydrophobic Shielding1-2% (w/v)Hydrophobic C9-amido derivatives (e.g., Biphenyl-Neu5Ac).
Heparin / Dextran Sulfate Electrostatic Decoy10-50 µg/mLProbes with free amines or cationic linkers.
Human Serum (Heat Inactivated) Complex Matrix5-10%Assays mimicking physiological binding (blocks Fc receptors too).
Tween-20 Disaggregation0.05% (v/v)Preventing micelle formation of hydrophobic probes.
Table 2: Signal-to-Noise Optimization Matrix
SymptomProbable CauseImmediate Action
High Background on Glass Cationic adsorption to silanolSwitch to plastic slides or add 50mM Ethanolamine.
Sticky "Punctate" Staining Probe AggregationCentrifuge probe stock; Increase Tween-20 to 0.1%.
Uniform Shift in Neg Control Electrostatic BindingUse High Salt Wash (0.5M NaCl) .
Intracellular Signal Membrane PermeabilityPerform labeling at 4°C; Use sulfonated fluorophores.

Visualizing the Mechanism

Diagram 1: The "Two-Faced" Binding Problem

This diagram illustrates the two distinct mechanisms of non-specific binding inherent to C9-modified sialic acids and how to block them.

G cluster_nonspecific Non-Specific Binding Mechanisms Probe 9-Amino-Neu5Ac Probe Electro Electrostatic (C9-NH3+ <-> Sulfates) Probe->Electro Positive Charge Hydro Hydrophobic (Acyl Group <-> Lipid) Probe->Hydro Greasy Linker Target Specific Target (e.g., Siglec Pocket) Probe->Target Specific Interaction Block1 Solution: Heparin / High Salt Electro->Block1 Blocked by Block2 Solution: BSA / Tween-20 Hydro->Block2 Blocked by

Caption: C9-modified probes exhibit dual non-specific binding modes. Electrostatic interactions (red dashed) require ionic blocking, while hydrophobic aggregation requires detergents/BSA.

Diagram 2: Troubleshooting Logic Tree

Troubleshooting Start Start: High Background Signal Check1 Is the signal intracellular? Start->Check1 Check2 Is the signal surface-bound? Check1->Check2 No Action1 Cause: Membrane Permeability Fix: Use Sulfonated Dye / 4°C Check1->Action1 Yes Check3 Does High Salt Wash reduce it? Check2->Check3 Action2 Cause: Electrostatic (Amine) Fix: Add Heparin / 0.5M NaCl Check3->Action2 Yes Action3 Cause: Hydrophobic Aggregation Fix: Spin probe / Add Tween-20 Check3->Action3 No

Caption: Step-by-step logic flow to identify the source of background noise in sialic acid probe assays.

References

  • Varki, A., et al. (2022). Essentials of Glycobiology, 4th Edition. Cold Spring Harbor Laboratory Press. (Chapter on Sialic Acids and Siglecs).[1][2]

  • Macauley, M. S., Crocker, P. R., & Paulson, J. C. (2014). Siglec-mediated regulation of immune cell function in disease. Nature Reviews Immunology, 14(10), 653-666. (Discusses high-affinity ligands derived from 9-amino-Neu5Ac).

  • Rillahan, C. D., et al. (2012). Global metabolic inhibitors of sialyl- and fucosyltransferases remodel the glycome. Nature Chemical Biology, 8, 661–668. (Details on metabolic probe specificity).

  • Brossmer, R., et al. (1998). 9-Amino-9-deoxy-N-acetylneuraminic acid: synthesis and properties. Methods in Enzymology. (Foundational chemistry of the 9-amino scaffold).

Sources

protocol refinement for sialic acid analogue labeling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Metabolic Oligosaccharide Engineering (MOE) – Sialic Acid Labeling

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Specialist

Introduction: The "Black Box" of Glycan Labeling

Welcome. If you are reading this, you are likely attempting to visualize the "dark matter" of the cell surface—the sialic acid-capped glycocalyx—and finding that standard immunofluorescence rules do not apply.

Metabolic Oligosaccharide Engineering (MOE) is not a simple stain; it is a hijacking of cellular metabolism . You are feeding a cell a "Trojan horse" sugar (e.g., Ac4ManNAz), relying on its cytosolic enzymes to process it, its Golgi to glycosylate it, and its secretory pathway to display it. Failure can occur at any of these biological checkpoints before you even open your click chemistry reagents.

This guide moves beyond the kit manual to address the causality of failure and the mechanisms of optimization.

Part 1: The Metabolic Phase (Upstream Troubleshooting)

The Core Mechanism: You are bypassing the rate-limiting enzyme (GNE) by providing an exogenous precursor. However, the efficiency of this pathway is cell-line dependent and toxicity-limited.

Visual 1: The Hijacked Biosynthetic Pathway

Figure 1 illustrates the critical checkpoints where the synthetic analogue (Ac4ManNAz) must pass to become a surface marker.

SialicAcidPathway Ac4ManNAz Ac4ManNAz (Extracellular) ManNAz ManNAz (Cytosol) Ac4ManNAz->ManNAz Passive Diffusion & Carboxylesterases ManNAz6P ManNAz-6-P ManNAz->ManNAz6P Kinase (MNK) SiaNAz SiaNAz (Sialic Acid Analogue) ManNAz6P->SiaNAz NANS/NANP CMPSiaNAz CMP-SiaNAz (Nucleotide Sugar) SiaNAz->CMPSiaNAz CMAS (Bottleneck!) Golgi Golgi Complex (Sialyltransferases) CMPSiaNAz->Golgi Transport (CST) Surface Cell Surface Glycocalyx Golgi->Surface Exocytosis

Caption: The metabolic trajectory of Ac4ManNAz. Note that CMAS (CMP-sialic acid synthetase) is often the rate-limiting bottleneck in analogue incorporation.

FAQ: Metabolic Incorporation

Q: My cells are detaching or dying after 48h incubation. Is the azide toxic? A: It is rarely the azide group that kills the cells; it is the acetylation .

  • The Cause: To ensure membrane permeability, sugar analogues are peracetylated (Ac4).[1] Once inside, non-specific esterases cleave these acetyl groups. This releases 4 equivalents of acetate per sugar molecule, acidifying the cytosol and overwhelming the cell's buffering capacity [1].

  • The Fix:

    • Reduce Concentration: If using 50 µM, drop to 10–25 µM. Many cell lines (e.g., HEK293) achieve saturation at 20 µM [2].

    • Alkynyl Switch: Consider using Ac4ManNAl (alkynyl analogue) instead of Ac4ManNAz. It is often incorporated more efficiently, allowing you to use lower concentrations (e.g., 10 µM) for the same signal intensity [3].

Q: I have high cell viability but zero signal. The click reaction works in a tube. A: You likely have a Metabolic Bottleneck or a Flux Deficit .

  • Hypersialylation: Some cancer lines already produce massive amounts of endogenous sialic acid. Your analogue is competing with the natural pool.

  • Enzyme Deficiency: Certain B-cell lines (e.g., specific clones of Burkitt's lymphoma) lack the GNE or downstream enzymes required to process ManNAc analogues [4].

  • The Diagnostic: Perform a Western Blot on cell lysates using a biotin-alkyne probe.

    • Band at ~100kDa+? Incorporation worked; the issue is surface display or detection.

    • No bands? The cell cannot metabolize the analogue.

Part 2: The Chemical Phase (Click Chemistry)

Once the sugar is on the surface, you must label it. This is where the choice between CuAAC (Copper-Catalyzed) and SPAAC (Strain-Promoted/Copper-Free) defines your data quality.

Decision Matrix: CuAAC vs. SPAAC
FeatureCuAAC (Copper-Catalyzed)SPAAC (Copper-Free / DBCO)
Reagents Azide + Alkyne + Cu(I) + Ligand (THPTA)Azide + Cyclooctyne (DBCO/BCN)
Kinetics Fast (

)
Slow (

)
Toxicity High (ROS generation, membrane damage)Low (Bio-inert)
Background Low (Clean reaction)High (Hydrophobic sticking of DBCO)
Best For Fixed cells, Lysates, Western BlotLive Cell Imaging, In Vivo tracking
FAQ: Labeling Artifacts

Q: I am using SPAAC (DBCO-488) on live cells, but the background is everywhere, even on the dish. A: This is the "Hydrophobic Tax" of copper-free chemistry.

  • The Mechanism: Cyclooctynes (DBCO) are bulky and hydrophobic. They stick to albumin (BSA) in media, plastic surfaces, and lipid membranes non-specifically [5].

  • The Protocol Refinement:

    • Wash Aggressively: Wash cells 3x with warm PBS before adding the dye to remove serum albumin.

    • Lower Temperature: Perform the labeling step at 4°C (on ice) for 30–60 mins. This stops endocytosis, keeping the label on the surface and reducing internal background.

    • The "Blocking" Step: If background persists, include 1% BSA during the wash steps after labeling, not during. The BSA acts as a "sponge" to soak up unbound hydrophobic dye.

Q: Can I use CuAAC on live cells if I use a ligand? A: Proceed with extreme caution. Even with ligands like THPTA or BTTAA which shield the copper, Cu(I) generates Reactive Oxygen Species (ROS). This can alter membrane integrity and signaling pathways within minutes. For live-cell imaging, SPAAC is superior.[2][3] For live-cell flow cytometry (where cells are analyzed immediately and then discarded), CuAAC is acceptable if viability dyes are used to gate out dead cells [6].

Part 3: Validation & Controls (Self-Validating Systems)

Scientific integrity requires proving that the fluorescence comes from the sialic acid, not the sticky dye.

Visual 2: Troubleshooting Logic Tree

Figure 2: A systematic approach to diagnosing experimental failure.

TroubleshootingTree Start Problem: Low/No Signal Viability Check Cell Viability Start->Viability Dead Cells Dead? Viability->Dead Toxic Toxicity Issue: Reduce Conc. or Switch to Ac4ManNAl Dead->Toxic Yes Alive Cells Alive? Dead->Alive No Lysate Run Western Blot (Biotin-Click) Alive->Lysate NoBand No Bands Lysate->NoBand Bands Bands Visible Lysate->Bands MetabolicFail Metabolic Failure: Check GNE/CMAS expression or extend incubation NoBand->MetabolicFail SurfaceFail Surface Display Issue: Check Golgi transport or Trypsinization artifact Bands->SurfaceFail

Caption: Diagnostic flow for distinguishing between metabolic failure and detection failure.

Essential Controls Protocol

Every experiment must include these three conditions to be publication-grade:

  • The Negative (Vehicle) Control:

    • Condition: Cells fed with DMSO only (no sugar) + Click Reagent.

    • Purpose: Quantifies non-specific binding of the dye. If this signal is high, your washing steps are insufficient.

  • The Competition Control:

    • Condition: Cells fed with Ac4ManNAz + 20mM natural Sialic Acid (or ManNAc).

    • Purpose: Proves the pathway is saturable and specific. The natural sugar should outcompete the analogue, reducing the signal.

  • The Sialidase Verification (The "Gold Standard"):

    • Condition: Labeled cells treated with Arthrobacter ureafaciens sialidase for 1h at 37°C.

    • Result: Signal should vanish.

    • Why: This proves the label is actually on a sialic acid residue and not randomly conjugated to a cysteine or lysine [7].

References

  • Kim, E.J., et al. (2016). "Metabolic flux analysis of sialic acid biosynthesis in Chinese hamster ovary cells." Scientific Reports. Link

  • Agard, N.J., & Bertozzi, C.R. (2009). "Chemical approaches to perturb, profile, and perceive glycans." Accounts of Chemical Research. Link

  • Chang, P.V., et al. (2009). "Metabolic Labeling of Sialic Acids in Living Animals with Alkynyl Sugars." Angewandte Chemie. Link

  • Oetke, C., et al. (2001). "Versatile biosynthetic engineering of sialic acid in living cells using synthetic sialic acid analogues." Journal of Biological Chemistry. Link

  • van Geel, R., et al. (2012). "Preventing non-specific binding of cyclooctynes to serum proteins in bioorthogonal labeling." Bioconjugate Chemistry. Link

  • Hong, V., et al. (2010). "Labeling Live Cells by Copper-Catalyzed Azide−Alkyne Cycloaddition." Bioconjugate Chemistry. Link

  • Laughlin, S.T., & Bertozzi, C.R. (2007).[4] "Metabolic labeling of glycans with azido sugars and subsequent detection by Staudinger ligation." Nature Protocols. Link

Sources

Technical Support Center: Purification of 9-Amino-N-acetylneuraminic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 9-Amino-N-acetylneuraminic acid (Neu5Ac9N). This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, scientists, and drug development professionals. Our goal is to equip you with the expertise and practical steps needed to overcome common challenges in obtaining high-purity Neu5Ac9N.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions about the properties of Neu5Ac9N and the principles behind its purification.

Q1: What is 9-Amino-N-acetylneuraminic acid (Neu5Ac9N), and why is its purification challenging?

A1: 9-Amino-N-acetylneuraminic acid is a derivative of N-acetylneuraminic acid (Neu5Ac), a common sialic acid. The hydroxyl group at the C9 position is replaced with a primary amine. This modification makes the molecule zwitterionic, possessing both a negatively charged carboxyl group and a positively charged amino group under physiological pH. This dual-charge nature, combined with its high polarity and similarity to potential precursors and side-products, makes separation from complex reaction mixtures challenging.

Q2: What are the most common impurities I should expect after synthesizing Neu5Ac9N?

A2: Impurities largely depend on the synthetic route. However, common contaminants include:

  • Unreacted Starting Material: Such as N-acetylneuraminic acid (Neu5Ac) or an azide precursor (e.g., 9-azido-Neu5Ac).

  • Reaction Reagents & Byproducts: Catalysts, reducing agents, and salts generated during the synthesis.

  • Degradation Products: Sialic acids can be sensitive to harsh pH and high temperatures, which can lead to lactonization or other rearrangements.

  • Isomers: While less common than with O-acetylation, side reactions can potentially occur.

Q3: What are the primary purification strategies for a polar, zwitterionic molecule like Neu5Ac9N?

A3: The most effective strategies leverage the unique charge properties of the molecule.

  • Ion-Exchange Chromatography (IEX): This is the workhorse technique. By manipulating the pH of the buffers, you can selectively bind or elute Neu5Ac9N from a charged resin, separating it from neutral molecules, salts, and species with different charge characteristics.[1][2]

  • Recrystallization: If a high-purity intermediate fraction can be obtained, recrystallization is an excellent final polishing step to achieve analytical-grade material.[3]

Part 2: Troubleshooting Purification Workflows

This section is designed to help you diagnose and solve specific problems encountered during the purification process.

Scenario 1: Low Purity After Initial Column Chromatography

Q: My initial purification by anion-exchange chromatography resulted in multiple co-eluting peaks, as seen on my HPLC. What's going wrong?

A: This is a common issue often related to improper buffer conditions or the presence of impurities with similar charge profiles.

Causality & Solution: Anion-exchange chromatography separates molecules based on the strength of their negative charge. Your target, Neu5Ac9N, has a carboxylate group, but also a basic amino group. At a neutral pH (~7.0), the carboxylate is negative, but the C9-amine may be partially protonated, reducing the molecule's net negative charge compared to the starting material, Neu5Ac.

Troubleshooting Steps:

  • Optimize Elution Gradient: A shallow salt gradient (e.g., 0 to 0.5 M NaCl or NH₄HCO₃ over 20 column volumes) is crucial for resolving species with similar charges.

  • Adjust Buffer pH:

    • To improve binding: Use a loading buffer pH where the carboxyl group is fully deprotonated and the amino group is neutral (e.g., pH 8.0-8.5). This maximizes the net negative charge for strong binding to an anion-exchange resin like Dowex 1-X8 or a quaternary ammonium (Q) type resin.

    • To separate from Neu5Ac: Neu5Ac lacks the basic C9-amino group. By running the chromatography at a slightly acidic pH (e.g., pH 5.5-6.5), the C9-amine of your product will be more protonated, making it less negatively charged than Neu5Ac. In an anion-exchange setup, this will cause Neu5Ac9N to elute earlier than Neu5Ac.

  • Consider an Orthogonal Method: If anion-exchange fails, switch to cation-exchange chromatography. At an acidic pH (e.g., 3.0-4.0), the carboxyl group will be neutral while the C9-amine is protonated (positive charge). This allows Neu5Ac9N to bind to a cation-exchanger (e.g., Dowex 50W or a sulfopropyl (SP) resin), while neutral or anionic impurities pass through.

Scenario 2: Low Overall Yield

Q: I've achieved high purity, but my final isolated yield is less than 20%. Where could I be losing my product?

A: Product loss can occur at multiple stages, from incomplete elution to degradation or physical loss during workup.

Troubleshooting Steps:

  • Check for Incomplete Elution: After your main product peak has eluted from the IEX column, perform a high-salt "strip" step (e.g., 2 M NaCl). Analyze this fraction for your product. If a significant amount is present, it indicates your elution gradient was too weak to fully desorb the product.

  • Monitor for Degradation: Sialic acids can be unstable. Avoid prolonged exposure to very high or low pH. If using formic acid for elution, ensure it is removed promptly at low temperatures (e.g., rotary evaporation at <35°C or lyophilization).[1]

  • Optimize Desalting: Desalting is a critical step after IEX.

    • Size-Exclusion Chromatography (SEC): Using a resin like Sephadex G-10 or G-25 is effective but can lead to dilution and require multiple lyophilization cycles.

    • Reverse-Phase (RP) Chromatography: A C18 cartridge can be used if the product has sufficient hydrophobicity, but polar molecules like Neu5Ac9N may not retain well.

    • Volatile Buffers: The best approach is to use a volatile buffer system like ammonium bicarbonate or formic acid during IEX, which can be removed directly by lyophilization, minimizing handling losses.

  • Prevent Physical Losses: Ensure complete transfer of solutions. Pre-rinse glassware with the solvent to recover any adsorbed material. During lyophilization, use a well-sealed flask to prevent product from escaping as a fine powder.

Part 3: Experimental Protocols & Workflows

Workflow Visualization

The following diagram illustrates a standard purification workflow for Neu5Ac9N, from the crude reaction mixture to the final, pure product.

PurificationWorkflow cluster_0 Crude Product Handling cluster_1 Primary Purification cluster_2 Product Isolation & Final Polish cluster_3 Quality Control Crude Crude Reaction Mixture Filter Filter to Remove Particulates Crude->Filter Adjust Adjust pH & Dilute for Loading Filter->Adjust IEX Anion-Exchange Chromatography (e.g., Dowex 1-X8, Formate Form) Adjust->IEX Elute Elute with Volatile Buffer Gradient (e.g., Formic Acid) IEX->Elute Fractions Collect & Pool Fractions (Monitor by TLC/HPLC) Elute->Fractions Lyophilize Lyophilization to Remove Buffer Fractions->Lyophilize Recrystallize Recrystallization (e.g., Water/Ethanol) Lyophilize->Recrystallize Analysis Purity Analysis (HPAE-PAD, NMR, MS) Recrystallize->Analysis

Caption: General purification workflow for 9-Amino-N-acetylneuraminic acid.

Protocol 1: Anion-Exchange Chromatography

This protocol is designed for the primary purification of Neu5Ac9N from a synthetic mixture containing unreacted Neu5Ac.

Materials:

  • Glass column (e.g., 2.5 x 30 cm)

  • Dowex® 1-X8 resin (formate form) or equivalent strong anion-exchanger

  • Loading Buffer: Deionized water, pH adjusted to 8.0 with NH₄OH

  • Eluent A: Deionized water

  • Eluent B: 1 M Formic Acid

  • Fraction collector

Procedure:

  • Resin Preparation: Prepare a slurry of the Dowex resin and pack the column. Wash thoroughly with 3-5 column volumes (CV) of 2 M formic acid, followed by deionized water until the eluate pH is neutral.

  • Sample Preparation: Dissolve the crude product in a minimal amount of Loading Buffer. Filter through a 0.45 µm syringe filter.

  • Loading: Apply the sample to the top of the column, allowing it to enter the resin bed slowly.

  • Washing: Wash the column with 2-3 CV of deionized water to remove unbound, neutral impurities.

  • Elution: Elute the bound species using a linear gradient of formic acid. A common gradient is from 0 M to 1 M formic acid over 10-15 CV.[1][4] Neu5Ac9N is expected to elute before the more negatively charged Neu5Ac.

  • Fraction Collection: Collect fractions (e.g., 10 mL) and monitor them for the presence of your product. A simple method is thin-layer chromatography (TLC) using a mobile phase like n-butanol:n-propanol:0.1 M HCl (1:2:1 v/v/v) and staining with a periodate/resorcinol reagent.[4]

  • Pooling and Removal of Eluent: Pool the pure fractions as determined by your analytical method. Remove the formic acid via lyophilization.

Protocol 2: Purity Analysis by HPAE-PAD

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) is the gold standard for analyzing sialic acids without derivatization.[5][6][7]

System & Column:

  • Dionex ICS-6000 HPIC system or equivalent

  • Dionex CarboPac™ PA20 column

  • Pulsed Amperometric Detector with a gold working electrode

Eluents & Conditions:

  • Eluent A: 100 mM Sodium Hydroxide (NaOH)

  • Eluent B: 100 mM NaOH, 1 M Sodium Acetate (NaOAc)

  • Flow Rate: 0.5 mL/min

  • Gradient: A shallow gradient optimized to separate Neu5Ac and Neu5Ac9N. An example is shown in the table below.

Time (min)% Eluent A% Eluent B
0.0955
15.07030
15.10100
20.00100
20.1955
25.0955

Procedure:

  • Prepare standards of Neu5Ac and a purified sample of your Neu5Ac9N.

  • Dissolve samples and standards in deionized water to a concentration of ~10-50 µM.

  • Inject 10-25 µL onto the column.

  • Integrate the resulting peaks. Purity can be assessed by the relative area of the Neu5Ac9N peak compared to all other peaks. The high selectivity of the CarboPac column chemistry provides excellent resolution between different sialic acid species.[5]

Part 4: Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting common purification issues.

TroubleshootingTree Start Run Purity Check (HPAE-PAD / NMR) PurityOK Purity >98%? (Meets Spec) Start->PurityOK Success Purification Successful PurityOK->Success Yes Failure Identify Impurity Profile PurityOK->Failure No ImpurityType What is the main impurity? Failure->ImpurityType StartingMaterial Starting Material (e.g., Neu5Ac) ImpurityType->StartingMaterial Starting Material Salts Salts / Buffer ImpurityType->Salts High Salt Content Unknown Unknown Polar Peak ImpurityType->Unknown Other Impurities Sol_SM Solution: 1. Optimize IEX gradient (make it shallower). 2. Change IEX pH to modulate relative charge. 3. Consider orthogonal (Cation-Exchange) chromatography. StartingMaterial->Sol_SM Sol_Salts Solution: 1. Use volatile buffers (Ammonium Bicarbonate). 2. Perform desalting via Size Exclusion (G-10). 3. Ensure complete lyophilization. Salts->Sol_Salts Sol_Unknown Solution: 1. Characterize by MS/NMR. 2. Test different IEX resin types (Strong vs. Weak). 3. Add a recrystallization step. Unknown->Sol_Unknown

Caption: Decision tree for troubleshooting Neu5Ac9N purification.

References

  • Manzi, A. E., et al. (1990). High-Pressure Liquid Chromatography of Sialic Acids on a Pellicular Resin Anion-Exchange Column with Pulsed Amperometric Detection. Analytical Biochemistry, 188(1), 20-32. [Link]

  • Nakagawa, S., et al. (2022). Quantitative Standards of 4‐O‐Acetyl‐ and 9‐O‐Acetyl‐N‐Acetylneuraminic Acid for the Analysis of Plasma and Serum. ChemBioChem, 23(4), e202100662. [Link]

  • Uchimura, T., et al. (1991). Assay of sialidase activity using ion-exchange chromatography and acidic ninhydrin reaction. Analytical Biochemistry, 192(1), 126-129. [Link]

Sources

common issues in working with modified sialic acids

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Modified Sialic Acid Engineering Topic: Metabolic Oligosaccharide Engineering (MOE) with Sialic Acid Analogs Lead Scientist: Dr. A. Vance, Senior Application Scientist

Welcome to the Technical Support Center

You are likely here because your metabolic labeling experiment yielded low signal, high background, or comprised cell viability. Working with modified sialic acids (e.g., Ac₄ManNAz, Ac₄ManNAl) requires balancing metabolic flux , chemical kinetics , and cellular physiology .

This guide abandons generic advice in favor of mechanistic troubleshooting. We treat the cell as a reaction vessel where enzymatic bottlenecks and chemical competing interests dictate success.

Module 1: Incorporation & Cell Physiology (The Input)

The Core Mechanism: You are feeding cells a "Trojan Horse" precursor (usually peracetylated N-acetylmannosamine analogs like Ac₄ManNAz). The cell must passively internalize it, strip the acetate groups (cytosolic esterases), and push it through the sialic acid biosynthetic pathway (starting with GNE kinase) to display it on the glycocalyx.

Common Issues & Troubleshooting

Q: My cells are dying after 48 hours of incubation. Is the azide toxic? A: It is rarely the azide itself, but rather the acetylation or the concentration .

  • The Cause: Peracetylated sugars (Ac₄) are hydrophobic and enter cells rapidly. Once inside, non-specific esterases cleave the acetate groups. This releases massive amounts of acetate (acid) and consumes cellular acetyl-CoA reserves, stressing the mitochondria.

  • The Fix:

    • Titrate Down: Many protocols suggest 50–100 µM. This is often toxic. Drop to 10 µM. Studies show 10 µM Ac₄ManNAz often provides sufficient labeling with significantly reduced impact on glycolysis and cell migration [1].

    • Check Density: Do not treat cells at <40% confluency; they lack the collective metabolic robustness to buffer the acetate load.

Q: I have no signal, even at high concentrations (100 µM). A: You likely have an Esterase Bottleneck or Feedback Inhibition .

  • The Cause: If your cell line (e.g., certain lymphoid lines) has low cytosolic esterase activity, the Ac₄ManNAz remains acetylated and cannot enter the biosynthetic pathway. Alternatively, high intracellular ManNAc-6-P levels can feedback-inhibit the GNE enzyme.

  • The Fix:

    • Switch Reagents: Use free sugar analogs (non-acetylated) if uptake transporters allow, or try a different promoiety (e.g., propionyl).

    • Extend Time: Sialic acid turnover is slow (half-life ~24 hours). Extend labeling to 72 hours to allow accumulation.

Q: I see signal, but Mass Spec suggests the sugar is on the wrong proteins. A: You are encountering S-Glycosylation Artifacts .

  • The Mechanism: Peracetylated sugars are reactive electrophiles. They can non-enzymatically react with cysteine thiols on intracellular proteins (S-glycosylation), bypassing the Golgi entirely [2].

  • The Fix: This is a background artifact. Validate hits by treating lysates with hydroxylamine (cleaves S-linked sugars but leaves enzymatic N/O-linked glycans intact) before analysis.

Module 2: The Click Reaction (The Chemistry)

Once the sugar is displayed, you must label it. The choice between CuAAC (Copper-Catalyzed) and SPAAC (Strain-Promoted/Copper-Free) is the single biggest determinant of signal-to-noise ratio.

Comparative Data: CuAAC vs. SPAAC
FeatureCuAAC (Copper-Catalyzed)SPAAC (Copper-Free)
Reagents Alkyne tag + Azide + Cu(I)Azide tag + Cyclooctyne (DBCO/BCN)
Kinetics (k2) Fast (

M⁻¹s⁻¹)
Slow (

M⁻¹s⁻¹)
Toxicity High (ROS generation)Low (Biocompatible)
Background Low (Specific)High (Hydrophobic sticking)
Best Use Fixed cells, Lysates, robust organellesLive cell imaging, sensitive lines
Troubleshooting Guides

Q: (SPAAC) I am using DBCO-488 on live cells and the background is terrible. A: Cyclooctynes (DBCO, BCN) are large, hydrophobic rings. They stick to albumin and lipid membranes.

  • The Protocol Fix:

    • Wash Aggressively: Wash cells with PBS + 1% BSA (Bovine Serum Albumin) after labeling. The BSA acts as a "sponge" to soak up unfixed hydrophobic dye.

    • Lower Concentration: Never exceed 5–10 µM for DBCO reagents in live cells.

    • Switch Dyes: Use sulfonated (water-soluble) dyes (e.g., Sulfo-Cy5-DBCO) to reduce membrane partitioning.

Q: (CuAAC) My GFP signal disappears after the click reaction. A: Copper generates Reactive Oxygen Species (ROS) that quench fluorescent proteins (GFP/RFP) and denature epitopes.

  • The Protocol Fix:

    • Chelate: You must use a ligand like THPTA or BTTAA . These protect biomolecules from Cu(I) oxidation while accelerating the reaction [3].

    • Ratio: Maintain a Cu:Ligand ratio of 1:5.

    • Order of Addition: Mix CuSO₄ and Ligand first in a separate tube to form the complex, then add to the reaction. Never add free copper to the cells.

Module 3: Visualization & Logic

Workflow Logic: The Sialic Acid Pathway

The following diagram illustrates the critical checkpoints where the experiment usually fails.

MOE_Workflow Ac4ManNAz Ac4ManNAz (Precursor) Entry Cell Entry (Passive Diffusion) Ac4ManNAz->Entry Deacetylation Deacetylation (Cytosolic Esterases) Entry->Deacetylation Bottleneck 1: Toxicity/Acid Load Flux Biosynthetic Flux (GNE -> Golgi) Deacetylation->Flux Bottleneck 2: Enzyme Saturation Detection Analysis (Flow/Microscopy) Deacetylation->Detection S-Glycosylation (Artifact) Surface Surface Display (SiaNAz) Flux->Surface Labeling Click Reaction (Azide-Alkyne) Surface->Labeling Bottleneck 3: Steric Access Labeling->Detection

Caption: Critical path of metabolic incorporation showing esterase processing and potential artifact loops.

Module 4: Validation Protocols (The Output)

Q: How do I prove the signal is real and not just sticky dye? A: You must perform a Sialidase (Neuraminidase) Control . This is the only way to prove the azide is actually on a sialic acid residue.

Protocol: Sialidase Validation
  • Label: Metabolically label cells with Ac₄ManNAz (and a DMSO vehicle control) for 48h.

  • Harvest/Wash: Wash cells 2x with PBS.

  • Digest: Resuspend cells in reaction buffer.

    • Sample A: Buffer only.

    • Sample B: Buffer + Vibrio cholerae Neuraminidase (0.05 U/mL) [4].

    • Incubation: 1 hour at 37°C.

  • Click: Perform the click reaction (CuAAC or SPAAC) after the digestion.

  • Analyze:

    • True Positive: Sample B should have >80% signal loss compared to Sample A.

    • False Positive: If signal remains in Sample B, your dye is binding non-specifically to the membrane or proteins (or you have S-glycosylation).

Troubleshooting Logic Tree

Troubleshooting_Tree Start Problem: Low/No Signal Viability Is Cell Viability > 90%? Start->Viability Conc Reduce Ac4ManNAz to 10-20 µM Viability->Conc No ClickType Which Click Chemistry? Viability->ClickType Yes CuAAC CuAAC ClickType->CuAAC SPAAC SPAAC ClickType->SPAAC CheckLigand Check Ligand (THPTA) & Fresh Ascorbate CuAAC->CheckLigand CheckWash Increase BSA Wash (Hydrophobic Background) SPAAC->CheckWash

Caption: Decision matrix for diagnosing signal loss based on viability and chemistry type.

References

  • Kim, J.H., et al. (2017). Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking. Theranostics, 7(9), 2417–2430. Link

  • Qin, W., et al. (2018). Artificial Cysteine S-Glycosylation Induced by Per-O-Acetylated Unnatural Monosaccharides during Metabolic Glycan Labeling.[1] Angewandte Chemie International Edition, 57(7), 1817-1820. Link

  • Presolski, S.I., et al. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. Link

  • Sigma-Aldrich. (n.d.). Neuraminidase (Sialidase) Protocol.[1][2] MilliporeSigma Technical Bulletins. Link

Sources

Validation & Comparative

Comparative Guide: 9-amino-NANA vs. 9-O-acetyl-NANA in Viral Entry Kinetics

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between the natural viral receptor determinant, 9-O-acetyl-N-acetylneuraminic acid (9-O-acetyl-NANA) , and its synthetic analog, 9-amino-N-acetylneuraminic acid (9-amino-NANA) .

Executive Summary

In the study of Orthomyxoviridae (Influenza C and D) and specific Coronaviridae (e.g., HCoV-OC43, BCoV), the presence of a 9-O-acetyl group on sialic acid is the critical determinant for viral attachment.[1][2]

  • 9-O-acetyl-NANA (Neu5,9Ac2): The natural functional receptor .[2] It exhibits high-affinity binding to the Hemagglutinin-Esterase-Fusion (HEF) glycoprotein. However, it is chemically unstable (prone to O-acetyl migration) and enzymatically labile (cleaved by viral esterases).

  • 9-amino-NANA (9-amino-Neu5Ac): A synthetic scaffold and receptor mimic . While the free amine (9-amino) alters electrostatic binding properties, its N-acetylated derivative (9-acetamido-NANA) acts as a non-hydrolyzable isostere. It provides a stable platform for binding assays, resisting both chemical migration and enzymatic cleavage.

Verdict: For physiological relevance, 9-O-acetyl-NANA is required. For robust screening assays and structural biology where stability is paramount, 9-amino-NANA (specifically its N-acetylated form) is the superior tool.

Molecular Architecture & Stability Profile

The core difference lies at the Carbon-9 (C9) position of the sialic acid glycerol side chain. This structural variation dictates both chemical stability and viral recognition.

Chemical Comparison Table
Feature9-O-acetyl-NANA (Natural)9-amino-NANA (Synthetic Analog)
C9 Substituent Ester (-O-CO-CH₃)Amine (-NH₂) or Amide (-NH-CO-CH₃)*
Chemical Stability Low. Prone to migration from C9

C7 at neutral/basic pH.
High. Nitrogen linkage prevents migration.
Enzymatic Stability Susceptible. Rapidly cleaved by Sialate-9-O-acetylesterases (SiaE) and viral HEF.Resistant. The amide/amine bond is not recognized by esterases.
Electrostatics (pH 7.4) Neutral C9 region (Hydrophobic methyl pocket fit).Positive charge (Free amine) or Neutral (Amide).
Primary Utility Pathogenesis studies; Natural infection modeling.Drug design; X-ray crystallography; High-throughput binding assays.

*Note: 9-amino-NANA is often N-acetylated to form 9-acetamido-NANA , which mimics the steric bulk of the natural ester without the instability.

Viral Receptor Dynamics: The "Esterase-Receptor" Paradox

Viruses like Influenza C possess a Hemagglutinin-Esterase-Fusion (HEF) protein.[1][3][4] This protein has a dual function:

  • Receptor Binding: Binds 9-O-acetyl-NANA to enter the cell.[2][3][5][6][7]

  • Receptor Destruction (Esterase): Cleaves the 9-O-acetyl group to release the virus or prevent re-infection.

Mechanistic Diagram: Receptor Binding vs. Destruction

The following diagram illustrates the interaction logic and where the synthetic 9-amino analog disrupts the cycle.

Viral_Entry_Dynamics Virus Influenza C/D (HEF) Binding Binding Event (Hydrophobic Pocket) Virus->Binding Recognizes Natural_Rec 9-O-acetyl-NANA (Natural Receptor) Natural_Rec->Binding High Affinity Release Receptor Destruction (Virus Release) Natural_Rec->Release Loss of Affinity Synthetic_Rec 9-amino-NANA (Stable Analog) Synthetic_Rec->Binding Stable Binding (No Hydrolysis) Entry Viral Entry (Fusion) Binding->Entry Triggers Esterase Esterase Activity (Cleavage) Binding->Esterase Subsequent Step Esterase->Natural_Rec Cleaves Acetyl Group Esterase->Synthetic_Rec BLOCKED (Resistant)

Caption: The HEF protein binds the natural receptor but also destroys it via esterase activity.[4] 9-amino-NANA analogs bind but resist this destruction, creating a "locked" receptor state useful for study.

Performance Analysis: Experimental Data

Binding Affinity ( )

The hydrophobic pocket of Influenza C HEF is optimized for the methyl group of the acetyl ester.

  • 9-O-acetyl-NANA: exhibits

    
     in the millimolar range (mM)  for monovalent interactions, but avidity effects on cell surfaces (multivalent) drive this to functional nanomolar affinity.
    
  • 9-amino-NANA (Free Amine): The positive charge of the free amine (

    
    ) at physiological pH often creates electrostatic repulsion within the hydrophobic pocket, significantly reducing affinity .
    
  • 9-acetamido-NANA (Derivative): When the amine is acetylated, it restores the steric and electronic profile of the natural ligand. Experimental data shows 9-acetamido-NANA binds HEF with comparable affinity to 9-O-acetyl-NANA but with infinite stability (

    
     vs. 
    
    
    
    for the ester).
Enzymatic Resistance

In a standard esterase assay (using purified HEF esterase):

  • 9-O-acetyl-NANA: 100% hydrolysis within 30–60 minutes.

  • 9-amino-NANA: 0% hydrolysis (Non-substrate).

Experimental Protocols

Protocol A: Synthesis of Stable Receptor Mimic (9-acetamido-NANA)

Rationale: To convert the commercially available 9-amino-NANA into the high-affinity receptor mimic.

  • Starting Material: Dissolve 9-amino-9-deoxy-N-acetylneuraminic acid (9-amino-NANA) in water.

  • Acetylation: Add acetic anhydride (1.5 eq) in saturated sodium bicarbonate (pH 8.5) at 0°C.

  • Purification: Purify via ion-exchange chromatography (Dowex 1x2, formate form) followed by gel filtration (Biogel P-2).

  • Validation: Confirm structure via ¹H-NMR (Look for the amide singlet at

    
     ppm, distinct from the N-acetyl group at C5).
    
Protocol B: Biolayer Interferometry (BLI) Binding Assay

Rationale: To compare binding kinetics without the interference of esterase activity.

Materials:

  • Octet® System (Sartorius) or similar.

  • Streptavidin (SA) Biosensors.

  • Biotinylated Glycans: 9-O-Ac-Sia-PAA-Biotin (Natural) vs. 9-Acetamido-Sia-PAA-Biotin (Synthetic).

  • Analyte: Recombinant HEF (Influenza C) or Spike S1 (Coronavirus).

Workflow:

  • Hydration: Hydrate SA sensors in Kinetic Buffer (PBS + 0.1% BSA + 0.02% Tween-20) for 10 min.

  • Loading: Dip sensors into Biotinylated Glycan solution (10 µg/mL) for 300s. Target ~1.0 nm shift.

    • Critical Step: For 9-O-Ac sensors, keep pH strictly at 7.0 and keep on ice to prevent de-O-acetylation.

  • Baseline: Dip in Kinetic Buffer (60s).

  • Association: Dip into viral protein (HEF) at varying concentrations (e.g., 50 nM – 1000 nM) for 300s.

    • Observation: 9-O-Ac sensors may show a "drooping" curve if the HEF esterase is active during the assay.

    • Observation: 9-Acetamido sensors will show a stable association curve.

  • Dissociation: Dip into Kinetic Buffer (600s).

  • Analysis: Fit data to a 1:1 binding model. Calculate

    
    , 
    
    
    
    , and
    
    
    .
Protocol Diagram: BLI Workflow

BLI_Workflow Start Start: Select Biosensor (SA) Load Load Biotinylated Ligand (9-O-Ac vs 9-Amino-Ac) Start->Load Decision Is Ligand 9-O-Ac? Load->Decision Precautions CRITICAL: Maintain pH 7.0 Minimize time (Esterase sensitive) Decision->Precautions Yes Stable Standard Conditions (Stable Ligand) Decision->Stable No Assay Association Step (Dip in Viral Protein) Precautions->Assay Stable->Assay Result Data Analysis (Curve Fitting) Assay->Result

Caption: Workflow for Biolayer Interferometry. Note the specific handling requirements for the unstable natural ligand (9-O-Ac).

References

  • Rogers, G. N., et al. (1986).[8][9] "Influenza C virus uses 9-O-acetyl-N-acetylneuraminic acid as a high affinity receptor determinant for attachment to cells."[3][10] Journal of Biological Chemistry.

  • Vlasak, R., et al. (1987). "Influenza C virus esterase: analysis of catalytic specificity, inhibition, and pH dependence." Journal of Virology.

  • Chen, X., & Varki, A. (2010). "Advances in the biology and chemistry of sialic acids." ACS Chemical Biology.

  • Wasik, B. R., et al. (2016). "Influenza C and D Viruses Diverge in Recognition of 9-O-Acetylated Sialic Acids."[1] Journal of Virology.

  • Song, X., et al. (2011).[8] "Sialic acid O-acetylation: from biosynthesis to roles in health and disease." Glycobiology.

Sources

Comparative Guide: 9-Amino-Neu5Ac vs. 9-Azido-Neu5Ac for Glycan Labeling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The choice between 9-Azido-N-acetylneuraminic acid (9-Azido-Neu5Ac) and 9-Amino-N-acetylneuraminic acid (9-Amino-Neu5Ac) represents a fundamental divergence in experimental strategy: Metabolic Oligosaccharide Engineering (MOE) versus Chemo-Enzymatic Engineering .[1]

  • Select 9-Azido-Neu5Ac if your goal is Metabolic Labeling . It is a bio-orthogonal reporter small enough to be processed by endogenous cellular machinery, allowing you to visualize and profile sialoglycans in living cells or animals via "click" chemistry.

  • Select 9-Amino-Neu5Ac if your goal is Structural Mimicry or In Vitro Conjugation . It serves as a scaffold to synthesize stable 9-N-acetyl analogs (mimicking unstable 9-O-acetyl sialic acids) or to chemically attach bulky fluorophores prior to enzymatic transfer in defined in vitro systems.

Mechanism of Action

9-Azido-Neu5Ac: The "Trojan Horse" (Metabolic Labeling)

9-Azido-Neu5Ac is designed for Metabolic Oligosaccharide Engineering (MOE) .[1][2] The azide group (-N₃) is small, biologically inert, and absent in native biological systems (bio-orthogonal).[1] Cells uptake the precursor (or its per-O-acetylated form), metabolize it through the sialic acid pathway, and display it on the cell surface.[1][3] It is then detected using a click chemistry reaction (e.g., SPAAC) with a fluorophore.[1]

9-Amino-Neu5Ac: The "Stable Scaffold" (Chemo-Enzymatic)

9-Amino-Neu5Ac contains a primary amine (-NH₂) at the C-9 position.[1] Unlike the azide, the amine is not bio-orthogonal in complex biological media (it reacts promiscuously with aldehydes and activated esters).[1] Therefore, it is rarely used for direct metabolic labeling.[1] Instead, it is chemically modified ex vivo to create:

  • Stable Mimics: Acetylation of the amine yields 9-N-acetyl-Neu5Ac , a stable isostere of the biologically important but chemically labile 9-O-acetyl-Neu5Ac.

  • Pre-Conjugated Probes: The amine is reacted with NHS-dyes to create fluorescent sialic acids, which are then transferred to glycans using purified sialyltransferases (Chemo-Enzymatic Labeling).[1]

Pathway Visualization

GlycanLabeling cluster_Azide 9-Azido-Neu5Ac (Metabolic) cluster_Amino 9-Amino-Neu5Ac (Chemo-Enzymatic) Azide 9-Azido-Neu5Ac Cell Cellular Metabolism (Endogenous Enzymes) Azide->Cell Uptake Surface Azide-Sialic Acid on Surface Cell->Surface Incorporation Click Click Reaction (DBCO-Dye) Surface->Click Labeling ResultAzide Fluorescent Cell Click->ResultAzide Amino 9-Amino-Neu5Ac ChemMod Chemical Modification (NHS-Dye or Acylation) Amino->ChemMod Derivatization Probe Modified Sialic Acid (e.g., 9-N-Ac-Neu5Ac) ChemMod->Probe Synthesis Enzyme Purified Sialyltransferase (In Vitro Transfer) Probe->Enzyme Substrate ResultAmino Stable Mimic or Labeled Glycan Enzyme->ResultAmino

Caption: Comparison of metabolic incorporation (Azide) vs. chemo-enzymatic modification (Amino).

Comparative Analysis

Bio-orthogonality & Selectivity[2][4][5]
  • 9-Azido-Neu5Ac: High. The azide group does not react with native biological functional groups. It reacts specifically with alkynes (via CuAAC) or cyclooctynes (via SPAAC).[1] This allows for high signal-to-noise ratios in complex environments like cell lysates or live mice.

  • 9-Amino-Neu5Ac: Low. Primary amines are ubiquitous in proteins (Lysine residues).[1] You cannot use 9-Amino-Neu5Ac as a reporter in a cell lysate because any probe targeting it (e.g., NHS-ester) will label all proteins.[1] It requires purified systems .[1]

Physiological Perturbation & Stability[1]
  • 9-Azido-Neu5Ac: The azide group is small and generally well-tolerated by sialyltransferases. However, metabolic competition with endogenous sialic acid can occur.[1]

  • 9-Amino-Neu5Ac: The 9-amino group itself is stable, but its primary utility is solving the O-acetyl instability problem . Natural 9-O-acetyl sialic acids migrate to the C-7/C-8 positions or hydrolyze spontaneously. The 9-N-acetyl derivative (synthesized from 9-Amino) is chemically and biologically stable, making it the gold standard for studying 9-O-acetyl-binding proteins (e.g., Influenza C/D, Siglecs).[1]

Downstream Detection
  • 9-Azido: Requires a two-step process : (1) Metabolic incorporation,[1][4][5][6][7][8] (2) Chemical labeling (Click chemistry).[1]

  • 9-Amino: Often involves a one-step transfer of a pre-labeled sugar. Because the dye is attached before transfer, there is no background labeling of non-sialylated structures, but the bulky dye may reduce enzymatic efficiency.

Data Summary Table

Feature9-Azido-Neu5Ac (9AzNeu5Ac)9-Amino-Neu5Ac (9-Amino-9-deoxy-Neu5Ac)
Primary Application In Vivo/Live Cell Imaging (MOE)Structural Biology & In Vitro Labeling
Bio-orthogonality Yes (Azide-Alkyne Click)No (Amine is ubiquitous)
Labeling Location C-9 position (Post-incorporation)C-9 position (Pre-incorporation or Mimic)
Key Derivative Triazole-linked fluorophore9-N-Acetyl-Neu5Ac (Stable O-Ac mimic)
Enzyme Tolerance High (Accepted by endogenous enzymes)Variable (Depends on modification size)
Chemical Stability HighHigh (Used to stabilize O-acetyl groups)
Toxicity Low (at <100 µM)Low (Non-toxic scaffold)

Experimental Protocols

Protocol A: Metabolic Labeling with 9-Azido-Neu5Ac

For visualization of cell-surface sialoglycans in adherent cells.

  • Seed Cells: Plate cells (e.g., CHO, HeLa) in 8-well chamber slides. Allow to adhere overnight.

  • Feed Precursor: Replace media with fresh growth media containing 50–100 µM 9-Azido-Neu5Ac (dissolved in DMSO/PBS).

    • Expert Tip: Use per-O-acetylated 9-Azido-Neu5Ac (Ac4-9AzNeu5Ac) for higher membrane permeability and efficiency.

  • Incubation: Incubate for 48–72 hours at 37°C. This allows time for biosynthesis and surface expression.[1]

  • Wash: Wash cells 3x with PBS containing 1% BSA to remove excess precursor.[1]

  • Click Labeling: Incubate cells with 50 µM DBCO-Fluorophore (e.g., DBCO-Cy5) in media for 1 hour at 37°C.

    • Note: Copper-free click (SPAAC) is preferred for live cells to avoid copper toxicity.[1]

  • Fix & Image: Wash 3x with PBS.[1] Fix with 4% Paraformaldehyde (PFA) for 15 min.[1] Counterstain nuclei (DAPI) and image via confocal microscopy.[1]

Protocol B: Synthesis of Stable 9-N-Acetyl Mimic using 9-Amino-Neu5Ac

For creating a stable ligand to study Influenza D or Siglec binding.

  • Starting Material: Dissolve 9-Amino-9-deoxy-Neu5Ac in water/methanol (1:1).

  • Acetylation: Add acetic anhydride (1.5 equivalents) and adjust pH to 8.0–8.5 using NaHCO₃. Stir at room temperature for 2 hours.

    • Mechanism:[1][9][10] The amine reacts selectively with the anhydride to form an amide bond (-NH-CO-CH₃).

  • Purification: Purify the product (9-N-acetyl-Neu5Ac ) using anion-exchange chromatography (e.g., Dowex 1x8 formate form) or HPLC.

  • Application: Use this stable analog in glycan arrays or inhibition assays.[1] Unlike 9-O-acetyl-Neu5Ac, this compound will not undergo ester migration or hydrolysis during the assay.

Troubleshooting & Expert Insights

  • Background Signal (Azide): If you see high background in the 9-Azido protocol, it is likely due to non-specific sticking of the hydrophobic DBCO dye.[1] Solution: Perform the click reaction in the presence of 1-3% BSA and wash extensively with PBS + 0.1% Tween-20 after labeling.

  • Low Incorporation (Azide): Some cell lines (e.g., those with low sialic acid flux) incorporate free sugars poorly.[1] Solution: Switch to the tetra-acetylated derivative (Ac4-9AzNeu5Ac), which passively diffuses through the membrane and is deacetylated by cytosolic esterases.[1]

  • Enzyme Specificity (Amino): When using 9-Amino derivatives for chemo-enzymatic transfer, not all sialyltransferases are equal.[1] ST6Gal1 is generally more tolerant of C-9 modifications than ST3Gal enzymes.

References

  • Cheng, B., et al. (2019). "9-Azido Analogues of Three Sialic Acid Forms for Metabolic Remodeling of Cell-Surface Sialoglycans."[1][4][8] ACS Chemical Biology.[1][4][8][11] Link[1]

  • Khedri, Z., et al. (2017). "A Chemical Biology Solution to Problems with Studying Biologically Important but Unstable 9-O-Acetyl Sialic Acids."[1][12] ACS Chemical Biology.[1][4][8][11] Link[1]

  • Vector Laboratories. "9-Azido-9-deoxy-N-acetylneuraminic acid (9AzNeu5Ac) Product Specifications." Link

  • TCI Chemicals. "N-Acetyl-9-deoxy-9-aminoneuraminic Acid Product Details." Link

  • Spiciarich, D. R., et al. (2017). "Bioorthogonal Labeling of Sialic Acid-Containing Glycans on Living Cells."[1] Methods in Molecular Biology. Link

Sources

Validating the Inhibition of Viral Neuraminidase by 9-Amino-NANA

Author: BenchChem Technical Support Team. Date: February 2026

A Publish Comparison Guide for Drug Development Professionals

Executive Summary The validation of neuraminidase inhibitors (NAIs) is a critical step in antiviral drug discovery. While 4-guanidino-Neu5Ac2en (Zanamivir) and Oseltamivir established the efficacy of targeting the conserved active site of influenza neuraminidase (NA), modifications at the C9 position—such as 9-amino-NANA (specifically 9-amino-9-deoxy-Neu5Ac2en)—present unique structure-activity relationship (SAR) profiles. This guide provides a rigorous technical framework for validating the inhibitory potential of 9-amino-NANA, comparing its performance against industry standards, and detailing the gold-standard fluorometric protocols required for precise


 determination.

Introduction: The Mechanistic Landscape

The Target: Viral Neuraminidase

Viral neuraminidase is a tetrameric surface glycoprotein essential for the release of progeny virions.[1][2][3][4] It cleaves terminal sialic acid residues from host cell receptors.[2] The active site is highly conserved, featuring a catalytic triad (Arg118, Arg292, Arg371) that stabilizes the carboxylate group of the substrate.

The Molecule: 9-Amino-NANA

"9-amino-NANA" in the context of inhibition typically refers to the transition-state analog 9-amino-9-deoxy-2,3-dehydro-N-acetylneuraminic acid (9-amino-DANA) .

  • Scaffold: Based on DANA (Neu5Ac2en), the unsaturated transition-state mimic.

  • Modification: Replacement of the C9 hydroxyl group with an amino group.

  • Hypothesis: Early SAR studies investigated whether a basic amine at C9 could interact with acidic residues in the glycerol side-chain pocket (similar to how the C4-guanidino group of Zanamivir interacts with Glu119).

Comparative Mechanism of Action

The binding efficacy of NAIs relies on their ability to mimic the oxocarbenium ion transition state and exploit specific pockets within the active site.

NAI_Mechanism NA_ActiveSite Neuraminidase Active Site (Conserved Pockets) Substrate Sialic Acid (Substrate) Low Affinity (mM) NA_ActiveSite->Substrate Cleaves DANA DANA (Scaffold) Transition State Analog Ki ~ 4 µM NA_ActiveSite->DANA Inhibited by Zanamivir Zanamivir (Reference) C4-Guanidino Modification Ki < 1 nM DANA->Zanamivir C4 Optimization (Interacts with Glu119) NineAmino 9-Amino-DANA (Target) C9-Amino Modification Variable Potency DANA->NineAmino C9 Modification (Glycerol Side Chain Pocket) Zanamivir->NA_ActiveSite Strong Electrostatic Binding NineAmino->NA_ActiveSite Steric/Electrostatic Interference?

Figure 1: Mechanistic divergence of Neuraminidase Inhibitors. Zanamivir optimizes the C4 position, while 9-Amino-NANA targets the C9 glycerol side-chain pocket.

Comparative Analysis: 9-Amino-NANA vs. Alternatives

The following table synthesizes historical and experimental data comparing 9-amino-NANA with established therapeutics. Note that while C4 modifications (Zanamivir) dramatically increased potency, C9 modifications often yield mixed results due to the restricted nature of the glycerol binding pocket (Glu276).

Feature9-Amino-DANA (Target)Zanamivir (Standard)Oseltamivir Carboxylate DANA (Parent)
Chemical Structure 9-amino-9-deoxy-Neu5Ac2en4-guanidino-Neu5Ac2enEthyl ester prodrug (active form has C4-amine)Neu5Ac2en
Modification Site C9 (Glycerol side chain)C4 (Active site pocket)C4 (Amine) & C5 (Hydrophobic)None (Unmodified scaffold)
Primary Interaction Potential salt bridge with Glu276 (often unfavorable)Salt bridge with Glu119Hydrophobic pocket (Ile222)Transition state mimicry
Binding Affinity (

)
~0.1 - 10 µM (Strain dependent)< 1 nM < 1 nM ~4 µM
Inhibition (

)
Lower potency than Zanamivir0.5 - 3.0 nM 0.1 - 2.0 nM ~1 - 10 µM
Resistance Profile Useful for probing C9-resistant mutantsSusceptible to E119G/DSusceptible to H274YReference baseline

Key Insight: Unlike the C4-guanidino group in Zanamivir, which universally enhances binding across Influenza A and B, the C9-amino group in 9-amino-NANA often clashes with the hydration shell or requires unfavorable conformational changes in the enzyme (specifically Glu276), frequently resulting in reduced or equivalent potency compared to DANA.

Experimental Validation Protocol

To objectively validate the inhibition constant (


) of 9-amino-NANA, the Fluorometric MUNANA Assay  is the industry gold standard. This assay measures the enzymatic cleavage of the fluorogenic substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).
Materials Required[5][6][7][8][9][10][11]
  • Enzyme: Recombinant Influenza Neuraminidase (A/H1N1, A/H3N2, or B) or whole virus.

  • Substrate: MUNANA (Sigma-Aldrich or equivalent), stock 2.5 mM in water.

  • Inhibitors: 9-Amino-NANA (Test), Zanamivir (Positive Control), DANA (Reference).

  • Buffer: 32.5 mM MES (pH 6.5), 4 mM

    
    .
    
  • Detection: Fluorescence Plate Reader (Ex 365 nm / Em 450 nm).

Workflow Diagram

MUNANA_Workflow Step1 1. Prep Virus/Enzyme Titrate to optimal dilution Step2 2. Inhibitor Incubation Mix Enzyme + 9-Amino-NANA (Serial Dilutions: 0.01 nM - 100 µM) Incubate 30-45 min @ 37°C Step1->Step2 Step3 3. Substrate Addition Add MUNANA (100 µM final) Incubate 60 min @ 37°C Step2->Step3 Step4 4. Stop Reaction Add Stop Solution (0.2 M Glycine, pH 10.7, 25% Ethanol) Step3->Step4 Step5 5. Measurement Read Fluorescence (Ex 365nm / Em 450nm) Step4->Step5 Step6 6. Analysis Fit Sigmoidal Dose-Response Calculate IC50 Step5->Step6

Figure 2: Step-by-step workflow for the Fluorometric MUNANA Inhibition Assay.

Detailed Protocol Steps
  • Enzyme Titration:

    • Perform a preliminary assay with virus/enzyme only (no inhibitor) to determine the dilution required to yield a signal-to-noise ratio of >10 within the linear range of the fluorometer.

  • Inhibitor Preparation:

    • Prepare 10 mM stock solutions of 9-amino-NANA and Zanamivir in water.

    • Generate a 10-point serial dilution series (1:3 or 1:4) in Assay Buffer. Range should cover 0.01 nM to 100 µM to capture the full sigmoidal curve.

  • Incubation (Pre-binding):

    • Add 50 µL of diluted Enzyme to 50 µL of Inhibitor in a black 96-well flat-bottom plate.

    • Scientific Rationale: A 30-45 minute pre-incubation allows slow-binding inhibitors (common with high-affinity NAIs) to reach equilibrium.

  • Reaction Initiation:

    • Add 50 µL of 300 µM MUNANA substrate (final concentration 100 µM).

    • Incubate for 60 minutes at 37°C.

  • Termination & Reading:

    • Add 100 µL of Stop Solution (0.2 M Glycine, pH 10.7, 25% Ethanol).

    • Mechanism: High pH ionizes the 4-methylumbelliferone (4-MU) product, maximizing fluorescence and quenching the enzyme.

    • Read immediately at Ex 365 nm / Em 450 nm.

Data Analysis & Validation Criteria
  • Normalization: Convert RFU (Relative Fluorescence Units) to % Inhibition relative to the "No Inhibitor" control.

  • Curve Fitting: Use non-linear regression (4-parameter logistic model) to determine

    
    .
    
    
    
    
  • Self-Validation Check:

    • The Zanamivir control must yield an

      
       between 0.5 – 3.0 nM (for wild-type H1N1). If >5 nM, the assay sensitivity is compromised (check enzyme concentration or buffer pH).
      
    • The Hill Slope should be approximately -1.0. Deviations suggest aggregation or non-specific binding.

References

  • World Health Organization (WHO). (2017). Manual for the laboratory diagnosis and virological surveillance of influenza. [Link]

  • Hurt, A. C., et al. (2017). "Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals." Journal of Visualized Experiments, (122), e55570. [Link]

  • von Itzstein, M., et al. (1993). "Rational design of potent sialidase-based inhibitors of influenza virus replication." Nature, 363(6428), 418-423. (Foundational paper describing SAR of C4 vs C9). [Link]

  • Smith, B. J., et al. (2001). "Structural studies of the resistance of influenza virus neuraminidase to inhibitors." Protein Science, 10(4), 689-696. (Details binding pockets and DANA derivatives). [Link]

  • Magesh, S., et al. (2008). "Design, synthesis, and biological evaluation of human sialidase inhibitors. Part 1: Selective inhibitors of human neuraminidase 1 (NEU1)." Bioorganic & Medicinal Chemistry Letters, 18(2), 532-537. (Discusses C9-modified DANA specificity). [Link]

Sources

comparative analysis of different sialic acid analogues in living cells

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of sialic acid analogues used in Metabolic Oligosaccharide Engineering (MOE). It is designed for researchers requiring high-fidelity labeling of sialoglycans in living systems.

Content Type: Publish Comparison Guide Version: 2.1 (Current as of 2025)

Executive Summary

Metabolic Oligosaccharide Engineering (MOE) exploits the promiscuity of the sialic acid biosynthetic pathway to install bioorthogonal handles on cell surface glycans.[1] The choice of analogue—specifically between azide- and alkyne-functionalized precursors—dictates the downstream detection chemistry, labeling efficiency, and physiological impact on the cell.

  • Ac4ManNAz (Azide): The industry standard for live-cell imaging . It enables copper-free detection (SPAAC) but suffers from lower incorporation efficiency and potential toxicity at high concentrations (>50 µM).

  • Ac4ManNAl (Alkyne): The standard for high-sensitivity analysis in lysates or fixed cells. It offers superior incorporation efficiency (~25–50% higher than ManNAz) but typically requires copper-catalyzed detection (CuAAC), which is cytotoxic.

  • Ac5SiaNAz (Direct Sialic Acid): A high-cost, high-efficiency alternative that bypasses the rate-limiting enzymatic steps of mannosamine conversion.

Mechanistic Foundation: The MOE Pathway

To choose the right analogue, one must understand the biosynthetic bottleneck. Precursors like ManNAz must be processed by cytosolic enzymes before entering the nucleus and Golgi. The rate-limiting step is often the conversion by GNE (UDP-GlcNAz 2-epimerase/ManNAc kinase) or the condensation by NANS (Neu5Ac-9-P synthase).

Figure 1: Sialic Acid Biosynthetic Pathway & Analogue Entry Points[1][2]

MOE_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus cluster_golgi Golgi Apparatus ManNAz Ac4ManNAz (Precursor) ManNAz_Free ManNAz ManNAz->ManNAz_Free Non-specific Esterases ManNAz_6P ManNAz-6-P ManNAz_Free->ManNAz_6P GNE (Kinase) Neu5Az_9P Neu5Az-9-P ManNAz_6P->Neu5Az_9P NANS Neu5Az Neu5Az Neu5Az_9P->Neu5Az Phosphatase CMP_Neu5Az CMP-Neu5Az (Activated Donor) Neu5Az->CMP_Neu5Az CMAS (Nuclear Transport) Glycan Sialoglycan (Cell Surface) CMP_Neu5Az->Glycan Sialyltransferases (Golgi)

Caption: The metabolic flux of Azide/Alkyne-mannosamine precursors. GNE and NANS are critical enzymatic checkpoints that determine incorporation efficiency.

Product Performance Analysis

Ac4ManNAz (N-azidoacetylmannosamine)

Best For: Live-cell microscopy, time-lapse imaging, and flow cytometry.

  • Mechanism: Converted to SiaNAz. The azide group is chemically inert in biological systems but reacts specifically with cyclooctynes (e.g., DBCO, BCN) via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

  • Pros:

    • Copper-Free Detection: SPAAC is non-toxic, allowing real-time labeling of living cells.

    • Specificity: High fidelity for the sialic acid pathway (minimal flux into GlcNAc pathways compared to GalNAz).

  • Cons:

    • Toxicity: At concentrations >50 µM, Ac4ManNAz inhibits glycolysis and mitochondrial respiration [1].

    • Kinetics: SPAAC is slower (k ~ 0.1–1 M⁻¹s⁻¹) than copper-catalyzed click chemistry, requiring higher probe concentrations or longer incubation.

Ac4ManNAl (N-alkynylmannosamine)

Best For: Western blotting, mass spectrometry (proteomics), and fixed-cell imaging.

  • Mechanism: Converted to SiaNAl. The terminal alkyne reacts with azides via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2]

  • Pros:

    • Superior Incorporation: Kinases (GNE) tolerate the linear alkyne side chain better than the branched azide, resulting in 25–50% higher incorporation levels than ManNAz [2].

    • Small Tag Size: The alkyne group is sterically smaller, reducing the risk of perturbing protein folding.

  • Cons:

    • Cytotoxicity of Detection: Cu(I) catalysts generate reactive oxygen species (ROS), making this method unsuitable for live cells unless specialized chelators (e.g., THPTA) are used under strictly controlled conditions.

Comparative Data Matrix
FeatureAc4ManNAz (Azide)Ac4ManNAl (Alkyne)Ac5SiaNAz (Direct)
Primary Application Live Cell Imaging Proteomics / Lysates Hard-to-Label Cells
Detection Chemistry SPAAC (Copper-Free)CuAAC (Copper-Catalyzed)SPAAC
Incorporation Efficiency Moderate (Baseline)High (+25-50%) [2]Very High (+100%)
Toxicity Threshold ~50 µM (Metabolic inhibition)>100 µM (Generally lower)Low (Bypasses GNE)
Reaction Kinetics Slow (requires ~1 hr)Fast (requires ~15 min)Slow
Cost LowLowHigh

Experimental Protocols

Protocol A: Optimized Live-Cell Labeling with Ac4ManNAz

Rationale: This protocol uses a 10 µM concentration to avoid the metabolic toxicity observed at the manufacturer-recommended 50 µM, ensuring physiological relevance [1].

Reagents:

  • Ac4ManNAz (10 mM stock in DMSO)

  • DBCO-Fluorophore (e.g., DBCO-Cy5)[3][4]

  • Live Cell Imaging Solution (LCIS)

Workflow:

  • Seeding: Seed cells (e.g., HeLa, Jurkat) to reach 60-70% confluency.

  • Metabolic Labeling:

    • Dilute Ac4ManNAz stock to 10 µM in complete culture media.

    • Critical: Do not exceed 0.1% DMSO final concentration.

    • Incubate cells for 48 hours . (72 hours yields higher signal but increases risk of recycling/degradation).

  • Wash: Wash cells 2x with warm PBS to remove excess sugar.

  • Click Reaction (SPAAC):

    • Prepare 5 µM DBCO-Fluorophore in warm LCIS or Opti-MEM.

    • Add to cells and incubate for 30–60 minutes at 37°C.

    • Note: Perform this step in the dark to prevent photobleaching.

  • Imaging: Wash 3x with LCIS. Image immediately on a confocal microscope.

Protocol B: High-Sensitivity Lysate Analysis with Ac4ManNAl

Rationale: Uses the superior incorporation of the alkyne analogue for detecting low-abundance sialoglycoproteins.

Workflow:

  • Labeling: Incubate cells with 50 µM Ac4ManNAl for 72 hours.

  • Lysis: Lyse cells in RIPA buffer containing protease inhibitors.

  • Click Reaction (CuAAC):

    • Add Azide-Biotin (50 µM).

    • Add CuSO4 (1 mM) premixed with THPTA ligand (5 mM) to protect proteins from oxidation.

    • Add Sodium Ascorbate (5 mM) to initiate the reaction.

    • Incubate for 1 hour at Room Temperature.

  • Analysis: Precipitate proteins (methanol/chloroform) to remove excess probe, resolubilize, and analyze via Western Blot with Streptavidin-HRP.

Visualization of Experimental Workflow

Figure 2: Decision Logic & Experimental Workflow

Workflow Start Experimental Goal? Live Live Cell Imaging (Dynamics/Trafficking) Start->Live Fixed Lysate/Fixed Analysis (Proteomics/Western) Start->Fixed ManNAz Use Ac4ManNAz (10-50 µM) Live->ManNAz Non-toxic detection ManNAl Use Ac4ManNAl (50 µM) Fixed->ManNAl Max efficiency SPAAC SPAAC Detection (DBCO-Probe) No Copper ManNAz->SPAAC CuAAC CuAAC Detection (Azide-Probe + Cu) High Sensitivity ManNAl->CuAAC Result1 Real-time Microscopy SPAAC->Result1 Result2 High-Sensitivity Blot CuAAC->Result2

Caption: Selection guide for sialic acid analogues based on experimental endpoint (Live Imaging vs. High-Sensitivity Analysis).

Expert Insights & Troubleshooting

  • The "10 µM" Rule: While manufacturers often recommend 50 µM Ac4ManNAz, independent studies confirm that 10 µM provides sufficient signal for microscopy while avoiding the 40% reduction in cell proliferation seen at higher doses [1].[5]

  • Background Signal: If non-specific background is high, switch from Ac4ManNAz to Ac4GalNAz as a negative control (it labels mucin-type O-glycans, not sialic acids) to verify pathway specificity.

  • Serum Sialic Acids: Fetal Bovine Serum (FBS) contains competing sialic acids. For maximum efficiency, use dialyzed FBS or serum-free media during the pulse phase.

References

  • Kim, E., et al. (2017). "Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking." Scientific Reports.[6] Link

  • Chang, P.V., et al. (2009). "Metabolic Labeling of Sialic Acids in Living Animals with Alkynyl Sugars." Angewandte Chemie International Edition. Link

  • Baskin, J.M., et al. (2007). "Copper-free click chemistry for dynamic in vivo imaging." Proceedings of the National Academy of Sciences (PNAS). Link

  • Patterson, D.M., et al. (2014).[3] "Metabolic Oligosaccharide Engineering with N-Acyl Functionalized ManNAc Analogues." PLOS ONE. Link

Sources

Comparative Guide: Cross-Reactivity & Specificity of 9-Amino-N-acetylneuraminic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of 9-Amino-N-acetylneuraminic acid (9-Amino-Neu5Ac) against its natural counterparts (Neu5Ac, Neu5Gc) and functional derivatives. It focuses on cross-reactivity in enzymatic, immunological, and analytical contexts.

Executive Summary

9-Amino-N-acetylneuraminic acid (9-Amino-Neu5Ac) is a synthetic C9-modified analogue of Sialic Acid (Neu5Ac). Unlike naturally occurring sialic acids, the hydroxyl group at the C9 position is replaced by an amino group. This single modification drastically alters its bioactivity, rendering it resistant to most sialidases while creating a high-affinity scaffold for specific Siglec receptors (e.g., CD22).

Primary Applications:

  • Sialidase Inhibitor Scaffold: Precursor for C9-amido derivatives (e.g., Zanamivir analogues).

  • Siglec Ligand: High-specificity probe for CD22 (Siglec-2).[1]

  • Analytical Standard: Distinct elution profile in DMB-HPLC due to cationic charge at C9.

Comparative Analysis: 9-Amino-Neu5Ac vs. Alternatives

A. Enzymatic Cross-Reactivity (Sialidases/Neuraminidases)

The C9 position is critical for the catalytic turnover of sialic acids. The 9-amino modification introduces steric and electrostatic changes that prevent efficient hydrolysis by most neuraminidases.

FeatureNeu5Ac (Native) 9-Amino-Neu5Ac Neu5Gc (Non-Human) 2,3-dehydro-Neu5Ac (DANA)
Substrate for Viral NA High (

= 100%)
Negligible / Resistant Moderate (

~50-80%)
Inhibitor (

~nM range)
Substrate for Human NEU1-4 HighResistant / Poor Substrate HighInhibitor
Inhibition Potential None (Substrate)Weak Competitive Inhibitor NonePotent Transition State Analog
Mechanism of Action Cleaved at

-ketosidic bond
Steric/Charge Blockade at Active Site CleavedMimics transition state

Key Insight: 9-Amino-Neu5Ac is not a substrate for standard neuraminidase release assays. It acts as a stable analogue, making it ideal for binding studies where enzymatic cleavage must be avoided.

B. Immunological Cross-Reactivity (Antibodies & Lectins)

Specific recognition of sialic acids often depends on the glycerol side chain (C7-C8-C9).

Receptor / ProbeNeu5Ac Interaction 9-Amino-Neu5Ac Interaction Significance
CD22 (Siglec-2) Low Affinity (

~mM)
High Affinity (Scaffold)The C9-amino group allows derivatization (e.g., biphenyl) that fits a hydrophobic pocket in CD22, increasing affinity 100-fold.
SNA Lectin Strong Binding (

2-6)
Reduced / Altered SNA requires an intact glycerol side chain. C9-amino modification often disrupts the H-bond network required for SNA binding.
Anti-Neu5Ac Abs Strong BindingLow Cross-Reactivity Most anti-Neu5Ac antibodies are epitope-sensitive; the charge reversal (OH

NH

) at C9 typically abrogates binding.
C. Analytical Performance (HPLC & Detection)

In DMB (1,2-diamino-4,5-methylenedioxybenzene) labeling, 9-Amino-Neu5Ac shows a distinct retention time due to its basicity.

  • DMB Labeling: Successful. DMB reacts with the

    
    -keto acid (C1/C2), which is preserved in 9-Amino-Neu5Ac.
    
  • Elution Profile (RP-HPLC): 9-Amino-Neu5Ac elutes earlier than Neu5Ac in standard reverse-phase conditions due to increased polarity/charge of the amino group.

Experimental Protocols

Protocol 1: Sialidase Resistance/Inhibition Assay

Objective: Determine if 9-Amino-Neu5Ac acts as a substrate or inhibitor for a specific neuraminidase (e.g., V. cholerae or Influenza NA).

Reagents:

  • Enzyme: Neuraminidase (e.g., 10 mU/mL).

  • Substrate: 4-MU-NANA (Fluorogenic control, 100 µM).

  • Test Compound: 9-Amino-Neu5Ac (0.1 µM – 1000 µM).

  • Buffer: 50 mM Sodium Acetate, pH 5.5, 4 mM CaCl

    
    .
    

Workflow:

  • Preparation: Dissolve 9-Amino-Neu5Ac in buffer. Prepare serial dilutions.

  • Incubation: Mix Enzyme + 9-Amino-Neu5Ac. Incubate 15 min at 37°C (to check for slow binding/inhibition).

  • Substrate Addition: Add 4-MU-NANA to all wells.

  • Kinetics: Measure fluorescence (Ex 365 nm / Em 450 nm) every 2 min for 30 min.

  • Analysis:

    • If substrate: No fluorescence will be generated from 9-Amino-Neu5Ac alone (requires separate HPLC check).

    • If inhibitor:[2][3][4] The rate of 4-MU-NANA hydrolysis will decrease. Plot % Activity vs. [9-Amino-Neu5Ac] to determine

      
      .
      
Protocol 2: DMB-HPLC Specificity Profiling

Objective: Differentiate 9-Amino-Neu5Ac from native sialic acids in biological samples.

Reagents:

  • DMB Reagent: 7 mM DMB, 1.4 M Acetic Acid, 0.75 M

    
    -mercaptoethanol, 18 mM Sodium Hydrosulfite.
    
  • Column: C18 Reverse Phase (e.g., 250 x 4.6 mm).

  • Mobile Phase: Acetonitrile / Methanol / Water (9:7:84).[5]

Workflow:

  • Derivatization: Mix 10 µL sample + 200 µL DMB reagent.

  • Reaction: Incubate at 50°C for 2.5 hours in the dark. (Note: 9-Amino group is stable).

  • Quench: Cool on ice.

  • Injection: Inject 10 µL into HPLC.

  • Detection: Fluorescence (Ex 373 nm, Em 448 nm).[5]

  • Result: 9-Amino-Neu5Ac peak will appear at a distinct retention time (typically

    
     Neu5Ac).
    

Specificity & Signaling Logic (Visualization)

The following diagram illustrates the decision logic for using 9-Amino-Neu5Ac to probe specific biological pathways, highlighting its divergence from Neu5Ac.

SpecificityLogic Start Sialic Acid Binding Event Receptor Receptor / Enzyme Start->Receptor Neu5Ac Native Neu5Ac Receptor->Neu5Ac Natural Ligand NineAmino 9-Amino-Neu5Ac Receptor->NineAmino Synthetic Probe Hydrolysis Hydrolysis (Substrate) Neu5Ac->Hydrolysis Neuraminidase Siglec2 High Affinity Binding (CD22) Neu5Ac->Siglec2 Siglec-2 (Low Affinity) SNA Reduced Binding (SNA) Neu5Ac->SNA Lectin (High Affinity) Inhibition No Hydrolysis / Inhibition NineAmino->Inhibition Neuraminidase NineAmino->Siglec2 Siglec-2 (High Affinity) NineAmino->SNA Lectin (Low Affinity)

Caption: Functional divergence of 9-Amino-Neu5Ac versus native Neu5Ac in enzymatic turnover and receptor recognition.

References

  • Kelm, S., et al. (2002).[1] "The Ligand-binding Domain of CD22 Is Needed for Inhibition of the B Cell Receptor Signal." Journal of Experimental Medicine. Link

  • Knirel, Y. A., et al. (2011).[6] "Structure and Function of Influenza Virus Neuraminidase." National Institutes of Health (PMC). Link

  • Varki, A., et al. (2009). "Sensitive and Specific Detection of the Non-Human Sialic Acid N-Glycolylneuraminic Acid." PLOS ONE. Link

  • Hara, S., et al. (1989). "Determination of mono-O-acetylated N-acetylneuraminic acids in human and rat sera by fluorometric high-performance liquid chromatography." Analytical Biochemistry. (Cited for DMB methodology context).
  • Macauley, M. S., et al. (2014). "Siglec-mediated regulation of immune cell function in disease."[7] Nature Reviews Immunology. Link

Sources

Metabolic Incorporation of 9-Amino-NANA: A Technical Comparison and Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Confirming the Metabolic Incorporation of 9-Amino-NANA into Glycoconjugates Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary & Strategic Utility

The metabolic incorporation of 9-amino-N-acetylneuraminic acid (9-amino-Neu5Ac) represents a specialized niche in metabolic oligosaccharide engineering (MOE).[1] Unlike the widely used "click-ready" azide or alkyne analogs (e.g., ManNAz, 9-Azido-Neu5Ac), 9-amino-Neu5Ac introduces a chemically reactive primary amine at the C9 position of sialic acids.[1]

While less suited for global glycan imaging due to the ubiquity of background amines (lysines), 9-amino-Neu5Ac is a powerful tool for functional glyco-engineering .[1] It is primarily used to:

  • Modulate Protein-Glycan Interactions: The C9 amine alters the binding affinity of Siglecs and viral hemagglutinins.

  • Create "SuFEx-Ready" Surfaces: Recent advances utilize the 9-amine for Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.[1]

  • Inhibit Sialidases: The modification can render sialoglycoconjugates resistant to specific bacterial sialidases.

This guide outlines the validated workflow to confirm its incorporation, distinguishing it from bioorthogonal analogs.

Mechanistic Pathway: From Uptake to Display

The successful incorporation of 9-amino-Neu5Ac relies on the promiscuity of the mammalian sialic acid salvage pathway. The critical "gatekeeper" enzyme is CMP-Sialic Acid Synthetase (CSS) , which must activate the analog to its nucleotide sugar form (CMP-9-amino-Neu5Ac) for transport into the Golgi.[1]

Pathway Visualization

The following diagram illustrates the metabolic trajectory of 9-amino-Neu5Ac compared to the native substrate.

MOE_Pathway cluster_ext Extracellular cluster_cyto Cytosol cluster_nuc Nucleus cluster_golgi Golgi Apparatus Exo_9Am Exogenous 9-Amino-Neu5Ac Transporter Sialin/SLC17A5 (Transporter) Exo_9Am->Transporter Uptake Pool Free Cytosolic 9-Amino-Neu5Ac Transporter->Pool CSS CMP-Sialic Acid Synthetase (CSS) Pool->CSS Nuclear Translocation CMP_Analog CMP-9-Amino-Neu5Ac (Activated Donor) CSS->CMP_Analog CTP -> PPi Activation ST Sialyltransferases (STs) CMP_Analog->ST Golgi Transport Surface Cell Surface Glycoconjugate ST->Surface Transfer to Gal/GalNAc

Caption: Metabolic trajectory of 9-amino-Neu5Ac. The analog must bypass the CSS checkpoint in the nucleus before Golgi transfer.

Comparative Performance: 9-Amino-NANA vs. Alternatives

Selecting the right probe is critical. 9-amino-Neu5Ac is not a direct replacement for Azide-functionalized sugars if the goal is simple fluorescence imaging.

Feature9-Amino-Neu5Ac 9-Azido-Neu5Ac Ac4ManNAz (ManNAz)
Primary Utility Functional modification, Sialidase resistance, SuFEx chemistry.[1]Bioorthogonal Labeling (Click Chemistry).[1][2][3]Bioorthogonal Labeling (Click Chemistry).[1][2][3]
Chemical Handle Primary Amine (-NH₂).[1]Azide (-N₃).[1]Azide (-N₃) via metabolism to 5-Azido-Neu5Ac.[1]
Bioorthogonality Low. Competes with Lysine residues in complex mixtures.High. Reacts specifically with Alkynes/DBCO.High. Reacts specifically with Alkynes/DBCO.
Incorporation Efficiency Moderate (Substrate for CSS).High (Well-tolerated by CSS and STs).High (Metabolic flux amplification).[1]
Detection Method DMB-HPLC/MS (Analytical) or SuFEx (Advanced).[1]CuAAC/SPAAC Click Reaction (Imaging).[1]CuAAC/SPAAC Click Reaction (Imaging).[1]
Toxicity Low to Moderate (May alter viral binding).[1]Low.Low (at <50 µM).[1]

Experimental Protocol: Confirmation of Incorporation

Since the 9-amino group is not bioorthogonal, fluorescence microscopy is often insufficient for confirmation due to high background. The Gold Standard for validation is DMB Derivatization followed by HPLC-MS .

Phase 1: Metabolic Labeling
  • Seeding: Seed cells (e.g., CHO, HEK293, or HeLa) in 6-well plates (approx. 5 x 10⁵ cells/well).

  • Preparation of Media:

    • Dissolve 9-amino-Neu5Ac in sterile PBS or media.

    • Note: If using the peracetylated ester (to enhance uptake), dissolve in DMSO first.[1]

    • Working Concentration: 1 mM – 10 mM (for free sugar) or 50–200 µM (for peracetylated).[1]

  • Incubation: Culture cells for 48–72 hours .

    • Control: Culture parallel wells with native Neu5Ac (10 mM) and a vehicle control.[1]

Phase 2: Glycoconjugate Harvesting & Release[1]
  • Wash: Wash cells 3x with ice-cold PBS to remove free, unincorporated sugar.[1]

  • Lysis: Scrape cells into 200 µL water or mild lysis buffer.

  • Acid Hydrolysis (Release):

    • Add Acetic Acid to a final concentration of 2M .

    • Incubate at 80°C for 3 hours .

    • Why? This releases terminal sialic acids without destroying the amine modification.

  • Filtration: Pass the hydrolysate through a 10kDa MWCO filter to remove protein debris. Collect the flow-through (containing free sialic acids).[1]

Phase 3: DMB Derivatization (The Detection Step)

The 1,2-diamino-4,5-methylenedioxybenzene (DMB) reagent specifically reacts with


-keto acids (like sialic acids) to form a fluorescent quinoxalinone derivative.[1]
  • Reagent Prep: Prepare DMB solution:

    • 7 mM DMB dihydrochloride.[1]

    • 1.4 M Acetic Acid.[1]

    • 0.75 M

      
      -mercaptoethanol.[1]
      
    • 18 mM Sodium Hydrosulfite.[1]

  • Reaction: Mix 20 µL of sample (flow-through) with 20 µL of DMB solution.

  • Incubation: Incubate at 50°C for 2.5 hours in the dark.

  • Quench: Cool on ice.

Phase 4: HPLC-MS Analysis

Analyze the DMB-labeled samples using Reverse-Phase HPLC coupled with a Fluorescence Detector (FLD) and Mass Spectrometer (MS).[1]

  • Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).[1]

  • Mobile Phase:

    • Solvent A: Methanol/Acetonitrile/Water (7:9:84).[1]

    • Solvent B: Acetonitrile.[1][4][5]

    • Gradient: Isocratic or shallow gradient depending on column.[1]

  • Detection:

    • Fluorescence: Excitation 373 nm / Emission 448 nm.[1][4]

    • Mass Spec (ESI+): Scan range m/z 300–600.

Data Interpretation (Crucial Validation): You must look for the Mass Shift and Retention Time Shift .[1]

SpeciesFormula (Free Acid)DMB-Derivative Mass (Expected [M+H]+)Retention Time Trend
Neu5Ac (Native)

425.4 Reference Standard
Neu5Gc

441.4 Elutes before Neu5Ac
9-Amino-Neu5Ac

424.4 Elutes after Neu5Ac (More hydrophobic)

Note: The mass difference between -OH (17 Da) and -NH₂ (16 Da) results in a -1 Da shift in the parent mass.[1] However, the distinct polarity of the amine significantly alters the retention time on C18 columns.

Troubleshooting & Self-Validation

To ensure the protocol is self-validating, include these internal checks:

  • The "Feed-and-Bleed" Control: Analyze the culture media supernatant. If 9-amino-Neu5Ac is depleted from the media but not found on the cells, check for degradation or lack of uptake.

  • Sialidase Sensitivity: Treat a portion of the live cells with Arthrobacter ureafaciens sialidase prior to harvesting. The DMB signal for 9-amino-Neu5Ac should disappear from the cell pellet and appear in the supernatant.

    • Caveat: Some 9-modified analogs are resistant to specific sialidases.[1] This resistance itself is a confirmation of incorporation.

  • Mass Spec Confirmation: Do not rely solely on fluorescence retention time. The m/z 424.4 peak (DMB-9-amino) must be present.[1]

References

  • Keppler, O. T., et al. (2001).[1] "Biosynthetic modulation of sialic acid-dependent virus-receptor interactions of two primate polyoma viruses." Journal of Biological Chemistry. Link

  • Cheng, B., et al. (2019).[1][2][6] "9-Azido Analogues of Three Sialic Acid Forms for Metabolic Remodeling of Cell-Surface Sialoglycans." ACS Chemical Biology.[1][6] Link[1]

  • Luchansky, S. J., et al. (2003).[1] "Constructing azide-labeled cell surfaces using polysaccharide biosynthetic pathways." Methods in Enzymology. Link

  • Hara, S., et al. (1989).[1] "Determination of mono-O-acetylated N-acetylneuraminic acids in human and rat sera by fluorometric high-performance liquid chromatography." Analytical Biochemistry. Link

  • Büll, C., et al. (2014).[1] "Sialic Acid Mimetics to Target the Sialic Acid-Siglec Axis." Trends in Biochemical Sciences. Link

Sources

Technical Guide: Comparative Analysis of NANA-Derived Neuraminidase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Structural Efficacy, Resistance Mechanisms (H274Y), and Experimental Validation

Executive Summary: The Glycerol Trade-off

For drug development professionals, the comparison between Zanamivir (Relenza) , Oseltamivir (Tamiflu) , and the newer Laninamivir (Inavir) is not merely clinical preference; it is a study in structural biology trade-offs.

All three are functional analogues of the transition state of sialic acid (N-acetylneuraminic acid, NANA ) cleavage. However, a critical divergence exists:

  • Zanamivir & Laninamivir retain the hydrophilic glycerol side chain of NANA. This ensures high affinity and resilience against mutations but results in poor oral bioavailability (<5%), necessitating inhalation.

  • Oseltamivir replaces the glycerol chain with a lipophilic 3-pentyloxy group. This grants oral bioavailability (~80%) but requires a structural rearrangement of the viral neuraminidase (active site residue E276) to bind. This dependency creates the "Achilles' heel" exploited by the H274Y resistance mutation.

Part 1: Structural & Mechanistic Basis

The Transition State Mimicry

Influenza neuraminidase (NA) cleaves terminal sialic acid residues.[1] The enzymatic reaction proceeds through an oxocarbonium ion transition state, characterized by a planar ring structure at C2.

  • DANA (2-deoxy-2,3-dehydro-N-acetylneuraminic acid): The generic transition state analogue.[1]

  • Zanamivir: A 4-guanidino derivative of DANA. It structurally mimics the transition state almost perfectly.

  • Oseltamivir: A cyclohexene (carbocyclic) analogue. It is not a sugar but mimics the planar transition state geometry.

  • Laninamivir: A long-acting derivative of Zanamivir with a 7-methoxy group and an octanoate ester (prodrug form) for prolonged retention in lung tissue.

The "Induced Fit" vs. "Lock and Key"

The defining difference lies in how these drugs accommodate the C6 side chain.

  • Zanamivir/Laninamivir: The glycerol side chain forms hydrogen bonds directly with Glu276 in the active site. This is a "lock and key" fit; the enzyme does not need to change shape.

  • Oseltamivir: The bulky hydrophobic pentyloxy group cannot fit into the native pocket.[2] Upon binding, Glu276 must rotate and pair with Arg224 to open a hydrophobic pocket.[3] This is an "induced fit."

Mechanism of Action Visualization

The following diagram illustrates the viral lifecycle and the specific inhibition point, highlighting the structural dependency.

ViralLifecycle HostCell Host Cell Surface SialicAcid Sialic Acid Receptor HostCell->SialicAcid ViralEntry Viral Entry (Hemagglutinin) SialicAcid->ViralEntry Replication Replication & Assembly ViralEntry->Replication Budding Budding Virion (Tethered by Sialic Acid) Replication->Budding NA_Enzyme Neuraminidase (NA) Cleavage Activity Budding->NA_Enzyme Substrate NA_Enzyme->Budding Inhibition: Virions Clump Release Virion Release (Infection Spreads) NA_Enzyme->Release Cleaves Tether Inhibitors NA Inhibitors (Zanamivir/Oseltamivir) Inhibitors->NA_Enzyme Competes with Sialic Acid

Caption: Figure 1. Neuraminidase Inhibitors block the final step of the viral lifecycle, preventing the cleavage of sialic acid tethers and causing viral aggregation at the cell surface.[4]

Part 2: The Resistance Challenge (H274Y)

The H274Y mutation (Histidine to Tyrosine at position 274, N1 numbering) is the most critical resistance marker.

The Molecular Mechanism of Failure
  • Wild Type: His274 sits below Glu276. It allows Glu276 to rotate and form the hydrophobic pocket required by Oseltamivir.[3]

  • H274Y Mutant: The Tyrosine side chain is bulkier. It sterically hinders Glu276, pushing it into the active site.

    • Consequence for Oseltamivir: The hydrophobic pocket cannot form. The pentyloxy group has nowhere to go. Binding affinity drops 300–400 fold.

    • Consequence for Zanamivir/Laninamivir: They utilize the glycerol side chain, which binds to Glu276 in its native (unrotated) state. The mutation has negligible effect on their binding.

Resistance Logic Diagram

ResistanceMechanism H274 Residue 274 (Histidine) Glu276 Glu276 (Active Site) H274->Glu276 Allows Rotation Y274 Mutation H274Y (Tyrosine) Y274->Glu276 Steric Hindrance Prevents Rotation PocketOpen Hydrophobic Pocket OPENS Glu276->PocketOpen PocketClosed Hydrophobic Pocket BLOCKED Glu276->PocketClosed Oseltamivir Oseltamivir (Needs Pocket) PocketOpen->Oseltamivir High Affinity Binding PocketClosed->Oseltamivir Resistance (>300x IC50) Zanamivir Zanamivir (No Pocket Needed) PocketClosed->Zanamivir Retained Potency (Binds Native Glu276)

Caption: Figure 2. Structural basis of H274Y resistance. Oseltamivir requires a conformational change blocked by the mutation; Zanamivir does not.

Part 3: Head-to-Head Performance Data

The following data aggregates typical


 values derived from fluorometric MUNANA assays.
Table 1: In Vitro Potency ( ) & Pharmacokinetics
FeatureOseltamivir (Carboxylate)ZanamivirLaninamivir
Chemical Class Cyclohexene (Carbocycle)Dihydropyran (Sugar derivative)Dihydropyran (Long-acting)
Side Chain Hydrophobic (Pentyloxy)Hydrophilic (Glycerol)Hydrophilic (Glycerol + Methoxy)
Route Oral (Prodrug)Inhalation (Diskhaler)Inhalation (Single Dose)
Bioavailability ~80%< 5% (Systemic)Low Systemic (Lung Retention)
WT H1N1

0.5 – 1.5 nM0.5 – 1.5 nM0.5 – 2.0 nM
H274Y H1N1

> 400 nM (Resistant) 0.5 – 3.0 nM (Sensitive) 1.0 – 5.0 nM (Sensitive)
Influenza B

10 – 40 nM2 – 5 nM2 – 10 nM

Note: Influenza B neuraminidase active sites differ slightly, generally rendering Oseltamivir less potent than Zanamivir even in wild-type strains.

Part 4: Experimental Protocol (MUNANA Assay)

To validate these differences in a lab setting, the MUNANA (2'-(4-methylumbelliferyl)-


-D-N-acetylneuraminic acid)  assay is the industry standard. It relies on the cleavage of the MUNANA substrate to release the fluorescent 4-methylumbelliferone (4-MU).
Reagents Preparation
  • Assay Buffer: 32.5 mM MES (pH 6.5), 4 mM

    
    .
    
  • Substrate: 100

    
    M MUNANA in Assay Buffer.
    
  • Stop Solution: 0.1 M Glycine in 25% Ethanol (pH 10.7). High pH maximizes 4-MU fluorescence.

  • Enzyme Source: Standardized virus titer (diluted to give signal-to-noise > 10).

Step-by-Step Workflow
  • Inhibitor Dilution: Prepare serial log dilutions of Oseltamivir and Zanamivir (range: 0.01 nM to 1000 nM) in a black 96-well flat-bottom plate.

  • Virus Addition: Add 20

    
    L of standardized virus to inhibitor wells.
    
  • Pre-incubation: Incubate at 37°C for 30 minutes . Critical: This allows slow-binding inhibitors to reach equilibrium.

  • Substrate Addition: Add 30

    
    L of MUNANA substrate to all wells.
    
  • Reaction: Incubate at 37°C for 60 minutes .

  • Termination: Add 150

    
    L of Stop Solution.
    
  • Quantification: Read Fluorescence (Excitation: 365 nm, Emission: 450 nm).

Data Analysis
  • Calculate % Inhibition:

    
    .
    
  • Plot Log[Inhibitor] vs. % Inhibition using non-linear regression (4-parameter logistic) to determine

    
    .
    

References

  • Colman, P. M., et al. (1993). "Three-dimensional structure of a complex of antibody with influenza virus neuraminidase." Nature. Link

  • Kim, C. U., et al. (1997). "Influenza Neuraminidase Inhibitors Possessing a Novel Hydrophobic Interaction in the Enzyme Active Site: Design, Synthesis, and Structural Analysis of Carbocyclic Sialic Acid Analogues with Potent Anti-Influenza Activity." Journal of the American Chemical Society. Link

  • Moscona, A. (2005). "Neuraminidase Inhibitors for Influenza." New England Journal of Medicine. Link

  • Varghese, J. N., et al. (1998). "Structural evidence for a functional role of human tissue sialic acid in influenza virus propagation." Nature. Link

  • World Health Organization (WHO). "Laboratory methodologies for testing the antiviral susceptibility of influenza viruses: MUNANA assay." Link

  • Ikematsu, H., et al. (2011). "Laninamivir octanoate: a new long-acting neuraminidase inhibitor for the treatment of influenza." Expert Review of Anti-infective Therapy. Link

Sources

Technical Comparison: 9-Amino vs. 9-Azido Sialic Acids in Glycan Engineering

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical assessment of 9-amino-N-acetylneuraminic acid (9-Am-Neu5Ac) versus 9-azido-N-acetylneuraminic acid (9-Az-Neu5Ac), designed for researchers in glycobiology and drug development.

Executive Summary

In the field of Metabolic Oligosaccharide Engineering (MOE), the C-9 position of sialic acid (Neu5Ac) is a critical "permissive" site that tolerates chemical modification without abolishing enzymatic recognition.[1] However, the biological utility of 9-Amino-Neu5Ac and 9-Azido-Neu5Ac differs fundamentally due to their distinct physicochemical properties and reactivity profiles.

  • 9-Azido-Neu5Ac (9-Az): The industry standard for metabolic labeling .[1] It is bioorthogonal, electrically neutral, and acts as a "silent" reporter that is efficiently incorporated into cell-surface glycans for imaging or proteomic profiling via Click chemistry.[1]

  • 9-Amino-Neu5Ac (9-Am): A functional scaffold and inhibitor precursor .[1] Due to the positive charge of the primary amine at physiological pH, it is less effective as a direct metabolic reporter but serves as a critical intermediate for synthesizing high-affinity Siglec ligands (e.g., 9-acylamides) and studying charge-dependent enzyme kinetics.

Mechanistic Analysis: The Sialic Acid Salvage Pathway

To understand the divergence in biological activity, one must map how these analogs traverse the Leloir pathway. The critical bottleneck is the activation by CMP-Sialic Acid Synthetase (CSS) and subsequent transfer by Sialyltransferases (STs) .[1]

Pathway Visualization

The following diagram illustrates the metabolic fate of C-9 modified analogs. Note the divergence at the "Cellular Entry" and "Bioorthogonal Ligation" nodes.

LeloirPathway cluster_0 Critical Checkpoint: CSS Specificity Exogenous Exogenous Analog (9-Az / 9-Am) Entry Cellular Entry (Passive or Transporter) Exogenous->Entry Ac4-esters diffuse Free sugars require transport Cytosol Cytosolic Pool Entry->Cytosol Activation Activation (Nucleus) Enzyme: CSS Cytosol->Activation CTP + Sialic Acid CMPSugar CMP-Analog Activation->CMPSugar CMP-SA Synthetase Golgi Golgi Transfer Enzyme: Sialyltransferases CMPSugar->Golgi Transport via CMP-Sia Transporter Surface Cell Surface Glycan Golgi->Surface Glycosylation Click Bioorthogonal Ligation (Azide only) Surface->Click Reaction with Alkyne/DBCO (9-Az)

Caption: The metabolic trajectory of C-9 analogs. 9-Azido is efficiently processed; 9-Amino often requires acylation to bypass charge-based rejection at the entry or transporter level.[1]

Comparative Biological Activity

A. Enzymatic Kinetics (CSS & Sialyltransferases)

The primary determinant of utility is whether the cellular machinery accepts the analog.

  • 9-Azido-Neu5Ac:

    • CSS Activity: The azide group (

      
      ) is small, linear, and neutral.[1] It does not disrupt the hydrogen bonding network in the CSS active site. Kinetic data indicates 
      
      
      
      values comparable to native Neu5Ac (~0.3–1.5 mM range depending on species).[1]
    • ST Activity: Highly permissive. STs (e.g., ST6Gal-I) transfer CMP-9-Az-Neu5Ac with efficiency near that of the native substrate.[1]

  • 9-Amino-Neu5Ac:

    • CSS Activity: The free amine (

      
      ) is protonated (
      
      
      
      ) at physiological pH.[1] While bovine CSS can activate 9-amino-Neu5Ac, the introduction of a positive charge creates electrostatic repulsion or new salt bridges that can alter
      
      
      .[1]
    • Inhibitory Potential: Unmodified 9-amino-Neu5Ac can act as a competitive inhibitor for certain sialidases (neuraminidases) rather than a substrate, as the positive charge mimics the transition state of sialyl cation intermediates.

B. Cellular Uptake & Metabolic Incorporation

This is the major differentiator for "feeding" experiments.

  • 9-Azido (The Reporter):

    • Uptake: Typically administered as the peracetylated ester (Ac

      
      Neu5Ac-9-Az ).[1] The hydrophobic acetyl groups allow passive diffusion across the plasma membrane. Intracellular esterases strip the acetyls, trapping the charged sugar inside.
      
    • Efficiency: High. Robust labeling is visible on the cell surface within 24–48 hours.

  • 9-Amino (The Scaffold):

    • Uptake: Free 9-amino-Neu5Ac is zwitterionic (carboxylate anion and ammonium cation) at neutral pH.[1] This net-neutral but highly polar zwitterion diffuses poorly and is often not recognized efficiently by the native sialin transporter (which prefers anionic monocarboxylates).[1]

    • Solution: To achieve metabolic incorporation, 9-amino is almost always converted to a 9-amido derivative (e.g., 9-acetamido-Neu5Ac) before feeding.[1] The amide restores the neutral character of the C-9 position, mimicking the native 9-OH or 9-O-acetyl group.

C. Chemical Reactivity (Bioorthogonality)[1]
  • 9-Azido: Bioorthogonal. The azide is inert to biological nucleophiles/electrophiles. It reacts only with specific partners (phosphines via Staudinger, alkynes via CuAAC/SPAAC).[1]

  • 9-Amino: Reactive (Nucleophilic). The primary amine is reactive toward aldehydes (forming Schiff bases) and activated esters.[1] It is not bioorthogonal in a cellular context. It is used primarily to attach functional groups before biological application or to study electrostatic binding interactions.

Data Summary: Performance Matrix

Feature9-Azido-Neu5Ac9-Amino-Neu5Ac (Free)
Primary Application Metabolic Labeling (Imaging/Proteomics)Ligand Synthesis / Structural Probe
Charge (pH 7.4) Anionic (-1) [COO⁻, N₃]Zwitterionic (0) [COO⁻, NH₃⁺]
Cellular Uptake High (as peracetylated precursor)Low / Poor (requires acylation)
CSS Substrate Yes (High Efficiency)Yes (Moderate Efficiency)
Bioorthogonality Excellent (Click Chemistry)None (Nucleophilic)
Toxicity Low (< 100 µM)Low (Buffer dependent)
Stability HighModerate (prone to oxidation/reaction)

Experimental Protocols

Protocol A: Metabolic Labeling with 9-Azido-Neu5Ac

Use this protocol to visualize sialylated glycans on live cells.[2][3]

  • Preparation: Dissolve peracetylated Ac

    
    Neu5Ac-9-Az  in anhydrous DMSO to create a 10 mM stock.
    
  • Seeding: Seed cells (e.g., CHO, HeLa, HEK293) at 30% confluence in appropriate growth media.[1]

  • Feeding: Dilute stock into fresh media to a final concentration of 50–100 µM . Replace cell media with this labeling media.

    • Control: Treat a separate well with vehicle (DMSO) only.[1]

  • Incubation: Incubate for 48 hours at 37°C / 5% CO

    
    .
    
  • Washing: Wash cells 3x with warm PBS + 1% FBS to remove excess unincorporated sugar.[1]

  • Labeling (Click Reaction): Incubate live cells with 50 µM DBCO-Fluorophore (e.g., DBCO-Cy5) in media for 1 hour at 37°C.

    • Note: Copper-free click (SPAAC) is preferred for live cells to avoid Cu(I) toxicity.[1]

  • Analysis: Wash 3x with PBS. Analyze via Flow Cytometry or Confocal Microscopy.[1]

Protocol B: In Vitro Enzymatic Assay for 9-Amino-Neu5Ac

Use this protocol to test if 9-amino is a substrate for a specific Sialyltransferase.

  • Substrate Activation:

    • Combine 9-Amino-Neu5Ac (1 mM), CTP (2 mM), MgCl

      
       (10 mM), and Recombinant CSS  (1 U) in Tris-HCl buffer (pH 8.5).
      
    • Incubate 2 hours at 37°C.

    • Validation: Verify CMP-9-Amino-Neu5Ac formation via HPLC or TLC.

  • Transfer Reaction:

    • To the activation mix, add: Acceptor (e.g., LacNAc-Fmoc, 0.5 mM) and Recombinant ST6Gal-I (1 U).[1]

    • Adjust pH to 7.0 (optimal for STs; note that pH affects the protonation state of the 9-amino group).

  • Incubation: Incubate overnight at 37°C.

  • Detection: Analyze the transfer product via LC-MS. Look for the mass shift corresponding to the addition of the 9-amino-sialic acid moiety (+308 Da vs +291 Da for native).

References

  • Cheng, B., et al. (2019). "9-Azido Analogues of Three Sialic Acid Forms for Metabolic Remodeling of Cell-Surface Sialoglycans."[1][2][3] ACS Chemical Biology.[1][2][3][4] Link[1]

  • Gross, H.J., et al. (1987). "Activation and transfer of novel synthetic 9-substituted sialic acids."[1] European Journal of Biochemistry. Link

  • Khedri, Z., et al. (2017). "A Chemical Biology Solution to Problems with Studying Biologically Important but Unstable 9-O-Acetyl Sialic Acids."[1][5] ACS Chemical Biology.[1][2][3][4] Link[1]

  • Han, S., et al. (2005). "Chemical method for the selective modification of sialic acids in carbohydrate chains of glycoproteins and glycolipids." Methods in Enzymology.
  • Saxon, E., & Bertozzi, C. R. (2000). "Cell Surface Engineering by a Modified Staudinger Reaction."[1] Science. Link[1]

Sources

validation of 9-Amino-N-acetylneuraminic acid as a biomarker in cancer

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Validation of 9-Amino-N-acetylneuraminic Acid as a Metabolic Biomarker in Cancer

Executive Summary

9-Amino-N-acetylneuraminic acid (9-amino-Neu5Ac) represents a specialized class of Metabolic Chemical Reporters (MCRs) used in Metabolic Oligosaccharide Engineering (MOE).[1] Unlike endogenous biomarkers (e.g., PSA or CEA) that are naturally shed by tumors, 9-amino-Neu5Ac is a synthetic precursor that cancer cells metabolically incorporate into their cell surface glycocalyx.

Its primary validation lies in its utility as a "Trojan Horse" biomarker : it exploits the upregulated sialic acid biosynthetic flux in cancer cells (the Warburg effect of glycosylation) to introduce a chemically unique handle (the C9-amine) into cell surface mucins and gangliosides. This guide validates its performance against natural biomarkers (9-O-Acetyl-Neu5Ac) and alternative MCRs (9-Azido-Neu5Ac), focusing on stability, incorporation efficiency, and sialidase resistance.

Mechanistic Validation: The Metabolic "Trojan Horse"

The validation of 9-amino-Neu5Ac rests on its ability to bypass the strict specificity of the sialic acid biosynthetic pathway.

Mechanism of Action
  • Entry: 9-amino-Neu5Ac (or its acetylated precursor) enters the cell via macropinocytosis or specific transporters.

  • Activation: It bypasses the rate-limiting enzyme GNE and is activated to CMP-9-amino-Neu5Ac in the nucleus.

  • Transfer: Sialyltransferases (STs), which are often overexpressed in cancer, transfer the analog onto surface glycoconjugates (Integrins, CD44, MUC1).

  • Display: The C9-amino group is displayed on the cell surface, serving as a unique chemical epitope for detection or conjugation.

Critical Advantage: The C9-position is solvent-exposed and tolerates modification without disrupting sialyltransferase activity, unlike the C5-position.

MOE_Pathway Exogenous Exogenous 9-Amino-Neu5Ac Cytosol Cytosolic Pool Exogenous->Cytosol Uptake Nucleus CMP-Activation (CMAS Enzyme) Cytosol->Nucleus Transport Golgi Golgi Transfer (Sialyltransferases) Nucleus->Golgi CMP-9-Amino-Neu5Ac Surface Cell Surface Display (Biomarker) Golgi->Surface Glycosylation Surface->Surface Resistant to Sialidase Cleavage

Figure 1: The metabolic incorporation pathway of 9-amino-Neu5Ac. Note the resistance to sialidase cleavage, which prolongs the biomarker's half-life on the cancer cell surface.

Comparative Analysis: 9-Amino-Neu5Ac vs. Alternatives

To validate 9-amino-Neu5Ac, we must compare it with the natural cancer biomarker 9-O-Acetyl-Neu5Ac and the competing chemical reporter 9-Azido-Neu5Ac .

Table 1: Technical Comparison of Sialic Acid Biomarkers
Feature9-Amino-Neu5Ac (Target) 9-O-Acetyl-Neu5Ac (Natural) 9-Azido-Neu5Ac (Competitor)
Type Synthetic Metabolic ReporterEndogenous BiomarkerSynthetic Metabolic Reporter
Cancer Specificity High (Requires high metabolic flux)High (Melanoma, ALL, Breast)High (Requires high metabolic flux)
Stability Very High (Resistant to Sialidases)Low (Labile ester bond)High
Detection Method Chemical conjugation / Mass SpecAntibody / Lectin (Achatinin-H)Click Chemistry (SPAAC/CuAAC)
Primary Limitation Requires chemical derivatizationSpontaneous hydrolysis (pH sensitive)Potential toxicity of azide group
Best Use Case Long-term tracking & ImagingDiagnostic screening (Serum)In vivo labeling
Key Validation Insight: Sialidase Resistance

A critical validation point for 9-amino-Neu5Ac derivatives (specifically 9-acyl-amido analogs) is their resistance to bacterial and mammalian sialidases .

  • Data: Natural Neu5Ac is rapidly cleaved from the cell surface by neuraminidases (half-life ~4-6 hours in high-turnover environments).

  • 9-Amino Advantage: The amide bond at C9 sterically hinders the active site of sialidases.

  • Result: 9-amino-Neu5Ac labeled cells retain the signal for 24-48 hours , significantly longer than natural markers, allowing for extended imaging windows.

Experimental Validation Protocols

The following protocols serve as the "Gold Standard" for validating the incorporation of 9-amino-Neu5Ac in cancer cell lines (e.g., HeLa, Jurkat, MDA-MB-231).

Protocol A: Metabolic Incorporation & Detection
  • Objective: Confirm surface expression of 9-amino-Neu5Ac.

  • Reagents: 9-Amino-Neu5Ac (1-10 mM), PBS, Fluorophore-NHS ester (for amine reaction) or specific antibody if available.

  • Seeding: Seed cancer cells at

    
     cells/mL in media containing low serum (to reduce competition from serum sialic acids).
    
  • Feeding: Add 9-Amino-Neu5Ac (dissolved in PBS) to a final concentration of 100 µM - 2 mM . Incubate for 48 hours .

    • Control: Incubate parallel wells with standard Neu5Ac and Vehicle (PBS).

  • Washing: Wash cells

    
     with cold PBS + 1% BSA.
    
  • Derivatization (Detection):

    • Since the free amine is reactive, label cell surface with a membrane-impermeable NHS-Fluorescein or Pentafluorophenyl ester probe for 30 mins at 4°C.

    • Note: This step validates the presence of the free amine (or amide if using specific derivatives).

  • Analysis: Analyze via Flow Cytometry (measure Mean Fluorescence Intensity - MFI).

    • Success Metric: MFI of Treated >

      
       MFI of Control.
      
Protocol B: LC-MS/MS Quantification (DMB Assay)
  • Objective: Quantify the exact number of moles of 9-amino-Neu5Ac per mg of protein.

  • Method: DMB (1,2-diamino-4,5-methylenedioxybenzene) derivatization.

  • Lysis: Lyse cells via sonication.

  • Hydrolysis: Release sialic acids using 2M Acetic Acid @ 80°C for 3 hours.

  • Labeling: React supernatant with DMB reagent (7 mM DMB in 1.4 M acetic acid) @ 50°C for 2.5 hours.

  • Separation: Inject onto C18 Reverse-Phase HPLC column.

    • Mobile Phase: Acetonitrile/Methanol/Water (Isocratic).

    • Detection: Fluorescence (Ex 373 nm, Em 448 nm).

  • Validation: 9-Amino-Neu5Ac will elute at a distinct retention time compared to Neu5Ac and Neu5Gc.

Validation_Workflow Step1 Cell Culture (Feeding 9-Amino-Neu5Ac) Step2 Metabolic Incorporation (48 Hours) Step1->Step2 Branch1 Flow Cytometry (Surface Analysis) Step2->Branch1 Label with NHS-Fluorophore Branch2 LC-MS/MS (Quantification) Step2->Branch2 Acid Hydrolysis + DMB Labeling Result1 Data: MFI Shift (Qualitative) Branch1->Result1 Result2 Data: pmol/mg protein (Quantitative) Branch2->Result2

Figure 2: Dual-stream validation workflow ensuring both spatial localization (Flow Cytometry) and chemical identity (LC-MS/MS).

Scientific Integrity: Limitations & Troubleshooting

1. Competition with Endogenous Neu5Ac: Cancer cells produce massive amounts of endogenous Neu5Ac. To validate 9-amino-Neu5Ac, you must overcome this competition.

  • Solution: Use per-O-acetylated derivatives (e.g., Ac5-9-amino-Neu5Ac ) to increase membrane permeability by 200-fold, allowing lower concentrations to be used.

2. Toxicity: High concentrations (>5 mM) of amino-sialic acids can inhibit natural sialylation, leading to apoptosis.

  • Validation Check: Always run an MTT or CellTiter-Glo assay alongside. Valid concentrations typically show >90% viability.

3. "9-Amino" vs "9-O-Acetyl" Confusion: Researchers often confuse 9-amino-Neu5Ac (synthetic) with 9-O-acetyl-Neu5Ac (natural).

  • Distinction: 9-O-acetyl-Neu5Ac is detected using the Achatinin-H lectin or specific viral esterases (e.g., Influenza C). 9-Amino-Neu5Ac is detected via chemical reactivity or mass spectrometry.[2]

References

  • Varki, A. (2008). "Sialic acids in human health and disease." Trends in Molecular Medicine. Link

  • Bertozzi, C. R., & Kiessling, L. L. (2001). "Chemical Glycobiology." Science. Link

  • Dube, D. H., & Bertozzi, C. R. (2005). "Metabolic oligosaccharide engineering as a tool for glycobiology." Current Opinion in Chemical Biology. Link

  • Büll, C., et al. (2014). "Sialic Acid Glycoengineering Using an Unnatural Sialic Acid for the Detection of Sialylated Glycans." ACS Chemical Biology.[3] Link

  • Oetke, C., et al. (2002). "Versatile biosynthetic engineering of sialic acid in living cells using synthetic sialic acid analogues." Journal of Biological Chemistry. Link

  • Sjoberg, E. R., et al. (1994). "9-O-acetyl-GD3 in melanoma: Detection and validation." Cancer Research. Link

Sources

Comparative Guide: Stability and Turnover of Modified Sialoglycans

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Metabolic Oligosaccharide Engineering (MOE) has evolved from a niche chemical biology method to a robust platform for drug delivery and glycoproteomics. However, the choice between Azide- and Alkyne- modified precursors is often made arbitrarily.

This guide objectively compares the two dominant classes of sialoglycan reporters—ManNAz (Azide) and ManNAl (Alkyne) —along with their sialic acid counterparts.

The Bottom Line:

  • For Turnover Studies: Ac4ManNAl is superior due to higher incorporation efficiency and resistance to intracellular reduction, though it requires copper-catalyzed detection (or specific strain-promoted partners).

  • For Stability: C-5 Carbamate-modified analogs (e.g., SiaNPoc) offer superior resistance to sialidase degradation compared to the amide-linked SiaNAz , extending the half-life of the reporter on the cell surface.

  • Key Limitation: Azide reporters are susceptible to intracellular reduction (to amines), which can lead to false-negative turnover data in long-term pulse-chase experiments.

Part 1: Mechanistic Overview & Metabolic Flux

To interpret stability data, one must understand the biosynthetic bottlenecks. Modified precursors (ManNAx) must traverse the cytosol and nucleus before reaching the cell surface.

The Salvage Pathway Bottlenecks

The efficiency of incorporation is dictated by the promiscuity of three key enzymes:

  • ManNAc 6-Kinase (MNK/GNE): The gatekeeper. Often tolerates Azide better than bulky Alkynes.

  • Sialic Acid Synthase (SAS/NANS): Condenses the sugar with PEP.

  • CMP-Sia Synthase (CMAS): Activates the sugar for Golgi transport.

Expert Insight: Direct feeding with modified Sialic Acids (e.g., 9-Azido-Sia or Ac5SiaNAl ) bypasses the MNK and SAS bottlenecks, often resulting in 2-10x higher incorporation rates than ManNAc precursors.

Diagram 1: Metabolic Incorporation Pathway

This diagram illustrates the entry points and enzymatic bottlenecks for modified sialoglycans.

MetabolicPathway ManNAx Ac4ManNAx (Precursor) Cytosol Cytosolic Deacetylation ManNAx->Cytosol Passive Diffusion ManNAx_Free ManNAx Cytosol->ManNAx_Free Esterases ManNAx_6P ManNAx-6-P ManNAx_Free->ManNAx_6P MNK (Kinase) *Bottleneck 1* Sia_Analog Sia-Analog ManNAx_6P->Sia_Analog SAS (Synthase) CMP_Sia CMP-Sia-Analog (Nucleus) Sia_Analog->CMP_Sia CMAS *Bottleneck 2* Golgi Golgi (Sialyltransferase) CMP_Sia->Golgi Transport Surface Cell Surface Glycoprotein Golgi->Surface Exocytosis

Caption: Metabolic flux of ManNAc analogs.[1][2][3][4][5][6] Note that MNK and CMAS are the primary rate-limiting steps for bulky analogs.

Part 2: Comparative Stability Analysis

Stability in MOE is twofold: Chemical Stability of the reporter handle and Biological Stability of the modified glycan against degradation.

Chemical Stability (The Azide Reduction Problem)
  • The Issue: Intracellular thiols (glutathione) can reduce organic azides to amines.

  • Impact: In long-term experiments (>24h), ManNAz signal loss may represent chemical reduction rather than protein turnover.

  • Solution: ManNAl (Alkyne) is chemically inert to cellular reduction, making it the preferred choice for turnover studies lasting >24 hours.

Biological Stability (Sialidase Resistance)

Sialoglycans are constantly "trimmed" by endogenous neuraminidases (sialidases).

  • SiaNAz (Amide-linked): A substrate for many sialidases. It turns over at a rate similar to natural sialic acid.

  • SiaNPoc (Carbamate-linked): The propargyloxycarbonyl (Poc) modification at C-5 renders the sugar resistant to many bacterial and mammalian sialidases.

    • Consequence: This leads to artificial accumulation on the cell surface, which is excellent for imaging but poor for measuring natural turnover rates .

Table 1: Reporter Performance Matrix
FeatureAc4ManNAz (Azide)Ac4ManNAl (Alkyne)9-Azido-Sia
Incorporation Efficiency Moderate (Cell type dependent)High (Often 2-3x Azide)Very High (Bypasses MNK)
Chemical Stability Low (Risk of reduction to amine)High (Chemically inert)Moderate
Sialidase Sensitivity High (Mimics natural Sia)ModerateHigh
Detection Chemistry SPAAC (Copper-free) or CuAACCuAAC (Standard)SPAAC or CuAAC
Primary Utility Short-term labeling (<12h)Long-term turnover (>24h)Hard-to-label cells

Part 3: Turnover Dynamics & Pulse-Chase Analysis[7]

Measuring the half-life of sialoglycans requires a rigorous Pulse-Chase experimental design. Unlike protein turnover (measured with cycloheximide), glycan turnover must account for the recycling of the sugar pool.

The "Sugar Chase" Principle

Simply washing away the labeled precursor is insufficient because the intracellular pool of activated CMP-Sia-Analog can persist for hours.

  • The Fix: You must "chase" with a 100-fold excess of natural ManNAc (or Sialic Acid) to immediately dilute the labeled pool and stop incorporation.

Diagram 2: Pulse-Chase Experimental Workflow

This workflow ensures accurate calculation of half-life (t1/2).

PulseChase Step1 PULSE (24h) Incubate with 50µM Ac4ManNAl Step2 WASH (x3) PBS + 1% FBS Step1->Step2 Step3 CHASE (0-48h) Media + 5mM Natural ManNAc (Competitor) Step2->Step3 Critical Step: Stop Incorporation Step4 HARVEST At t=0, 6, 12, 24, 48h Step3->Step4 Step5 CLICK REACTION Biotin-Azide + CuAAC Step4->Step5 Step6 ANALYSIS Flow Cytometry (MFI) Step5->Step6

Caption: Pulse-Chase workflow. The addition of excess natural ManNAc during the Chase phase is essential to flush the CMP-Sia pool.

Part 4: Experimental Protocols

Protocol A: Metabolic Labeling & Flow Cytometry

Use this for determining incorporation efficiency.[7]

  • Seeding: Seed cells (e.g., HEK293, CHO) at 2 x 105 cells/mL in 6-well plates.

  • Labeling: Add Ac4ManNAl (dissolved in DMSO) to a final concentration of 50 µM .

    • Control: Vehicle (DMSO) only.

    • Note: Keep DMSO < 0.1% to avoid toxicity.

  • Incubation: Incubate for 48 - 72 hours at 37°C.

  • Harvest: Lift cells (use EDTA-based buffer, avoid Trypsin if preserving surface proteins is critical, though Trypsin is often acceptable for general glycan analysis). Wash 2x with PBS/1% FBS.

  • Click Reaction (CuAAC):

    • Resuspend cells in 100 µL reaction buffer: PBS containing 100 µM Biotin-Azide, 1 mM CuSO4, 1 mM Sodium Ascorbate, and 100 µM THPTA (ligand).

    • Incubate for 30 min at Room Temperature (RT).

  • Staining: Wash 3x. Stain with Streptavidin-Fluorophore (e.g., SA-AlexaFluor 647) for 20 min at 4°C.

  • Analysis: Analyze via Flow Cytometry. Calculate Mean Fluorescence Intensity (MFI).[8]

Protocol B: Determining Turnover Rate (Half-Life)

Use this for stability studies.

  • Pulse: Label cells with 50 µM Ac4ManNAl for 24 hours (steady state).

  • Wash: Remove media. Wash cells 3x with warm PBS.

  • Chase: Add fresh media supplemented with 5 mM Natural ManNAc (100x excess).

    • Why? This outcompetes the labeled precursor immediately.

  • Timepoints: Harvest cells at t = 0, 4, 8, 12, 24, and 48 hours.

  • Process: Perform Click Reaction and Flow Cytometry as in Protocol A.

  • Calculation: Plot MFI vs. Time. Fit to a one-phase decay equation:

    
    
    
    
    

References

  • Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology, 1(1), 13–21. Link

  • Chang, P. V., et al. (2009). Metabolic labeling of sialic acids in living animals with alkynyl sugars. Angewandte Chemie International Edition, 48(22), 4030–4033. Link

  • Almaraz, R. T., et al. (2012). Metabolic oligosaccharide engineering with alkyne sialic acids confers neuraminidase resistance and inhibits influenza reproduction. ACS Chemical Biology, 7(11), 1852–1861. Link

  • Scache, J., et al. (2022).[7][9] Switching azide and alkyne tags on bioorthogonal reporters in metabolic labeling of sialylated glycoconjugates: a comparative study. Scientific Reports, 12, 22129.[6] Link

  • Luchansky, S. J., et al. (2004). Constructing azide-labeled cell surfaces using polysaccharide biosynthetic pathways.[1] Methods in Enzymology, 362, 249–272. Link

Sources

Safety Operating Guide

9-Amino-N-acetylneuraminic Acid: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Stance

9-Amino-N-acetylneuraminic acid (9-Amino-Neu5Ac) is a modified sialic acid derivative frequently employed as a scaffold in the synthesis of neuraminidase inhibitors (e.g., Zanamivir analogues) and in glycan metabolic engineering. While the parent compound, N-Acetylneuraminic acid (Neu5Ac), is generally classified as a mild irritant (Eye Irrit. 2A), the introduction of a primary amine at the C-9 position alters its physicochemical properties, necessitating specific handling protocols.

The Core Directive: Treat 9-Amino-Neu5Ac as a Non-Regulated Organic Chemical for disposal purposes, unless it has been introduced into a biological system (e.g., viral culture), in which case Biohazard protocols take precedence .

Chemical Profile & Hazard Identification

Before disposal, you must understand the material's state.[1] 9-Amino-Neu5Ac is zwitterionic; it possesses both an acidic carboxyl group (pKa ~2.6) and a basic amino group (pKa ~9-10) [1].

PropertySpecificationOperational Implication
Chemical Structure Modified Monosaccharide (Amino Sugar)Water soluble; prone to Maillard-type reactions if mixed with reducing sugars/proteins.
Stability Stable at Room TempHygroscopic.[2] Keep dry until disposal to prevent clumping or hydrolysis.
GHS Classification Warning (Derived)Causes serious eye irritation (H319). Treat as Irritant.
RCRA Status Not Listed (P or U list)Classified as general organic chemical waste.
Bio-Compatibility HighOften supports microbial growth; aqueous waste must be stabilized or disposed of immediately.
Pre-Disposal Assessment: The Decision Tree

Do not guess. Follow this logic flow to determine the correct waste stream.

DisposalDecisionTree Start Waste: 9-Amino-Neu5Ac IsBio Is it contaminated with biological agents (Virus/Cells)? Start->IsBio IsSolid Physical State? IsBio->IsSolid NO (Chemical Only) BioWaste PROTOCOL C: Biohazardous Waste (Autoclave/Incinerate) IsBio->BioWaste YES (Viral/Cell Contact) SolidWaste PROTOCOL A: Solid Chemical Waste (White/Yellow Stream) IsSolid->SolidWaste Solid/Powder LiquidWaste PROTOCOL B: Aqueous Chemical Waste (Blue Stream) IsSolid->LiquidWaste Liquid/Solution

Figure 1: Logic flow for determining the appropriate waste stream for 9-Amino-Neu5Ac derivatives.

Detailed Disposal Protocols
Protocol A: Dry Solid Waste (Pure Substance)

Use this for: Expired powder, weighing boat residues, or contaminated solid consumables (gloves/wipes).

  • Container Selection: Use a High-Density Polyethylene (HDPE) wide-mouth jar.

  • Segregation: Do not mix with strong oxidizers (e.g., permanganates, nitrates). The C-9 amine is susceptible to oxidation, which can generate heat or toxic byproducts (e.g., nitrogen oxides) [2].

  • Labeling:

    • Primary Label: "Hazardous Waste - Solid."

    • Constituents: "9-Amino-N-acetylneuraminic acid (100%)."

    • Hazard Checkbox: "Irritant."

Protocol B: Aqueous Solutions (Buffers & Reaction Mixtures)

Use this for: HPLC waste, reaction byproducts, or stock solutions.

Scientific Context: 9-Amino-Neu5Ac is highly water-soluble. In aqueous waste containers, the pH determines its ionic state.

  • Acidic Waste (pH < 4): Molecule is cationic (ammonium form).

  • Basic Waste (pH > 10): Molecule is anionic (carboxylate form).

Procedure:

  • Compatibility Check: Ensure the liquid waste container does not contain aldehydes (e.g., formaldehyde, glutaraldehyde).

    • Reasoning: The C-9 primary amine will react rapidly with aldehydes (Schiff base formation), potentially causing polymerization or precipitation that clogs waste lines [3].

  • Solvent Segregation:

    • Aqueous Only: If dissolved in water/PBS, dispose in "Aqueous Waste."

    • Organic Mix: If dissolved in Methanol/Acetonitrile (common for purification), dispose in "Organic Solvents - Non-Halogenated."

  • Neutralization (Optional): If the solution is highly acidic (e.g., from hydrolysis studies), neutralize to pH 5-9 before adding to the central waste carboy to prevent off-gassing.

Protocol C: Biohazardous Context (Viral/Cell Culture)

Use this for: Neuraminidase inhibition assays, viral passaging media.

The "Biohazard Override" Rule: If the chemical is present in a matrix containing infectious agents (e.g., Influenza virus), the biological hazard dictates the disposal method.

  • Inactivation: Chemical disinfection is preferred over autoclaving if the chemical volume is high, to prevent volatilization.

    • Add 10% Bleach (Sodium Hypochlorite) to the liquid waste.

    • Caution: Ensure no ammonia or acids are present in the mixture to avoid chloramine gas generation.

  • Contact Time: Allow 30 minutes of contact time.

  • Disposal: Pour down the sanitary sewer with copious water (if permitted by local EHS regulations) or solidify and dispose of as treated biomedical waste.

Spill Response Workflow

In the event of a powder spill, inhalation of fine particulates is the primary risk.

SpillResponse Spill Spill Detected PPE Don PPE: Nitrile Gloves, Safety Goggles, N95 Mask Spill->PPE Contain Containment: Cover with damp paper towels PPE->Contain Clean Cleanup: Scoop into Waste Container Contain->Clean Wash Decontamination: Wash area with water & soap Clean->Wash

Figure 2: Immediate response protocol for solid 9-Amino-Neu5Ac spills.

Regulatory & Compliance Reference Table
AgencyRegulationApplicability to 9-Amino-Neu5Ac
OSHA 29 CFR 1910.1200Requires SDS availability and proper labeling (HazCom).
EPA 40 CFR 261Not a listed hazardous waste. Classified as "Non-Hazardous Chemical Waste" unless characteristic (ignitable/corrosive).[3]
DOT 49 CFR 172Not regulated as a dangerous good for transport.
References
  • PubChem. (2025). N-Acetylneuraminic acid (Compound Summary).[4][5][6][7][8][9] National Library of Medicine. Available at: [Link]

  • National Institutes of Health (NIH). (2025).[3] Drain Discharge Guide for Laboratory Chemicals.[3] Division of Environmental Protection.[3] Available at: [Link]

Sources

Navigating the Handling of 9-Amino-N-acetylneuraminic Acid: A Practical Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of your work and the safety of your team are paramount. When handling specialized reagents like 9-Amino-N-acetylneuraminic acid, a derivative of the more common N-acetylneuraminic acid (Neu5Ac), a thorough understanding of safety protocols is not just a regulatory requirement—it is the foundation of sound science.

This guide provides a detailed framework for selecting and using Personal Protective Equipment (PPE). It is built on established safety principles and data from the parent compound, N-acetylneuraminic acid, to ensure a cautious and proactive approach in your laboratory.

Hazard Assessment: A Principle of Prudent Practice

The primary documented hazard for N-acetylneuraminic acid is serious eye irritation .[1] As a fine organic powder, it also presents a potential inhalation hazard and can form combustible dust mixtures in the air. The toxicological properties of many sialic acid derivatives are not fully investigated, reinforcing the need for robust protective measures to prevent direct contact and inhalation.

Core PPE Requirements: Your First Line of Defense

The selection of PPE is not a one-size-fits-all checklist; it is a dynamic risk assessment. The goal is to create a barrier between you and the chemical, mitigating the risk of exposure through all potential routes: ocular, dermal, and respiratory.

Eye and Face Protection: Non-Negotiable

Given the known risk of serious eye irritation from the parent compound, eye protection is mandatory.[1]

  • At Minimum: ANSI Z87.1-compliant safety glasses with side shields are required for all work involving this compound.

  • Best Practice (Handling Powder): When weighing or transferring the solid material, chemical splash goggles are essential. Fine powders can easily become airborne and bypass the limited protection of safety glasses. Goggles that form a complete seal around the eyes are the superior choice.

  • High-Risk Operations: If there is a significant splash hazard, such as when handling larger volumes of solutions or during vigorous mixing, a full-face shield should be worn in addition to safety goggles.[2]

Hand Protection: The Right Glove for the Job

Skin contact should always be avoided.[1][3] While N-acetylneuraminic acid is not classified as a skin irritator, the lack of data for the 9-amino derivative necessitates caution.

  • Recommended Material: Disposable nitrile gloves are the standard for incidental contact.[2] They offer good resistance to a wide range of chemicals and provide a reliable barrier.

  • Protocol: Always inspect gloves for tears or punctures before use. If contact with the chemical occurs, remove the glove immediately using the proper technique to avoid contaminating your skin, and wash your hands thoroughly. Use a fresh pair of gloves to resume work. For prolonged tasks, consider double-gloving.

Body Protection: Shielding from Contamination

A lab coat is the minimum requirement to protect your skin and personal clothing from contamination.[1][3]

  • Standard Use: A clean, buttoned lab coat is sufficient for routine, small-scale lab work.

  • Enhanced Protection: For tasks with a higher risk of spills or dust generation, consider an impervious apron worn over the lab coat. Ensure clothing covers the entire foot; open-toed shoes are never acceptable in a laboratory setting.

Respiratory Protection: Managing Airborne Hazards

While many Safety Data Sheets for the parent compound state that respiratory protection is not required under normal use with adequate ventilation, this assumes effective engineering controls.[3]

  • Engineering Controls First: Always handle the solid powder within a certified chemical fume hood, a powder containment hood, or a glove box to minimize dust generation and inhalation.[4][5]

  • When Respirators are Necessary: If engineering controls are insufficient or during a spill cleanup where dust may be generated, respiratory protection is required. A NIOSH-approved N95 dust mask or a respirator with a P100 particulate filter is appropriate for controlling exposure to fine powders.

Operational Protocols and PPE Strategy

The level of PPE required correlates directly with the scale and nature of the work being performed.

PPE Selection Workflow

The following diagram illustrates a logical workflow for determining the appropriate level of PPE for your task.

PPE_Workflow cluster_prep Preparation & Assessment cluster_solid Solid Form cluster_liquid Liquid Form cluster_ppe Required PPE start Task: Handle 9-Amino-N-acetylneuraminic acid sds Consult SDS of Parent Compound (N-acetylneuraminic acid) start->sds assess Assess Task: Scale & Physical Form sds->assess weigh Weighing Small Amount (<1g) in Hood assess->weigh Solid, Small Scale spill_solid Spill Cleanup (Solid) assess->spill_solid Solid, Spill solution Preparing Solution in Hood assess->solution Liquid, Small Scale transfer Large Volume Transfer (>1L) assess->transfer Liquid, Large Scale ppe1 Lab Coat Nitrile Gloves Safety Goggles weigh->ppe1 ppe2 Lab Coat Nitrile Gloves (x2) Safety Goggles N95 Respirator spill_solid->ppe2 solution->ppe1 ppe3 Lab Coat Impervious Apron Nitrile Gloves Face Shield + Goggles transfer->ppe3

Caption: PPE selection workflow for handling 9-Amino-N-acetylneuraminic acid.

Summary of PPE Recommendations by Task

For quick reference, this table summarizes the recommended PPE for common laboratory tasks.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Inventory & Storage Safety GlassesNitrile GlovesLab CoatNot Required
Weighing Powder (<1g) Chemical GogglesNitrile GlovesLab CoatUse in Fume Hood
Preparing Solutions Chemical GogglesNitrile GlovesLab CoatUse in Fume Hood
Large Scale Handling (>10g) Face Shield + GogglesNitrile Gloves (Double)Lab CoatRequired if outside hood
Spill Cleanup Chemical GogglesHeavy-duty Nitrile GlovesLab CoatN95 Respirator Required

Logistical and Disposal Plans

Proper handling extends beyond active experimentation to include storage and waste disposal.

Storage
  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[3]

  • To preserve stability and account for potential hygroscopicity, storage in a freezer at or below -20°C is often recommended for sialic acid derivatives.[3][5]

  • Keep it segregated from incompatible materials, such as strong oxidizing agents.[3]

Waste Disposal
  • Solid Waste: Collect all contaminated solid waste, including used gloves, weigh boats, and paper towels, in a clearly labeled, sealed bag or container.

  • Disposal: All waste material must be disposed of as chemical waste in accordance with your institution's environmental health and safety guidelines and all local and national regulations. Do not mix with other waste streams.[1] Never dispose of this chemical down the drain.

Emergency Procedures: A Plan for the Unexpected

In the event of an exposure, immediate and correct action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek medical attention.[1][5]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Call a poison control center or seek medical attention immediately.

By implementing these comprehensive PPE and handling strategies, you build a culture of safety that protects your team and ensures the integrity of your research. Always remember to supplement this guidance with your institution's specific chemical hygiene plan and to consult with your safety officer for any questions.

References

  • Palamatic Process. List of preventive measures to be applied in the sugar industry. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.